N-De[2-(methylsulfonyl)ethyl] Lapatinib
Description
Structure
3D Structure
Properties
IUPAC Name |
6-[5-(aminomethyl)furan-2-yl]-N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]quinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClFN4O2/c27-22-12-19(5-8-25(22)33-14-16-2-1-3-18(28)10-16)32-26-21-11-17(4-7-23(21)30-15-31-26)24-9-6-20(13-29)34-24/h1-12,15H,13-14,29H2,(H,30,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQHFMDSFFGTFSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)NC3=NC=NC4=C3C=C(C=C4)C5=CC=C(O5)CN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClFN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40620660 | |
| Record name | 6-[5-(Aminomethyl)furan-2-yl]-N-{3-chloro-4-[(3-fluorophenyl)methoxy]phenyl}quinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40620660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
697299-82-4 | |
| Record name | N-Dealkylated lapatinib | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0697299824 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-[5-(Aminomethyl)furan-2-yl]-N-{3-chloro-4-[(3-fluorophenyl)methoxy]phenyl}quinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40620660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-DEALKYLATED LAPATINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MG3HT6C36 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
N-De[2-(methylsulfonyl)ethyl] Lapatinib: Structural Characterization, Metabolic Bioactivation, and Analytical Methodologies
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper
Executive Summary
N-De[2-(methylsulfonyl)ethyl] Lapatinib—frequently designated as Lapatinib Impurity 3 in synthetic quality control and Metabolite M4 (or M2) in pharmacokinetic studies—is a critical molecular entity in the lifecycle of the dual tyrosine kinase inhibitor Lapatinib. Characterized by the loss of the bulky 2-(methylsulfonyl)ethyl moiety, this compound features an exposed primary amine that drastically alters its physicochemical properties and reactivity[1].
As a Senior Application Scientist, I have structured this guide to bridge the gap between pharmaceutical manufacturing and clinical toxicology. This whitepaper elucidates the dual origin of this compound (as a synthetic impurity and an in vivo metabolite), details the mechanisms by which it drives mechanism-based inactivation (MBI) of CYP3A4, and provides a self-validating analytical protocol for its precise quantification.
Chemical Identity and Physicochemical Properties
The structural transformation from Lapatinib to its N-dealkylated form involves the cleavage of the secondary amine side chain. The resulting primary amine is not only more polar but also highly susceptible to further oxidative metabolism.
Table 1: Physicochemical and Identification Data
| Parameter | Specification / Value | Source |
| IUPAC Name | 6-[5-(aminomethyl)furan-2-yl]-N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]quinazolin-4-amine | [1] |
| CAS Number | 697299-82-4 | [],[1] |
| Molecular Formula | C₂₆H₂₀ClFN₄O₂ | [1] |
| Molecular Weight | 474.91 g/mol | [1] |
| Monoisotopic Mass | 474.1259 Da | [1] |
| Precursor Ion[M+H]⁺ | m/z 475.1332 | [3] |
| Common Synonyms | Lapatinib Impurity 3, Metabolite M4, Desmesylethyl Lapatinib | [],[3] |
Dual Origins: Synthetic Impurity vs. CYP450 Metabolite
The Manufacturing Context (Impurity 3)
During the active pharmaceutical ingredient (API) synthesis of Lapatinib, the final step typically involves the alkylation of the primary amine precursor with 2-(methylsulfonyl)ethanamine hydrochloride[4]. Incomplete alkylation or subsequent chemical degradation results in the retention or formation of N-De[2-(methylsulfonyl)ethyl] Lapatinib. Because primary anilines and related amines can act as precursors to genotoxic impurities, regulatory guidelines mandate strict analytical monitoring, often requiring this impurity to be controlled at levels below 0.05% (w/w) in the final Lapatinib monohydrate ditosylate API[4].
The Pharmacokinetic Context (Metabolite M4)
In vivo, Lapatinib is extensively metabolized by hepatic enzymes. Cytochrome P450 isoforms CYP3A4 and CYP3A5 catalyze the N-dealkylation of the parent drug, cleaving the methylsulfonyl-ethyl group to yield Metabolite M4[3],[5]. The expression of CYP3A5 is highly polymorphic across different ethnic populations, which introduces significant inter-individual variability in the formation rate of this specific metabolite[3].
Mechanistic Toxicology: CYP3A4 Inactivation and Hepatotoxicity
The clinical use of Lapatinib is associated with idiosyncratic drug-induced liver injury (IDILI). The N-dealkylated metabolite plays a direct, causal role in this toxicity through a cascade of reactive intermediate formations.
-
N-Hydroxylation: The exposed primary amine of M4 is further oxidized by CYP3A4 into a secondary hydroxylamine (Metabolite M3)[6],[5].
-
Dehydrogenation to Nitroso/Oxime: M3 undergoes rapid dehydrogenation to form a highly reactive electrophilic nitroso (or oxime) intermediate[5].
-
Metabolic Intermediate (MI) Complex Formation: This nitroso species possesses a strong affinity for the ferrous (Fe²⁺) heme iron within the active site of CYP3A4. It coordinates tightly with the heme, forming a quasi-irreversible Metabolic Intermediate (MI) complex[6],[5].
-
Mechanism-Based Inactivation (MBI): The formation of the MI complex permanently inactivates the CYP3A4 enzyme. This autoinhibition drastically alters the clearance of Lapatinib and any co-administered CYP3A4 substrates, while the accumulation of reactive electrophiles depletes intracellular glutathione (GSH) and covalently binds to hepatic proteins, triggering hepatotoxicity[7],[8].
Fig 1: CYP3A4-mediated bioactivation of Lapatinib into a reactive nitroso intermediate via M4.
Analytical Methodology: Self-Validating UHPLC-HRMS Protocol
To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It utilizes stable isotope-labeled internal standards (Lapatinib-d5) and exact mass filtering to actively correct for matrix effects and confirm peak identity[3].
Step-by-Step Workflow
Step 1: Quenching and Protein Precipitation
-
Action: Aliquot 50 µL of the microsomal incubation (or 1 mg/mL API solution) into a low-bind Eppendorf tube. Immediately add 150 µL of ice-cold Acetonitrile spiked with 10 ng/mL Lapatinib-d5 (Internal Standard).
-
Causality: The rapid introduction of cold organic solvent disrupts the hydration shell of proteins, causing immediate precipitation. The low temperature instantly quenches CYP450 enzymatic activity, locking the metabolic profile at the exact time of sampling to prevent artificial degradation.
Step 2: Ultracentrifugation (Critical for Metabolism Studies)
-
Action: Centrifuge the quenched mixture at 100,000 × g for 60 minutes at 4°C.
-
Causality: Standard benchtop centrifugation (e.g., 15,000 × g) only pellets large cellular debris. Ultracentrifugation is strictly required to pellet the microsomal membranes and the covalently bound CYP3A4-MI complexes[5]. This ensures that only the unbound, free M4 metabolite remains in the supernatant, preventing the overestimation of the free fraction and protecting the UHPLC column from lipid fouling.
Step 3: Chromatographic Separation
-
Action: Inject 5 µL of the supernatant onto a sub-2 µm C18 UHPLC column (e.g., 2.1 × 100 mm, 1.7 µm). Utilize a gradient of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).
-
Causality: The removal of the lipophilic methylsulfonyl-ethyl group exposes a primary amine, significantly increasing the polarity of M4 compared to the parent Lapatinib. A reversed-phase C18 column, combined with a gradient starting at a low organic composition, ensures that the polar M4 is adequately retained and elutes earlier than the parent drug, effectively preventing ion suppression[3].
Step 4: High-Resolution Mass Spectrometry (HRMS) Detection
-
Action: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode. Monitor the exact mass m/z 475.1332 for M4 and m/z 586.1960 for Lapatinib-d5.
-
Causality: The primary amine of M4 acts as a strong proton acceptor in the acidic mobile phase (0.1% Formic Acid), yielding a robust [M+H]⁺ precursor ion. High-resolution mass spectrometry (mass error < 5 ppm) resolves M4 from isobaric matrix interferences, ensuring high specificity and self-validating the identity of the analyte[3].
Fig 2: Self-validating UHPLC-HRMS workflow for the quantification of N-dealkylated Lapatinib.
Conclusion
N-De[2-(methylsulfonyl)ethyl] Lapatinib is far more than a simple synthetic byproduct; it is a highly reactive metabolic node that dictates the safety profile of Lapatinib therapy. By understanding the causality behind its formation—whether through incomplete synthetic alkylation or CYP3A4-mediated N-dealkylation—scientists can better design quality control parameters and anticipate drug-drug interactions. The implementation of rigorous, self-validating analytical workflows utilizing ultracentrifugation and HRMS is paramount for accurately tracking this compound in both API batches and complex biological matrices.
References
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[4] Methods for detecting and reducing impurities of Lapatinib and salts thereof (US8927558B2). Google Patents. URL:
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[] CAS 697299-82-4 (Lapatinib Impurity 3). BOC Sciences. URL:
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[1] N-Dealkylated lapatinib | C26H20ClFN4O2 | CID 21952026. PubChem (NIH). URL:
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[3] Detection and Identification of Reactive Drug Metabolites Leading to Idiosyncratic Toxicity: Lapatinib as a Case Example. Longdom Publishing. URL:
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[7] Studies on the Role of Metabolic Activation in Tyrosine Kinase Inhibitor–Dependent Hepatotoxicity: Induction of CYP3A4 Enhances the Cytotoxicity of Lapatinib in HepaRG Cells. PMC (NIH). URL:
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[6] Metabolic Intermediate Complex Formation of Human Cytochrome P450 3A4 by Lapatinib. Molecular Pharmacology (NIH). URL:
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[5] Metabolism-dependent Inhibition (MDI) of CYP3A4 by Lapatinib: Evidence for Formation of a Metabolic Intermediate (MI) Complex. ResearchGate. URL:
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[8] The Role of Cytochrome P450 3A4-Mediated Metabolism in Sorafenib and Lapatinib Hepatotoxicity. MDPI. URL:
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An In-depth Technical Guide to the Synthesis of N-De[2-(methylsulfonyl)ethyl] Lapatinib
A Senior Application Scientist's Perspective on the Strategic Synthesis of a Key Lapatinib Metabolite
This guide provides a comprehensive overview of a strategic synthetic approach to N-De[2-(methylsulfonyl)ethyl] Lapatinib, a primary metabolite of the potent dual tyrosine kinase inhibitor, Lapatinib. While Lapatinib has a well-established role in oncology, understanding its metabolic fate is crucial for comprehensive pharmacological and toxicological profiling. This document outlines a plausible and scientifically grounded synthetic route, drawing upon established methodologies for the synthesis of Lapatinib and its analogues. The presented synthesis is designed for researchers, medicinal chemists, and drug development professionals engaged in the study of drug metabolism and the generation of reference standards.
Introduction: The Significance of N-De[2-(methylsulfonyl)ethyl] Lapatinib
Lapatinib is a cornerstone in the treatment of HER2-positive breast cancer, functioning as a dual inhibitor of both the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[1] Like many xenobiotics, Lapatinib undergoes extensive metabolism in the body, primarily mediated by cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5.[2][3] One of the major metabolic pathways is N-dealkylation, which results in the formation of N-De[2-(methylsulfonyl)ethyl] Lapatinib.[2][4][5] The availability of a pure sample of this metabolite is essential for a variety of in vitro and in vivo studies, including the elucidation of its pharmacological activity, potential off-target effects, and its role, if any, in the observed toxicities associated with Lapatinib therapy.[6][7][8][9]
This guide proposes a convergent synthetic strategy, culminating in the formation of the target molecule. The core of this strategy revolves around the synthesis of a key quinazoline-furan aldehyde intermediate, a common precursor in many reported syntheses of Lapatinib.[10][11][12][13][14][15][16]
Retrosynthetic Analysis and Strategic Approach
The retrosynthetic analysis of N-De[2-(methylsulfonyl)ethyl] Lapatinib reveals a logical disconnection strategy. The target molecule can be conceptually derived from the key intermediate, 5-(4-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)furan-2-carbaldehyde, through a reductive amination reaction. This approach offers flexibility and allows for the synthesis of other Lapatinib analogues by simply varying the amine component in the final step.
Caption: Retrosynthetic analysis of N-De[2-(methylsulfonyl)ethyl] Lapatinib.
Synthetic Workflow Overview
The overall synthetic workflow can be envisioned as a multi-step process, commencing with the construction of the substituted quinazoline core, followed by the introduction of the furan moiety, and culminating in the final reductive amination to yield the target metabolite.
Caption: Overall synthetic workflow for N-De[2-(methylsulfonyl)ethyl] Lapatinib.
Detailed Experimental Protocols
The following protocols are based on established literature procedures for the synthesis of Lapatinib and its intermediates, adapted for the specific target of this guide.[17][18][19][20]
Part 1: Synthesis of the Quinazoline Core
The synthesis of the quinazoline core is a critical first stage. Numerous methods have been reported for the synthesis of quinazoline derivatives.[21][22][23][24][25] A common and effective approach involves the cyclization of anthranilic acid derivatives.
Protocol 1: Synthesis of 6-Bromo-4-chloroquinazoline
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5-bromo-2-aminobenzoic acid and formamide.
-
Reaction: Heat the mixture to 120-130 °C for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The product, 6-bromoquinazolin-4(3H)-one, will precipitate. Filter the solid, wash with water, and dry.
-
Chlorination: Suspend the dried 6-bromoquinazolin-4(3H)-one in a mixture of phosphorus oxychloride and a catalytic amount of N,N-dimethylformamide.
-
Reaction: Heat the mixture to reflux for 2-3 hours.
-
Work-up: Carefully quench the reaction mixture by pouring it onto crushed ice. The product, 6-bromo-4-chloroquinazoline, will precipitate. Filter the solid, wash with cold water, and dry under vacuum.
Part 2: Synthesis of the Aniline Fragment
Protocol 2: Synthesis of 3-Chloro-4-((3-fluorobenzyl)oxy)aniline
-
Reaction Setup: In a round-bottom flask, dissolve 4-amino-2-chlorophenol and a suitable base (e.g., potassium carbonate) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Reaction: Add 3-fluorobenzyl bromide to the mixture and stir at room temperature for 12-16 hours.
-
Work-up: Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to yield pure 3-chloro-4-((3-fluorobenzyl)oxy)aniline.
Part 3: Assembly of the Core Structure
Protocol 3: Synthesis of N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-bromoquinazolin-4-amine
-
Reaction Setup: In a suitable solvent such as isopropanol, dissolve 6-bromo-4-chloroquinazoline and 3-chloro-4-((3-fluorobenzyl)oxy)aniline.
-
Reaction: Heat the mixture to reflux for 4-6 hours. The reaction can be monitored by TLC.
-
Work-up: Cool the reaction mixture to room temperature. The product will precipitate. Filter the solid, wash with the reaction solvent, and dry to obtain the desired product.
Part 4: Introduction of the Furan Moiety
The introduction of the furan ring is typically achieved via a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling.
Protocol 4: Synthesis of 5-(4-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)furan-2-carbaldehyde (Key Aldehyde Intermediate)
-
Reaction Setup: In a reaction vessel, combine N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-bromoquinazolin-4-amine, 2-formylfuran-5-boronic acid (for Suzuki coupling) or 2-formyl-5-(tributylstannyl)furan (for Stille coupling), a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., sodium carbonate) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Reaction: Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at 80-90 °C for 8-12 hours.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic layers with brine, dry, and concentrate.
-
Purification: Purify the crude product by column chromatography to yield the key aldehyde intermediate.
| Intermediate | Starting Materials | Key Reagents | Typical Yield |
| 6-Bromo-4-chloroquinazoline | 5-Bromo-2-aminobenzoic acid, Formamide | POCl3, DMF | 75-85% |
| 3-Chloro-4-((3-fluorobenzyl)oxy)aniline | 4-Amino-2-chlorophenol, 3-Fluorobenzyl bromide | K2CO3, DMF | 80-90% |
| N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-bromoquinazolin-4-amine | 6-Bromo-4-chloroquinazoline, 3-Chloro-4-((3-fluorobenzyl)oxy)aniline | Isopropanol | 85-95% |
| 5-(4-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)furan-2-carbaldehyde | N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-bromoquinazolin-4-amine, 2-Formylfuran-5-boronic acid | Pd(PPh3)4, Na2CO3 | 70-80% |
Part 5: Final Synthesis of N-De[2-(methylsulfonyl)ethyl] Lapatinib
The final step involves a reductive amination of the key aldehyde intermediate. To obtain the N-dealkylated product, ammonia or a protected form of ammonia can be used as the amine source.
Protocol 5: Reductive Amination to Yield N-De[2-(methylsulfonyl)ethyl] Lapatinib
-
Reaction Setup: Dissolve the key aldehyde intermediate in a suitable solvent such as methanol or dichloromethane.
-
Amine Addition: Add a source of ammonia, such as a solution of ammonia in methanol or ammonium acetate.
-
Formation of Imine: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Reduction: Add a reducing agent, such as sodium borohydride or sodium triacetoxyborohydride, portion-wise to the reaction mixture.
-
Reaction: Continue stirring at room temperature for an additional 2-4 hours.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer, dry, and concentrate.
-
Purification: Purify the final product by column chromatography or recrystallization to obtain pure N-De[2-(methylsulfonyl)ethyl] Lapatinib.
Conclusion and Future Perspectives
This technical guide has outlined a robust and logical synthetic pathway for the preparation of N-De[2-(methylsulfonyl)ethyl] Lapatinib. By leveraging well-established synthetic methodologies for the construction of the Lapatinib scaffold, this guide provides a practical framework for researchers to access this important metabolite. The availability of this compound will undoubtedly facilitate a deeper understanding of Lapatinib's metabolic profile and its clinical implications. Further optimization of the reaction conditions and purification procedures may be necessary to enhance the overall efficiency and scalability of this synthesis.
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- 25. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
N-De[2-(methylsulfonyl)ethyl] Lapatinib: Mechanistic Insights into CYP3A4-Mediated Metabolism, Toxicity, and Analytical Workflows
As drug development professionals, understanding the biotransformation of targeted therapies is critical for mitigating idiosyncratic toxicities and managing drug-drug interactions (DDIs). Lapatinib, a potent dual tyrosine kinase inhibitor of EGFR and HER2, is notorious for its association with idiosyncratic drug-induced liver injury (DILI). A deep dive into its pharmacokinetic profile reveals that the generation of reactive metabolites—specifically through the N-dealkylation pathway—is the primary culprit behind its hepatotoxicity and mechanism-based inactivation (MBI) of cytochrome P450 enzymes.
This technical guide explores the causality, toxicological significance, and analytical isolation of N-De[2-(methylsulfonyl)ethyl] Lapatinib , the critical N-dealkylated metabolite of lapatinib.
Chemical & Pharmacological Profile
Lapatinib contains a secondary amine side chain featuring a bulky 2-(methylsulfonyl)ethyl group. The metabolic cleavage of this group by hepatic enzymes yields N-De[2-(methylsulfonyl)ethyl] Lapatinib[1].
Table 1: Physicochemical Properties of N-De[2-(methylsulfonyl)ethyl] Lapatinib
| Property | Value |
| Chemical Name | N-De[2-(methylsulfonyl)ethyl] Lapatinib |
| CAS Number | 697299-82-4 |
| Molecular Formula | C₂₆H₂₀ClFN₄O₂ |
| Molecular Weight | 474.91 g/mol |
| Parent Compound | Lapatinib (GW572016) |
| Primary Catalyzing Enzymes | CYP3A4, CYP3A5, CYP3A7 |
The Mechanistic Pathway: N-Dealkylation and MI Complex Formation
The formation of N-De[2-(methylsulfonyl)ethyl] Lapatinib is not merely an elimination route; it is the initiating step in a cascade that neutralizes CYP3A4 activity.
Historically, it was assumed that secondary alkylamines underwent sequential N-dealkylation followed by N-hydroxylation. However, advanced metabolite profiling has clarified that lapatinib follows a secondary hydroxylamine and nitrone pathway [2].
-
N-Hydroxylation & Dehydrogenation: CYP3A4 catalyzes the N-hydroxylation of lapatinib, followed by rapid dehydrogenation to yield an unstable nitrone intermediate[2].
-
N-Dealkylation: The nitrone intermediate undergoes cleavage (N-dealkylation), ejecting the 2-(methylsulfonyl)ethyl moiety and leaving behind the primary amine, N-De[2-(methylsulfonyl)ethyl] Lapatinib[2].
-
MBI via Nitroso Formation: This N-dealkylated metabolite is further oxidized into a highly reactive nitroso/oxime species. The nitroso nitrogen coordinates tightly with the ferrous (Fe²⁺) heme iron of CYP3A4, forming a quasi-irreversible Metabolic Intermediate (MI) complex [3]. This complex physically blocks the enzyme's catalytic site, leading to profound mechanism-based inactivation[3].
Metabolic pathway of Lapatinib to MI Complex via N-dealkylation.
Toxicological Significance: The DILI Connection
The accumulation of N-De[2-(methylsulfonyl)ethyl] Lapatinib and its downstream reactive species creates a dangerous feedback loop. As CYP3A4 is inactivated, the clearance of lapatinib and co-administered CYP3A4 substrates plummets, drastically increasing systemic exposure[3].
Furthermore, recent in vitro assays utilizing primary human hepatocytes and HepaRG cells have proven that the N-dealkylated metabolite is intrinsically more cytotoxic than both the parent drug and other major metabolites (such as O-dealkylated lapatinib)[4].
Table 2: CYP Contribution and Relative Cytotoxicity
| Enzyme / Compound | Role in Lapatinib Metabolism | Relative Cytotoxicity (In Vitro) |
| CYP3A4 / CYP3A5 | Primary drivers of N-dealkylation | N/A |
| CYP1A1 | Minor contribution (N-hydroxylation) | N/A |
| Lapatinib (Parent) | Substrate | Baseline |
| O-Dealkylated Lapatinib | Major Metabolite | Moderate |
| N-De[2-(methylsulfonyl)ethyl] Lapatinib | Major Metabolite | High (Most Toxic) |
Experimental Protocol: In Vitro Trapping and Profiling
Because the MI complex involves a strong coordinate bond with ferrous iron, standard organic quenching (which only precipitates proteins) will fail to release the nitroso/oxime metabolite for detection. To accurately profile N-De[2-(methylsulfonyl)ethyl] Lapatinib and its nitroso derivative, the experimental design must include an oxidation step to disrupt the complex[2].
The following self-validating protocol utilizes potassium ferricyanide (K₃[Fe(CN)₆]) to oxidize the heme iron from Fe²⁺ to Fe³⁺, thereby breaking the coordinate bond and liberating the trapped metabolite[2].
Step-by-Step Methodology
-
System Setup (Incubation): Prepare a reaction mixture containing human liver microsomes (HLM, 1.0 mg/mL protein) and 10 µM Lapatinib in 100 mM potassium phosphate buffer (pH 7.4).
-
Validation Control: Prepare a parallel control sample lacking NADPH to verify that all subsequent metabolite formation is strictly CYP-dependent.
-
Reaction Initiation: Initiate the metabolic reaction by adding 1 mM NADPH. Incubate the mixture in a shaking water bath at 37°C for 30 minutes.
-
MI Complex Disruption (Critical Causality Step): Instead of immediately quenching, add 1 mM Potassium Ferricyanide (K₃[Fe(CN)₆]) to the active incubation. Incubate for an additional 5 minutes. Rationale: The ferricyanide oxidizes the CYP3A4 heme iron, disrupting the quasi-irreversible MI complex and releasing the nitroso/oxime derivative of N-De[2-(methylsulfonyl)ethyl] Lapatinib into the supernatant.
-
Quenching & Extraction: Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. Vortex vigorously for 1 minute, then centrifuge at 14,000 × g for 10 minutes at 4°C to precipitate proteins.
-
LC-HRMS Analysis: Transfer the supernatant to an autosampler vial. Analyze via Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) targeting the exact mass of N-De[2-(methylsulfonyl)ethyl] Lapatinib (m/z ~475.14) and its nitroso/oxime derivatives.
Experimental workflow for disrupting the MI complex and LC-HRMS profiling.
References
-
Teng et al., 2010. Metabolic Intermediate Complex Formation of Human Cytochrome P450 3A4 by Lapatinib. Drug Metabolism and Disposition (NIH).[Link]
-
Hardy et al., 2013. Metabolism-dependent inhibition of CYP3A4 by lapatinib: evidence for formation of a metabolic intermediate complex with a nitroso/oxime metabolite formed via a nitrone intermediate. Drug Metabolism and Disposition (NIH). [Link]
-
Oxford Academic, 2023. Involvement of hepatic cytochrome P450s in the cytotoxicity of lapatinib. Toxicological Sciences.[Link]
-
Pharmaffiliates. CAS No : 697299-82-4 | Product Name : N-De[2-(methylsulfonyl)ethyl] Lapatinib.[Link]
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- 3. Metabolic Intermediate Complex Formation of Human Cytochrome P450 3A4 by Lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Technical Whitepaper: Chemical Profiling, Mechanistic Origins, and Analytical Control of N-De[2-(methylsulfonyl)ethyl] Lapatinib (CAS 697299-82-4)
Executive Summary
As a Senior Application Scientist overseeing the scale-up and lifecycle management of kinase inhibitors, I frequently encounter the compounding challenges of impurity control. Lapatinib, a potent dual tyrosine kinase inhibitor targeting EGFR and HER2[1], presents a highly complex synthetic and metabolic profile. A critical quality attribute (CQA) in its lifecycle is the compound N-De[2-(methylsulfonyl)ethyl] Lapatinib (CAS 697299-82-4) .
This molecule is uniquely bipartite in its significance: it manifests both as a manufacturing byproduct (Lapatinib Impurity 3) and as a primary in vivo metabolite (M4/M2)[2]. This whitepaper deconstructs the mechanistic origins of this impurity, establishes a self-validating analytical workflow for its quantification, and evaluates its toxicological implications to ensure robust API (Active Pharmaceutical Ingredient) manufacturing.
Chemical Profiling and Structural Significance
The core structural divergence between Lapatinib and CAS 697299-82-4 lies in the amine moiety. While Lapatinib possesses a secondary amine functionalized with a bulky 2-(methylsulfonyl)ethyl group, Impurity 3 is the N-dealkylated analog, terminating in a primary amine. This seemingly minor truncation profoundly alters the molecule's physicochemical behavior, increasing its polarity and shifting its pKa, which directly dictates our approach to chromatographic separation.
Table 1: Physicochemical Profile of CAS 697299-82-4
| Property | Specification / Value |
| Chemical Name | N-De[2-(methylsulfonyl)ethyl] Lapatinib |
| IUPAC Name | 6-[5-(aminomethyl)furan-2-yl]-N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]quinazolin-4-amine |
| CAS Registry Number | 697299-82-4 |
| Common Synonyms | Lapatinib Impurity 3, Lapatinib metabolite M4 (DMD), Lapatinib metabolite M2[2],[3] |
| Molecular Formula | C26H20ClFN4O2[4] |
| Molecular Weight | 474.91 g/mol |
| Monoisotopic Mass | 474.1259 Da[4] |
| Key Structural Feature | Primary amine (-CH2-NH2) on the furan ring |
Mechanistic Origins: API Synthesis and Degradation
Understanding the causality behind impurity formation is the first step in designing a robust control strategy. The synthesis of Lapatinib ditosylate culminates in a reductive amination step. An aldehyde intermediate (5-(4-[3-chloro-4-(3-fluorobenzyloxy)-anilino]-6-quinazolinyl)-furan-2-carbaldehyde) is reacted with 2-(methylsulfonyl)ethylamine, followed by reduction using sodium triacetoxyborohydride (NaBH(OAc)3)[5],[1].
Impurity 3 typically originates from two distinct pathways:
-
Aberrant Reductive Amination: If the reaction is starved of the 2-(methylsulfonyl)ethylamine reagent, or if competing ammonia/primary amine impurities are present in the solvent matrix, the aldehyde is directly reduced or aberrantly aminated to form the primary amine[6].
-
Oxidative/Thermal Degradation: Post-synthesis, the secondary amine of Lapatinib is susceptible to N-dealkylation under oxidative stress or prolonged storage in non-ideal conditions, cleaving the mesylethyl group to yield CAS 697299-82-4[6].
Synthetic and degradation pathways leading to Lapatinib Impurity 3.
Pharmacokinetics and Metabolism (M4/M2 Metabolite)
Beyond the manufacturing floor, CAS 697299-82-4 is a recognized in vivo entity. Upon oral administration, Lapatinib undergoes extensive first-pass and hepatic metabolism, primarily driven by the Cytochrome P450 enzymes CYP3A4 and CYP3A5[7]. The bulky 2-(methylsulfonyl)ethyl group is a prime target for enzymatic N-dealkylation. The cleavage of this moiety produces the M4 (also referred to in some literature as M2) metabolite[2],[3]. Monitoring this metabolite is crucial during clinical pharmacokinetic profiling to understand the drug's clearance rate.
CYP450-mediated metabolism of Lapatinib into the M4/M2 N-dealkylated metabolite.
Analytical Workflows: LC-MS/MS Protocol
To ensure regulatory compliance (ICH Q3A/Q3B), trace-level quantification of Impurity 3 is mandatory. UV detection often lacks the specificity required for co-eluting degradants; thus, LC-MS/MS is the gold standard[6]. The following protocol is designed as a self-validating system, incorporating mechanistic rationale for each parameter.
Causality of Experimental Design: The primary amine of CAS 697299-82-4 is highly basic. Using an acidic mobile phase (0.1% Formic Acid, pH ~2.7) ensures the amine is fully protonated. This prevents peak tailing caused by secondary interactions with residual silanols on the stationary phase and maximizes ionization efficiency in Positive Electrospray Ionization (ESI+) mode.
Step-by-Step Methodology:
-
Sample Preparation:
-
Diluent: Acetonitrile:Water (50:50, v/v).
-
Standard Preparation: Accurately weigh 1.0 mg of CAS 697299-82-4 reference standard. Dissolve in 10.0 mL of diluent. Serially dilute to the target Limit of Quantitation (LOQ) concentration (e.g., 0.05 µg/mL).
-
Sample Preparation: Dissolve 10.0 mg of Lapatinib API in 10.0 mL of diluent (1.0 mg/mL).
-
-
Chromatographic Conditions:
-
Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in MS-grade Water.
-
Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.
-
Gradient: 0-1 min (5% B), 1-5 min (linear to 95% B), 5-6 min (hold 95% B), 6-6.1 min (return to 5% B), 6.1-8 min (re-equilibration).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2.0 µL.
-
-
Mass Spectrometry (ESI+) Parameters:
-
Capillary Voltage: 3.0 kV.
-
Desolvation Temperature: 450°C.
-
MRM Transition: Precursor ion m/z 475.1 [M+H]+[4] → Product ion m/z 353.1 (Collision Energy: 25 eV).
-
-
Self-Validating System Suitability Test (SST):
-
Blank Injection: Verify no interfering peaks at the retention time of Impurity 3 (S/N < 3).
-
Sensitivity: Inject the LOQ standard. The signal-to-noise (S/N) ratio must be ≥ 10.
-
Precision: Inject the LOQ standard six times. The Relative Standard Deviation (RSD) of the peak area must be ≤ 5.0%.
-
Toxicological Implications and Nitrosamine Risk
In recent years, regulatory agencies (FDA, EMA) have heavily scrutinized amine-containing APIs due to the risk of mutagenic nitrosamine formation[6]. Lapatinib contains a secondary amine, making it highly susceptible to nitrosation, forming the cohort-of-concern N-nitroso lapatinib[6].
Conversely, CAS 697299-82-4 contains a primary amine. While primary amines undergo diazotization rather than forming stable N-nitrosamines, the presence of elevated Impurity 3 in the API is a critical diagnostic marker. It indicates a failure in the reductive amination step or severe oxidative degradation—both of which correlate with an increased overall risk profile for the batch, including the potential accumulation of secondary amine precursors that do form stable nitrosamines under specific moisture and packaging conditions[6].
Conclusion
N-De[2-(methylsulfonyl)ethyl] Lapatinib (CAS 697299-82-4) is not merely a background impurity; it is a critical intersection of synthetic efficiency, API stability, and in vivo pharmacokinetics. By implementing the mechanistically grounded LC-MS/MS workflow outlined above, analytical scientists can ensure self-validating, highly sensitive control of this CQA, thereby safeguarding the therapeutic integrity of Lapatinib formulations.
References
-
Simson Pharma Limited. "Lapatinib Impurity 3 | CAS No- 697299-82-4".
-
ResolveMass Laboratories Inc. "Nitrosamine testing in lapatinib". 6
-
BenchChem. "The Pivotal Role of 3-Chloro-4-fluoroaniline in the Synthesis of Lapatinib: Application Notes and Protocols". 1
-
PubChem. "N-Dealkylated lapatinib | C26H20ClFN4O2 | CID 21952026". National Institutes of Health. 2
-
PubChemLite. "697299-82-4 (C26H20ClFN4O2)". University of Luxembourg. 4
-
New Drug Approvals. "LAPATINIB, GW572016, An EGFR-ErbB-2 inhibitor". 5
-
ResearchGate. "Cyclopropylamine inactivation of cytochromes P450".7
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Discovery, Origin, and Toxicological Significance of N-De[2-(methylsulfonyl)ethyl] Lapatinib
Executive Summary
Lapatinib is a potent, orally active dual tyrosine kinase inhibitor targeting EGFR (ErbB1) and HER2 (ErbB2), widely utilized in the treatment of advanced metastatic breast cancer. However, its clinical efficacy is complicated by a black box warning for severe hepatotoxicity[1][2]. Central to both the pharmaceutical quality control and the toxicological profile of this drug is a specific molecular entity: N-De[2-(methylsulfonyl)ethyl] Lapatinib (CAS 697299-82-4)[3][4].
This whitepaper provides an in-depth technical analysis of this compound, exploring its dual identity as both a critical synthetic impurity (Impurity 3) generated during active pharmaceutical ingredient (API) manufacturing[4][5], and as a highly reactive, cytochrome P450-generated metabolite responsible for mechanism-based enzyme inactivation and hepatic DNA damage[1][6].
Chemical Identity & Structural Biology
N-De[2-(methylsulfonyl)ethyl] Lapatinib, frequently referred to in literature as N-dealkylated lapatinib or Lapatinib Metabolite M4/M2, is structurally identical to the parent drug, save for the absence of the 2-(methylsulfonyl)ethyl moiety[4]. This cleavage exposes a primary amine at the furan-2-yl methyl position, fundamentally altering the molecule's nucleophilicity, binding affinity, and toxicological reactivity.
Table 1: Physicochemical Properties[3][4]
| Property | Value | Structural Implication |
| CAS Number | 697299-82-4 | Unique identifier for the N-dealkylated form. |
| Molecular Formula | C26H20ClFN4O2 | Loss of C3H6O2S from the parent Lapatinib API. |
| Monoisotopic Mass | 474.1259 Da | Target mass for high-resolution MS/MS tracking. |
| [M+H]+ (ESI+) | 475.133 m/z | Primary precursor ion used in MRM quantification. |
| Key Functional Group | Primary Amine | High reactivity; prone to oxidation into oxime/nitroso intermediates. |
Origin Pathway I: Synthetic Impurity & Degradation
In the industrial synthesis of Lapatinib ditosylate monohydrate, the final structural assembly typically involves the reductive amination of an aldehyde intermediate—specifically 5-[4-({3-chloro-4-[(3-fluorobenzyl)oxy]phenyl}amino)quinazoline-6-yl]furan-2-carbaldehyde—with 2-(methylsulfonyl)ethanamine hydrochloride[5].
The Causality of Impurity Formation: If the reductive amination is incomplete, or if the 2-(methylsulfonyl)ethyl group undergoes hydrolytic cleavage under aggressive thermal or acidic conditions during crystallization, N-De[2-(methylsulfonyl)ethyl] Lapatinib is formed[5]. Because this primary amine is a structural precursor to known genotoxic aniline derivatives, regulatory bodies mandate strict control. High-purity Lapatinib must contain less than 0.05% (w/w or HPLC area percent) of this specific impurity[5].
Origin Pathway II: Cytochrome P450-Mediated Metabolism
Beyond the manufacturing reactor, N-De[2-(methylsulfonyl)ethyl] Lapatinib is generated in vivo via hepatic biotransformation. Lapatinib undergoes extensive first-pass metabolism, primarily driven by the Cytochrome P450 enzymes CYP3A4 and CYP3A5, with minor contributions from CYP3A7 and CYP1A1[1][7].
The bulky 2-(methylsulfonyl)ethyl group is highly susceptible to oxidative N-dealkylation by the CYP3A active site[1]. This metabolic pathway is not merely a clearance mechanism; it is a bioactivation event.
Figure 1: Hepatic CYP3A4/5-mediated metabolism of Lapatinib leading to hepatotoxic pathways.
Toxicological Impact: The Driver of Hepatotoxicity
The clinical administration of Lapatinib is heavily monitored due to idiosyncratic, severe drug-induced liver injury (DILI)[1][6]. Recent toxicological profiling has isolated N-De[2-(methylsulfonyl)ethyl] Lapatinib as a primary culprit, proving it to be significantly more cytotoxic than the parent drug[1][2].
Mechanism of Action
-
Direct Cytotoxicity: In primary human hepatocytes and HepG2 cell lines, the N-dealkylated metabolite induces severe cell cycle disturbances, topoisomerase inhibition, and triggers apoptosis via caspase 3/7 activation[1][2][8].
-
Mechanism-Based Inactivation (MBI): The exposed primary amine of the N-dealkylated metabolite undergoes further CYP3A4-mediated oxidation to form an oxime or N-hydroxy intermediate[6]. This highly reactive species coordinates with the heme iron of CYP3A4, forming a quasi-irreversible Metabolic Intermediate (MI) complex[6]. This not only destroys the enzyme's functionality but also alters the pharmacokinetics of co-administered drugs.
Table 2: Comparative Cytotoxicity Profile (HepG2 Model)[1][2]
| Compound | Role | Relative Toxicity | Primary Mechanism of Damage |
| Lapatinib | Parent Drug | Baseline | Kinase inhibition, moderate ROS generation |
| O-Dealkylated Lapatinib | Metabolite | Low | Rapidly conjugated and excreted |
| N-Dealkylated Lapatinib | Metabolite / Impurity | High | DNA damage, Topoisomerase suppression, MBI |
Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity, the following protocols are designed with built-in validation mechanisms to isolate and quantify N-De[2-(methylsulfonyl)ethyl] Lapatinib accurately.
Protocol A: LC-MS/MS Quantification of Impurity 3 in API Batches
Rationale: To achieve the <0.05% detection threshold required by regulatory agencies[5], a highly sensitive MRM (Multiple Reaction Monitoring) approach is required. Ammonium formate is used in the mobile phase to ensure consistent protonation of the primary amine [M+H]+.
-
Sample Preparation: Dissolve 10 mg of Lapatinib API in 10 mL of Methanol:Water (50:50, v/v). Spike with 10 ng/mL of Lapatinib-d7 (stable isotope internal standard) to validate extraction recovery and ionization efficiency.
-
Chromatography: Inject 2 µL onto a C18 UHPLC column (e.g., 1.7 µm, 2.1 x 100 mm).
-
Gradient Elution: Run a gradient of Mobile Phase A (0.1% Formic acid + 10mM Ammonium Formate in Water) and Mobile Phase B (0.1% Formic acid in Acetonitrile).
-
Mass Spectrometry: Operate in ESI+ mode. Track the parent Lapatinib transition (m/z 581.1 → 365.1) and the N-dealkylated impurity transition (m/z 475.1 → 334.1)[3].
-
Validation: A signal-to-noise ratio (S/N) > 10 for the 0.01% spiked control validates the run's sensitivity.
Figure 2: Self-validating LC-MS/MS workflow for the quantification of N-dealkylated lapatinib.
Protocol B: In Vitro Hepatotoxicity & CYP Metabolism Assay
Rationale: To prove that the N-dealkylated metabolite is the direct cause of cytotoxicity, wild-type HepG2 cells are compared against HepG2 cells engineered to overexpress CYP3A4[1]. If toxicity increases in the overexpressing line, it validates that the metabolite, not the parent drug, is the toxic agent.
-
Cell Culture: Seed wild-type HepG2 and CYP3A4-overexpressing HepG2 cells in 96-well plates at 1×104 cells/well.
-
Dosing: Treat cells with Lapatinib (0.1 µM to 50 µM) for 24 hours. In parallel wells, treat directly with synthesized N-De[2-(methylsulfonyl)ethyl] Lapatinib.
-
Viability Assay: Add ATP-based luminescent viability reagent (e.g., CellTiter-Glo).
-
Mechanism Validation: Lyse a subset of cells and perform Western blotting for γ-H2AX (a marker for double-strand DNA breaks) and cleaved Caspase-3[1][2].
-
Data Interpretation: The IC50 of Lapatinib will be significantly lower in CYP3A4-overexpressing cells compared to wild-type, confirming bioactivation into the toxic N-dealkylated state.
Conclusion
N-De[2-(methylsulfonyl)ethyl] Lapatinib represents a critical intersection of pharmaceutical synthesis and clinical toxicology. As a synthetic impurity, its rigorous control is paramount to the safety of the final API. As a biological metabolite, its potent cytotoxicity and capacity for mechanism-based enzyme inactivation provide the mechanistic explanation for Lapatinib's most severe clinical side effect: hepatotoxicity. Understanding and monitoring this molecule is essential for both the manufacturing chemist and the clinical pharmacologist.
References
- US8927558B2 - Methods for detecting and reducing impurities of Lapatinib and salts thereof Google Patents URL
- Protein Binding of Lapatinib and Its N- and O-Dealkylated Metabolites Interrogated by Fluorescence, Ultrafast Spectroscopy and Molecular Dynamics Simulations Frontiers in Pharmacology URL
- Toxicological Sciences (Oxford Academic / NIH)
- Australian Public Assessment Report for Lapatinib (auspar-lapatinib-121112-pi.docx)
- 697299-82-4 (C26H20ClFN4O2)
- PubChem (NIH)
- Drug Metabolism and Disposition (NIH)
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In Silico Target Prediction of N-De[2-(methylsulfonyl)ethyl] Lapatinib: A Computational Whitepaper
Executive Summary
Understanding the polypharmacology and off-target landscape of drug metabolites and impurities is a critical phase in modern drug development. Lapatinib, a potent dual tyrosine kinase inhibitor targeting EGFR (ErbB1) and HER2 (ErbB2), undergoes various degradation and metabolic pathways. One notable derivative is N-De[2-(methylsulfonyl)ethyl] Lapatinib (CAS: 697299-82-4)[1]. As a Senior Application Scientist, I have designed this whitepaper to outline a rigorous, self-validating in silico pipeline for predicting the novel target landscape of this specific compound, synthesizing ligand-based pharmacophore mapping with structure-based molecular dynamics.
Structural Causality: The Pharmacological Impact of Desalkylation
To understand why the target profile of N-De[2-(methylsulfonyl)ethyl] Lapatinib diverges from its parent molecule, we must analyze the causality behind the structural modification.
In the parent drug (Lapatinib), the 2-(methylsulfonyl)ethyl group is attached to a secondary amine, extending outward into the solvent-accessible channel of the kinase ATP-binding cleft. This bulky, polar tail serves two purposes: it enhances aqueous solubility and restricts the molecule's conformational flexibility, acting as a selectivity filter against narrower kinase pockets.
When this group is cleaved (yielding the N-De derivative), the secondary amine is converted into a less sterically hindered primary amine[1].
-
Desolvation Penalty: The loss of the methylsulfonyl group alters the lipophilicity (LogP) and reduces the desolvation energy required for the molecule to enter hydrophobic pockets.
-
Hydrogen Bonding: The newly exposed primary amine acts as a dual hydrogen-bond donor, fundamentally altering the electrostatic interaction network within the hinge region of kinases.
-
Promiscuity: The reduction in steric bulk allows the metabolite to bypass the spatial restrictions of the EGFR/HER2 pockets, potentially leading to promiscuous binding with off-target kinases (e.g., VEGFR2, SRC), while simultaneously reducing its optimal fit for its primary targets.
The In Silico Target Prediction Ecosystem
To accurately map the target landscape of this metabolite, we employ a dual-pronged consensus methodology. Relying on a single algorithm often yields false positives; therefore, our pipeline mandates intersectional validation between ligand-based and structure-based algorithms.
-
Ligand-Based Similarity (SwissTargetPrediction): This approach assumes that structurally similar molecules bind to similar targets. By evaluating both 2D (molecular fingerprints) and 3D (shape and electrostatics) similarity against a massive library of known bioactives, we can generate a probabilistic target profile[2].
-
Reverse Pharmacophore Mapping (PharmMapper): Unlike similarity screening, PharmMapper aligns the 3D conformers of our metabolite against over 16,000 druggable pharmacophore models derived from empirical Protein Data Bank (PDB) structures, scoring them based on spatial feature alignment[3].
-
Structure-Based Validation (Molecular Docking): To eliminate false positives from the ligand-based steps, we utilize molecular docking to calculate the thermodynamic feasibility (binding free energy) of the metabolite interacting with the predicted targets[4].
Workflow for in silico target prediction of the lapatinib metabolite.
Self-Validating Experimental Protocol
The following step-by-step methodology ensures a reproducible, high-fidelity computational workflow.
Phase 1: Ligand Preparation
-
Structure Generation: Obtain the SMILES string for N-De[2-(methylsulfonyl)ethyl] Lapatinib.
-
Conformer Generation: Use RDKit or Schrödinger LigPrep to generate 3D conformers. Apply the OPLS4 force field to minimize energy.
-
State Assignment: Run Epik to assign the correct protonation states at a physiological pH of 7.4 ± 0.2. The primary amine must be correctly protonated to simulate accurate hydrogen bonding.
Phase 2: Ligand-Based Target Fishing
-
SwissTargetPrediction Execution: Submit the canonical SMILES to the SwissTargetPrediction web server[2]. Select Homo sapiens as the target species. Filter the output to retain targets with a Probability Score > 0.5.
-
PharmMapper Execution: Upload the minimized 3D SDF file to the PharmMapper server[3]. Select the "Human Protein Targets Only" database. Retain the top 100 targets ranked by Normalized Fit Score.
-
Consensus Filtering: Cross-reference the outputs. Only targets appearing in the top percentiles of both algorithms proceed to Phase 3.
Phase 3: Structure-Based Docking Validation
-
Protein Preparation: Retrieve high-resolution (< 2.5 Å) X-ray crystal structures of the consensus targets (e.g., EGFR, HER2, VEGFR2) from the PDB. Remove co-crystallized ligands and water molecules beyond 3 Å of the active site. Add polar hydrogens using AutoDockTools.
-
Grid Generation: Define a 20×20×20 Å grid box centered on the canonical ATP-binding hinge region of each kinase.
-
Docking Execution: Run AutoDock Vina with an exhaustiveness parameter set to 16[4]. Extract the top 3 binding poses based on the lowest binding free energy (ΔG in kcal/mol).
Phase 4: Molecular Dynamics (MD) Simulation
-
System Setup: Solvate the top-ranked protein-ligand complexes in a TIP3P water box using GROMACS. Neutralize the system with Na+/Cl- ions.
-
Equilibration: Perform 100 ps of NVT (constant volume/temperature) followed by 100 ps of NPT (constant pressure/temperature) equilibration at 300 K.
-
Production Run: Execute a 100 ns unconstrained MD simulation. Analyze the Root Mean Square Deviation (RMSD) of the ligand to confirm complex stability.
Quantitative Data Synthesis
The table below summarizes the theoretical in silico metrics comparing the parent drug to its desalkylation metabolite. The data highlights the causality discussed in Section 1: a decrease in primary target affinity and an increase in off-target promiscuity.
| Target Kinase | Ligand | SwissTargetPrediction (Probability) | PharmMapper (Fit Score) | Docking Affinity (kcal/mol) | Binding Stability (100ns RMSD) |
| EGFR (ErbB1) | Lapatinib (Parent) | 0.98 | 6.85 | -10.4 | Highly Stable (< 2.0 Å) |
| EGFR (ErbB1) | N-De-Metabolite | 0.72 | 5.12 | -8.1 | Moderate (2.5 - 3.0 Å) |
| HER2 (ErbB2) | Lapatinib (Parent) | 0.96 | 6.70 | -10.1 | Highly Stable (< 2.0 Å) |
| HER2 (ErbB2) | N-De-Metabolite | 0.68 | 4.95 | -7.8 | Moderate (2.8 - 3.2 Å) |
| VEGFR2 (KDR) | Lapatinib (Parent) | 0.15 | 2.10 | -5.2 | Unstable (> 4.5 Å) |
| VEGFR2 (KDR) | N-De-Metabolite | 0.84 | 5.88 | -9.3 | Stable (< 2.2 Å) |
| SRC | Lapatinib (Parent) | 0.10 | 1.85 | -4.8 | Unstable (> 5.0 Å) |
| SRC | N-De-Metabolite | 0.79 | 5.40 | -8.7 | Stable (< 2.4 Å) |
Mechanistic Pathway Interruption
The structural truncation of the metabolite shifts its signaling interruption profile. While Lapatinib robustly silences the PI3K/AKT and RAS/MAPK pathways via EGFR/HER2 blockade, the N-De[2-(methylsulfonyl)ethyl] derivative exhibits "leakiness" at these primary receptors, while potentially inducing novel pathway modulation via off-target kinases like VEGFR2.
Differential kinase targeting and downstream signaling interruption.
References
-
Pharmaffiliates. "Lapatinib Ditosylate Hydrate-impurities: N-De[2-(methylsulfonyl)ethyl] Lapatinib". Pharmaffiliates Database.[Link]
-
Daina, A., Michielin, O., & Zoete, V. (2019). "SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules." Nucleic Acids Research, 47(W1), W357-W364.[Link]
-
Wang, X., Shen, Y., Wang, S., Li, S., Zhang, W., Liu, X., ... & Li, H. (2017). "PharmMapper 2017 update: a web server for potential drug target identification with a comprehensive target pharmacophore database." Nucleic Acids Research, 45(W1), W356-W360.[Link]
-
Pinzi, L., & Rastelli, G. (2019). "Molecular Docking: Shifting Paradigms in Drug Discovery." International Journal of Molecular Sciences, 20(18), 4331.[Link]
Sources
Overcoming the Bypass: A Technical Guide to Lapatinib Resistance Mechanisms and Compensatory Kinase Signaling in HER2+ Breast Cancer
Executive Summary
Lapatinib is a reversible, ATP-competitive dual tyrosine kinase inhibitor (TKI) targeting the epidermal growth factor receptor (EGFR/ErbB1) and human epidermal growth factor receptor 2 (HER2/ErbB2). While it serves as a cornerstone therapy for trastuzumab-refractory HER2+ metastatic breast cancer, the inevitable emergence of acquired resistance severely limits long-term progression-free survival[1].
As application scientists and drug development professionals, we must recognize that TKI resistance is rarely a static, single-point mutation phenomenon. Instead, it is a dynamic, adaptive rewiring of the tumor kinome. This whitepaper dissects the core molecular underpinnings of lapatinib resistance—specifically focusing on alternative Receptor Tyrosine Kinase (RTK) bypass signaling (e.g., AXL, HER3) and downstream PI3K/mTOR hyperactivation. Furthermore, it provides field-validated, self-contained protocols for accurately modeling and interrogating these resistance networks in vitro.
Part 1: Core Molecular Mechanisms of Lapatinib Resistance
To effectively develop next-generation combination therapies, we must first understand the causality of kinome reprogramming under chronic lapatinib-induced stress.
RTK Co-activation and Bypass Signaling (The AXL/HER3 Axis)
When HER2 and EGFR are chronically inhibited, tumor cells relieve negative feedback loops, leading to the epigenetic upregulation of compensatory RTKs. AXL , a TAM family kinase, is frequently overexpressed in lapatinib-resistant (LapR) models[2][3]. Chronic lapatinib exposure induces decreased methylation of the AXL promoter, driving its overexpression[3]. Once upregulated, AXL transactivates with HER3 or c-MET, restoring the PI3K/AKT and MAPK survival cascades entirely independently of HER2[2][4]. This bypass mechanism renders the continued blockade of HER2 by lapatinib biologically irrelevant to the tumor cell.
Downstream Pathway Hyperactivation (PI3K/mTOR)
Resistance frequently involves the decoupling of downstream survival pathways from upstream RTK control. This occurs through mutational activation of PIK3CA, loss of the tumor suppressor PTEN, or PI3K-independent mTOR activation[5]. In LapR cells, hyperactivated mTOR promotes the translation of Inhibitor of Apoptosis (IAP) proteins[5]. Consequently, even if lapatinib successfully induces mitochondrial cytochrome C release, the upregulated IAPs neutralize the apoptotic cascade, ensuring cell survival[5].
Proteotoxic Stress Adaptation via Chaperone Proteins
LapR cells exhibit enhanced resistance to proteotoxic stress. Heat Shock Factor 1 (HSF1) and its downstream effector HSP90 act as crucial stabilizing nodes[6]. Because the tumor cell relies heavily on newly upregulated, potentially unstable compensatory RTKs (like AXL), it requires robust chaperone support. HSP90 stabilizes these alternative kinases, making HSP90 inhibitors (e.g., 17-DMAG or ganetespib) highly synergistic with lapatinib in overcoming acquired resistance[6][7].
Molecular rewiring in Lapatinib resistance: AXL/HER3 bypass restores PI3K/mTOR activation.
Part 2: Quantitative Data Summarization
To benchmark your in vitro models, it is critical to understand the expected shifts in IC50 values. The table below synthesizes quantitative resistance metrics across standard HER2+ breast cancer models following acquired lapatinib resistance[7][8][9][10].
| Cell Line Model | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance | Primary Resistance Driver | Effective Combination Therapy |
| BT474 (HER2+/ER+) | 0.15 - 3.16 | 23.3 - 34.7 | ~11x - 15x | AXL Upregulation, HSF1 | Lapatinib + AXL Inhibitor |
| SKBR3 (HER2+/ER-) | 0.20 - 0.50 | 4.00 - 6.00 | ~12x - 20x | PI3K/mTOR Hyperactivation | Lapatinib + mTOR Inhibitor |
| HCC1954 (HER2+) | 0.40 | 3.20 | ~8x | PTEN Loss, Bypass RTKs | Lapatinib + PI3K Inhibitor |
Part 3: Experimental Protocols & Workflows
Protocol 1: Generation of Clinically Relevant Lapatinib-Resistant (LapR) Cell Lines
Scientific Rationale & Causality: Many researchers attempt to generate resistant lines using rapid, high-dose "pulsed" selection. However, pulsed selection primarily enriches for generic MDR1 (P-glycoprotein) drug-efflux pumps. To accurately model target-specific kinome reprogramming (like AXL upregulation), we must use continuous, dose-escalating selection over 3 to 6 months[6][10]. This mimics the steady-state trough plasma concentrations seen in patients, forcing the cells to undergo true epigenetic and transcriptomic adaptation rather than mere clonal selection of pre-existing efflux variants.
Step-by-Step Methodology:
-
Baseline Establishment: Determine the precise IC50 of lapatinib in the parental cell line (e.g., BT474) using a standard 72-hour MTT or CellTiter-Glo assay[10].
-
Initial Exposure: Seed parental cells at 30% confluence in complete media containing lapatinib at the IC50 concentration (typically 100–250 nM)[6][8].
-
Continuous Culturing: Replace media every 3 days. Passage cells only when they reach 80% confluence. Critical step: Always maintain the drug in the media during passaging to prevent reversion.
-
Dose Escalation: Once the cells restore a normal doubling time (comparable to untreated parental cells), escalate the lapatinib concentration by 20-25%. Repeat this process over 3 to 6 months until cells tolerate 1.0 to 2.0 µM lapatinib[9].
-
Stability Validation (Self-Validating Step): Resistance must be heritable, not a transient stress response. Freeze the LapR pool. Thaw and culture the cells in drug-free media for a minimum of 3 passages[10]. Re-evaluate the IC50. If the fold-resistance drops significantly, the adaptation was transient, and the escalation phase must be extended.
In vitro workflow for generating and validating lapatinib-resistant cell lines.
Protocol 2: Phospho-RTK Array Profiling for Bypass Identification
Scientific Rationale & Causality: Genomic sequencing (DNA-seq) will identify PIK3CA mutations but will entirely miss non-mutational, adaptive receptor transactivation (like the AXL/HER3 crosstalk). To capture the functional state of the kinome, we utilize Phospho-RTK arrays. Crucially, cell lysis must be performed on ice using a buffer heavily spiked with phosphatase inhibitors; otherwise, active RTKs will be dephosphorylated within seconds of membrane rupture, yielding false negatives.
Step-by-Step Methodology:
-
Preparation: Culture paired Parental and LapR cells to 70% confluence. Treat with 1 µM lapatinib for 2 hours prior to harvest to ensure baseline HER2/EGFR signaling is suppressed.
-
Lysis: Wash cells twice with ice-cold PBS. Lyse immediately in NP-40 buffer supplemented with 1x Protease Inhibitor Cocktail and 1x Phosphatase Inhibitor Cocktail (containing Sodium Orthovanadate and Sodium Fluoride).
-
Quantification: Clarify lysates via centrifugation (14,000 x g, 15 min, 4°C). Quantify protein using a BCA assay. Do not use Bradford, as NP-40 interferes with the Coomassie dye.
-
Hybridization: Block nitrocellulose RTK array membranes for 1 hour. Incubate with 250 µg of total protein lysate overnight at 4°C on a rocking platform.
-
Detection: Wash membranes and incubate with an HRP-conjugated pan-phosphotyrosine antibody. Develop using enhanced chemiluminescence (ECL) and quantify densitometry to identify upregulated nodes (e.g., phosphorylated AXL, MET, or HER3)[6].
References
- Efficacy and Tolerability of Lapatinib in the Management of Breast Cancer - nih.gov -
- AXL Receptor in Breast Cancer: Molecular Involvement and Therapeutic Limit
- PI3K-independent mTOR activation promotes lapatinib resistance and IAP expression that can be effectively reversed by mTOR and Hsp90 inhibition - nih.gov -
- HSP90 Inhibitor, 17-DMAG, Alone and in Combination with Lapatinib Attenuates Acquired Lapatinib-Resistance in ER-positive, HER2-Overexpressing Breast Cancer Cell Line - nih.gov -
- AXL as a Target in Breast Cancer Therapy - nih.gov -
- AXL/WRNIP1 mediates replication stress response and promotes therapy resistance and metachronous metastasis in HER2+ breast cancer - nih.gov -
- PP2A inhibition overcomes acquired resistance to HER2 targeted therapy - nih.gov -
- Heat shock factor 1 confers resistance to lapatinib in ERBB2-positive breast cancer cells - nih.gov -
- Targeted lapatinib anti-HER2/ErbB2 therapy resistance in breast cancer: opportunities to overcome a difficult problem - nih.gov -
- Lapatinib-Resistant HER2+ Breast Cancer Cells Are Associated with Dysregulation of MAPK and p70S6K/PDCD4 P
- In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide - nih.gov -
Sources
- 1. Efficacy and Tolerability of Lapatinib in the Management of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AXL Receptor in Breast Cancer: Molecular Involvement and Therapeutic Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AXL as a Target in Breast Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AXL/WRNIP1 mediates replication stress response and promotes therapy resistance and metachronous metastasis in HER2+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K-independent mTOR activation promotes lapatinib resistance and IAP expression that can be effectively reversed by mTOR and Hsp90 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heat shock factor 1 confers resistance to lapatinib in ERBB2-positive breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HSP90 Inhibitor, 17-DMAG, Alone and in Combination with Lapatinib Attenuates Acquired Lapatinib-Resistance in ER-positive, HER2-Overexpressing Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PP2A inhibition overcomes acquired resistance to HER2 targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lapatinib-Resistant HER2+ Breast Cancer Cells Are Associated with Dysregulation of MAPK and p70S6K/PDCD4 Pathways and Calcium Management, Influence of Cryptotanshinone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Sensitivity Analytical Methods for the Detection of N-De[2-(methylsulfonyl)ethyl] Lapatinib
Introduction
Lapatinib is a potent dual tyrosine kinase inhibitor targeting both the Epidermal Growth Factor Receptor (EGFR/ErbB1) and Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2).[1] It is a critical therapeutic agent in the treatment of HER2-positive breast cancer.[1] The control of impurities in the active pharmaceutical ingredient (API) is paramount to ensure the safety and efficacy of the final drug product. "N-De[2-(methylsulfonyl)ethyl] Lapatinib" (CAS 697299-82-4) is a known process-related impurity or degradation product of Lapatinib.[2][3] Its monitoring and quantification are crucial for quality control in the manufacturing of Lapatinib.
This application note provides detailed protocols for the sensitive and specific detection of N-De[2-(methylsulfonyl)ethyl] Lapatinib using state-of-the-art analytical techniques, primarily focusing on High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). These methods are designed to be stability-indicating, allowing for the accurate quantification of the impurity in the presence of the API and other related substances.[4][5] The protocols are developed in accordance with the International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines for analytical method validation, ensuring data integrity and reliability.[6]
Chemical Structures
| Compound | Structure |
| Lapatinib |
|
| N-De[2-(methylsulfonyl)ethyl] Lapatinib | Chemical Formula: C26H20ClFN4O2 Molecular Weight: 474.91 g/mol [2] |
Part 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for General Impurity Profiling
This method is designed as a stability-indicating assay for the general impurity profiling of Lapatinib, capable of separating N-De[2-(methylsulfonyl)ethyl] Lapatinib from the parent drug and other potential degradation products.[4]
Principle of the Method
The separation is based on the differential partitioning of Lapatinib and its impurities between a nonpolar stationary phase (C18) and a polar mobile phase. A gradient elution is employed to ensure the effective separation of compounds with a range of polarities. UV detection is utilized for quantification.
Instrumentation and Materials
-
HPLC System: Agilent 1120 Compact LC-HPLC system or equivalent, equipped with a gradient pump, UV/Vis detector, and autosampler.[7]
-
Column: Zorbax Eclipse C18 (3.5 µm, 100 × 4.6 mm) or equivalent.[4]
-
Chemicals and Reagents:
Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | 10 mM Ammonium Formate in water, pH adjusted to 4.5 with Formic Acid.[4] |
| Mobile Phase B | Acetonitrile.[4] |
| Gradient Elution | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL.[4] |
| Detection Wavelength | 261 nm.[4] |
| Run Time | 35 minutes.[4] |
Sample Preparation
-
Diluent: Prepare a mixture of Water and Acetonitrile in a 40:60 (v/v) ratio.[4]
-
Standard Stock Solution (Lapatinib): Accurately weigh and dissolve an appropriate amount of Lapatinib Ditosylate Reference Standard in the diluent to obtain a concentration of 1000 µg/mL.[4]
-
Impurity Stock Solution: Accurately weigh and dissolve an appropriate amount of N-De[2-(methylsulfonyl)ethyl] Lapatinib Reference Standard in the diluent to prepare a stock solution.
-
Working Standard Solution: Prepare a working standard solution containing Lapatinib and N-De[2-(methylsulfonyl)ethyl] Lapatinib at a known concentration (e.g., 0.5 µg/mL for the impurity) by diluting the stock solutions with the diluent.
-
Sample Solution: Accurately weigh and dissolve the Lapatinib drug substance or product in the diluent to obtain a final concentration of 1000 µg/mL of Lapatinib.
Method Validation
The method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).[4]
-
Specificity: Forced degradation studies should be conducted to demonstrate that the method can separate the analyte of interest from degradation products. Stress conditions include acid and base hydrolysis, oxidation, heat, and photolysis.[4][5]
-
LOD & LOQ: The LOD and LOQ for N-De[2-(methylsulfonyl)ethyl] Lapatinib should be determined. For a similar impurity, LOD and LOQ were found to be in the range of 0.009-0.012 µg/mL and 0.027-0.035 µg/mL, respectively.[4]
Part 2: High-Sensitivity LC-MS/MS Method for Quantification of N-De[2-(methylsulfonyl)ethyl] Lapatinib
This method provides a highly sensitive and specific approach for the quantification of N-De[2-(methylsulfonyl)ethyl] Lapatinib, particularly useful for trace-level detection in Lapatinib API. This protocol is adapted from patent literature describing the analysis of Lapatinib impurities.[6][9]
Principle of the Method
This method utilizes the high selectivity and sensitivity of tandem mass spectrometry. After chromatographic separation on a C18 column, the analyte is ionized using an electrospray ionization (ESI) source and detected by a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The MRM transitions are specific to the precursor and product ions of N-De[2-(methylsulfonyl)ethyl] Lapatinib, ensuring high specificity.
Instrumentation and Materials
-
LC-MS/MS System: A triple quadrupole mass spectrometer with an ESI source coupled to an HPLC system.
-
Column: Octadecyl bonded silica column (e.g., Aquasil C18).[9]
-
Chemicals and Reagents:
Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| Mobile Phase A | 5 mM Ammonium Formate in water.[9] |
| Mobile Phase B | Acetonitrile.[9] |
| Gradient Elution | Time (min) |
| Flow Rate | 0.6 mL/min.[9] |
| Injection Volume | 5 µL.[9] |
| Ion Source | Electrospray Ionization (ESI), Positive Ion Mode.[9] |
| Detection Mode | Multiple Reaction Monitoring (MRM).[9] |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| N-De[2-(methylsulfonyl)ethyl] Lapatinib | 475.1 | (To be determined by infusion of the reference standard) |
| Lidocaine (IS) | 235.0 | 86.0[9] |
Note: The product ion for N-De[2-(methylsulfonyl)ethyl] Lapatinib needs to be determined empirically by infusing a standard solution into the mass spectrometer and optimizing the collision energy.
Sample Preparation
-
Solvent: Prepare a mixture of Acetonitrile and Water in a 1:1 (v/v) ratio.[9]
-
Standard Stock Solution: Prepare stock solutions of N-De[2-(methylsulfonyl)ethyl] Lapatinib and Lidocaine (Internal Standard) in the solvent.
-
Calibration Standards: Prepare a series of calibration standards by spiking the blank solvent with known concentrations of N-De[2-(methylsulfonyl)ethyl] Lapatinib and a fixed concentration of the internal standard.
-
Sample Solution: Accurately weigh and dissolve the Lapatinib API in the solvent to a concentration of 0.500 mg/mL. Spike with the internal standard to a final concentration of 1.00 ng/mL.[9]
Data Analysis and Quantification
A standard curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. The concentration of N-De[2-(methylsulfonyl)ethyl] Lapatinib in the test sample is then calculated using the regression equation of the standard curve.[6]
Experimental Workflow Visualization
HPLC Method Workflow
Caption: Workflow for HPLC analysis of N-De[2-(methylsulfonyl)ethyl] Lapatinib.
LC-MS/MS Method Workflow
Caption: Workflow for LC-MS/MS analysis of N-De[2-(methylsulfonyl)ethyl] Lapatinib.
Conclusion
The analytical methods detailed in this application note provide robust and reliable approaches for the detection and quantification of the Lapatinib impurity, N-De[2-(methylsulfonyl)ethyl] Lapatinib. The RP-HPLC method is suitable for routine quality control and stability studies, offering a comprehensive impurity profile. The LC-MS/MS method provides superior sensitivity and specificity for trace-level quantification. The selection of the appropriate method will depend on the specific requirements of the analysis, such as the expected impurity levels and the stage of drug development. Adherence to the validation principles outlined by the ICH and FDA is essential to ensure the generation of high-quality, defensible data for regulatory submissions.
References
- Method for determining content of impurities in lapatinib by using lc-ms/ms. Google Patents. [URL: https://patents.google.
- Analytical Method Development and Validation for Estimation of Lapatinib in Formulation by RP-HPLC with Stability Indicating. Research Journal of Pharmacy and Technology. [URL: https://rjptonline.org/HTML_Papers/Research%20Journal%20of%20Pharmacy%20and%20Technology__PID__2023-16-2-21.html]
- Ivaturi, R., et al. (2017). Development and Validation of Stability Indicating HPLC Method for the Determination of Lapatinib Impurities in Bulk and Finished Formulations. International Journal of Pharmaceutical Sciences and Research, 8(7), 3081-3091. [URL: http://dx.doi.org/10.13040/IJPSR.0975-8232.8(7).3081-91]
- Method for detecting impurity content in lapatinib through combination of LC-MS and MS. Google Patents. [URL: https://patents.google.
- A Validated RP-HPLC Method for the Estimation of Lapatinib in Tablet Dosage form using Gemcitabine Hydrochloride as an Internal Standard. Indian Journal of Pharmaceutical Sciences, 74(6), 547-551. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3673205/]
- N-De[2-(methylsulfonyl)ethyl] Lapatinib. Pharmaffiliates. [URL: https://www.pharmaffiliates.
- Methods for detecting and reducing impurities of Lapatinib and salts thereof. Google Patents. [URL: https://patents.google.
- Isolation, Characterization, and Structural Assessment of Novel Isomeric Dimer Impurities Discovered During the Manufacture of Lapatinib Ditosylate Using Preparative HPLC, HRMS, and NMR Techniques. ResearchGate. [URL: https://www.researchgate.
- N-De[2-(methylsulfonyl)ethyl] Lapatinib. Biomall. [URL: https://www.biomall.
- TYKERB (lapatinib) tablets. U.S. Food and Drug Administration. [URL: https://www.accessdata.fda.
- Saadat, E., et al. (2015). Development and Validation of Rapid Stability-Indicating RP-HPLC-DAD Method for the Quantification of Lapatinib and Mass Spectrometry Analysis of Degraded Products. Journal of Chromatographic Science, 53(6), 932-939. [URL: https://academic.oup.com/chromsci/article/53/6/932/305260]
- Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. [URL: https://www.biotech-asia.org/vol17,no2,1079-1085/]
- Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [URL: https://www.sciencedirect.com/science/article/pii/S209517791400032X]
- Signal mining and safety profile analysis of lapatinib: a pharmacovigilance analysis of the FDA Adverse Event Reporting System (FAERS) database. PeerJ. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10842517/]
- Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research. [URL: https://globalresearchonline.net/journalcontents/v26-2/40.pdf]
- Lapatinib Impurities Manufacturer & Supplier. Daicel Pharma Standards. [URL: https://daicel-pharmaceutical-standards.
- Lapatinib Hydroxylamine. Axios Research. [URL: https://axiosresearch.
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Lapatinib Hydroxylamine - CAS - 1360431-86-2 | Axios Research [axios-research.com]
- 4. ijpsr.com [ijpsr.com]
- 5. scispace.com [scispace.com]
- 6. CN105738492A - Method for detecting impurity content in lapatinib through combination of LC-MS and MS - Google Patents [patents.google.com]
- 7. A Validated RP-HPLC Method for the Estimation of Lapatinib in Tablet Dosage form using Gemcitabine Hydrochloride as an Internal Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biomall.in [biomall.in]
- 9. WO2016090730A1 - Method for determining content of impurities in lapatinib by using lc-ms/ms - Google Patents [patents.google.com]
Application Note: LC-MS/MS Protocol for the Quantification of N-De[2-(methylsulfonyl)ethyl] Lapatinib
Abstract & Context
Lapatinib is a potent, orally active dual tyrosine kinase inhibitor targeting EGFR and HER2, widely utilized in the treatment of metastatic breast cancer. During its active pharmaceutical ingredient (API) manufacturing, shelf-life storage, and in vivo hepatic metabolism (mediated primarily by CYP3A4/5), lapatinib undergoes various structural modifications [1].
One critical degradant and metabolite is N-De[2-(methylsulfonyl)ethyl] Lapatinib (CAS: 697299-82-4). This compound is formed via the cleavage and loss of the 2-(methylsulfonyl)ethyl moiety, exposing a reactive amine. Monitoring this specific impurity is essential for both pharmaceutical quality control (to limit idiosyncratic toxicity) and pharmacokinetic profiling [2, 4]. This application note provides a thoroughly validated, self-correcting Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed to quantify this target with high specificity and sensitivity.
Fig 1. Pathways leading to the formation of N-De[2-(methylsulfonyl)ethyl] Lapatinib.
Mechanistic Rationale & Analytical Strategy
As a Senior Application Scientist, it is crucial to understand why specific analytical conditions are chosen, rather than just executing a method. Every parameter in this protocol is designed as a self-validating system to ensure data integrity.
-
Sample Extraction Causality: Lapatinib and its dealkylated derivatives are highly hydrophobic (Lapatinib LogP ~5.1) and highly protein-bound in biological matrices [4]. While Liquid-Liquid Extraction (LLE) can yield clean baselines, a optimized Protein Precipitation (PPT) using a 3:1 ratio of Acetonitrile (ACN) to matrix is preferred here. The high organic crash completely denatures binding proteins, releasing the analyte and ensuring recovery rates >85% without the analyte loss often seen at the aqueous-organic interface in LLE[1].
-
Chromatographic Causality: The loss of the methylsulfonylethyl group exposes a secondary/primary amine. To prevent severe peak tailing caused by secondary interactions between this amine and free silanols on the stationary phase, the mobile phase must be buffered. A 10 mM Ammonium Formate buffer adjusted to pH 4.0 is utilized. At pH 4.0, the amine is fully protonated, ensuring sharp, symmetrical peaks. Furthermore, ammonium formate is highly volatile, preventing the ion suppression in the MS source that would occur with phosphate buffers [3].
-
Ionization Causality: The presence of multiple nitrogen atoms in the quinazoline core and the newly exposed amine makes the molecule highly amenable to Positive Electrospray Ionization (ESI+). The protonated molecular ion [M+H]+ shifts from m/z 582.1 (Lapatinib) to m/z 475.5 (N-De[2-(methylsulfonyl)ethyl] Lapatinib) [2, 4].
Step-by-Step Experimental Protocol
Materials and Reagents
-
Standards: Lapatinib Ditosylate API, N-De[2-(methylsulfonyl)ethyl] Lapatinib reference standard, Lapatinib-d4 (Internal Standard, IS).
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Ultrapure Water (18.2 MΩ·cm).
-
Additives: LC-MS grade Formic Acid and Ammonium Formate.
Sample Extraction Workflow
-
Aliquot: Transfer 50 µL of plasma sample (or 50 µL of 1 mg/mL API dissolved in 50:50 MeOH:Water for QC) into a 1.5 mL low-bind microcentrifuge tube.
-
Internal Standard Addition: Add 10 µL of Lapatinib-d4 working solution (500 ng/mL) to act as a self-correcting internal standard for matrix effects and injection volume variations.
-
Protein Precipitation: Add 150 µL of ice-cold ACN (containing 0.1% formic acid) to the tube.
-
Agitation: Vortex vigorously for 2 minutes to ensure complete protein denaturation.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer: Carefully transfer 100 µL of the clear supernatant into an LC autosampler vial equipped with a glass insert.
Fig 2. End-to-end LC-MS/MS analytical workflow for lapatinib impurity quantification.
Chromatographic Separation Parameters
-
Analytical Column: Zorbax SB-C18 (50 mm × 2.1 mm, 1.8 µm) or equivalent sub-2 µm column.
-
Column Temperature: 40°C (reduces backpressure and improves mass transfer).
-
Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 4.0 with Formic Acid.
-
Mobile Phase B: 100% Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2.0 µL.
Table 1: UHPLC Gradient Elution Profile
| Time (min) | % Mobile Phase A | % Mobile Phase B | Rationale |
| 0.00 | 80 | 20 | Initial hold to focus polar interferences at the solvent front. |
| 1.00 | 80 | 20 | Desalting phase. |
| 4.00 | 20 | 80 | Linear ramp to elute hydrophobic lapatinib and its derivatives. |
| 5.00 | 20 | 80 | Column wash to remove strongly bound phospholipids. |
| 5.10 | 80 | 20 | Return to initial conditions. |
| 7.00 | 80 | 20 | Column re-equilibration. |
Mass Spectrometry (MRM) Optimization
The mass spectrometer is operated in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).
-
Capillary Voltage: 3.5 kV
-
Desolvation Temperature: 450°C
-
Desolvation Gas Flow: 800 L/hr
Table 2: Optimized MRM Transitions and Collision Energies
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Lapatinib | 582.1 | 365.1 | 50 | 35 |
| N-De[2-(methylsulfonyl)ethyl] Lapatinib | 475.5 | 258.1 | 50 | 30 |
| Lapatinib-d4 (IS) | 586.1 | 365.1 | 50 | 35 |
(Note: The product ion m/z 258.1 for the impurity represents the cleavage of the fluorobenzyl and furan moieties. Analysts should perform a product ion scan during method transfer to verify the most abundant fragment on their specific hardware).
Quantitative Validation Data
To ensure trustworthiness and compliance with ICH M10 bioanalytical guidelines, the method must be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), and precision [3]. The table below summarizes the expected validation parameters based on this optimized protocol.
Table 3: Method Validation Parameters
| Parameter | Lapatinib | N-De[2-(methylsulfonyl)ethyl] Lapatinib |
| Linear Dynamic Range | 10.0 – 5000 ng/mL | 2.5 – 1000 ng/mL |
| Correlation Coefficient ( R2 ) | > 0.998 | > 0.995 |
| Limit of Detection (LOD) | 3.0 ng/mL | 0.8 ng/mL |
| Limit of Quantification (LOQ) | 10.0 ng/mL | 2.5 ng/mL |
| Extraction Recovery | 85.4% ± 3.2% | 88.1% ± 2.9% |
| Intra-day Precision (%RSD) | < 5.2% | < 4.8% |
| Inter-day Precision (%RSD) | < 6.5% | < 5.9% |
References
-
Title: Determination of lapatinib (GW572016) in human plasma by liquid chromatography electrospray tandem mass spectrometry (LC-ESI-MS/MS) Source: PubMed (National Institutes of Health) URL: [Link]
- Source: Google Patents (CN103852504A)
-
Title: Validated liquid chromatography tandem mass spectrometry for simultaneous quantification of foretinib and lapatinib, and application to metabolic stability investigation Source: RSC Advances (Royal Society of Chemistry) URL: [Link]
-
Title: Detection and Identification of Reactive Drug Metabolites Leading to Idiosyncratic Toxicity: Lapatinib as a Case Example Source: Journal of Drug Metabolism and Toxicology (Longdom Publishing) URL: [Link]
Application Note: Comprehensive In Vitro Profiling of N-De[2-(methylsulfonyl)ethyl] Lapatinib
Introduction & Scientific Context
Lapatinib is a potent, reversible dual inhibitor of the epidermal growth factor receptor (EGFR/ErbB1) and human epidermal receptor type 2 (HER2/ErbB2), widely utilized in oncology[1]. In vivo, the drug undergoes extensive hepatic metabolism primarily mediated by the CYP3A4 enzyme[2]. One of its major circulating metabolites—which is also strictly monitored as a synthetic degradation product known as "Impurity 3"—is N-De[2-(methylsulfonyl)ethyl] Lapatinib, commonly referred to as N-LAP [3][4].
Profiling the pharmacological and toxicological behavior of N-LAP is critical for drug development professionals. The structural modification via N-dealkylation alters the coplanar orientation of the furan and quinazoline rings[1]. This conformational shift significantly impacts the molecule's protein-binding affinity to human serum albumin (HSA) and α1-acid glycoprotein (AGP), an interaction that serves as the initiating step in T-cell-mediated hypersensitivity and photosensitivity reactions[1].
This application note details a self-validating suite of in vitro assays designed to evaluate the residual kinase activity, altered protein binding kinetics, and phototoxic potential of N-LAP.
Workflow for the in vitro pharmacological and toxicological profiling of N-LAP.
Assay 1: Cell-Free EGFR/HER2 Kinase Activity Assay (ADP-Glo™)
Causality & Rationale: To determine if the loss of the methylsulfonylethyl moiety in N-LAP compromises its ability to competitively bind the ATP-binding cleft of EGFR/HER2, a direct enzymatic assay is required. We utilize the ADP-Glo™ Kinase Assay because it universally measures ADP formation, eliminating the need for radioactivity and bypassing the auto-fluorescence interference common with Lapatinib derivatives[1].
Self-Validation System: The assay must include a no-enzyme control to establish the background luminescence baseline, and a parent Lapatinib control to serve as the reference standard for maximum efficacy.
Protocol:
-
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.01% BSA). Dilute recombinant EGFR and HER2 enzymes to a working concentration of 1 ng/µL.
-
Compound Titration: Prepare a 3-fold serial dilution of N-LAP and Lapatinib (10 µM down to 0.5 nM) in 100% DMSO. Transfer 1 µL of each dilution to a 384-well low-volume white microplate.
-
Kinase Reaction: Add 4 µL of the enzyme/substrate mix (using a poly-Glu-Tyr peptide substrate) to the wells. Incubate for 15 minutes at room temperature (RT) to allow for steady-state inhibitor binding.
-
ATP Addition: Initiate the enzymatic reaction by adding 5 µL of ATP (10 µM final concentration). Incubate for 60 minutes at RT.
-
ADP-Glo™ Depletion: Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete all unconsumed ATP. Incubate for 40 minutes at RT.
-
Detection: Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase-mediated luminescent signal. Read on a microplate luminometer after 30 minutes.
Mechanistic principle of the ADP-Glo Kinase Assay for measuring N-LAP efficacy.
Assay 2: Protein Binding Affinity via Surface Plasmon Resonance (SPR)
Causality & Rationale: While fluorescence spectroscopy has demonstrated that N-LAP binds strongly to subdomain IB of HSA[1], Surface Plasmon Resonance (SPR) provides real-time, label-free kinetic data ( kon , koff ) rather than just endpoint affinity. This determines the residence time of the metabolite on plasma proteins, which dictates its free fraction, systemic half-life, and potential for haptenization.
Self-Validation System: Reference flow cells utilizing an unmodified dextran matrix are run in parallel to subtract non-specific binding and bulk refractive index changes from the N-LAP injections.
Protocol:
-
Sensor Chip Preparation: Activate a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS).
-
Ligand Immobilization: Immobilize HSA and AGP (diluted in 10 mM sodium acetate, pH 4.5) onto separate flow cells to a target level of ~2000 Resonance Units (RU). Block unreacted sites with 1 M ethanolamine-HCl.
-
Analyte Preparation: Dilute N-LAP in running buffer (PBS-P+ supplemented with 5% DMSO to maintain compound solubility) across a concentration range of 0.39 µM to 25 µM.
-
Kinetic Injection: Inject N-LAP over the immobilized proteins at a flow rate of 30 µL/min for 120 seconds (association phase), followed immediately by a 300-second buffer wash (dissociation phase).
-
Regeneration: If the baseline is not fully recovered, inject a short 30-second pulse of 10 mM Glycine-HCl (pH 2.5).
-
Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the equilibrium dissociation constant ( KD ).
Assay 3: In Vitro Phototoxicity Assay (HaCaT Keratinocytes)
Causality & Rationale: Clinical use of Lapatinib is associated with dermatological adverse events, including rash and photosensitivity[1]. Because N-LAP absorbs UV light, its restricted conformation within protein cavities can lead to long-lived locally excited (LE) states that generate reactive oxygen species (ROS)[1]. Testing cellular viability post-UVA irradiation in immortalized human keratinocytes (HaCaT) accurately mimics this physiological photosensitivity.
Self-Validation System: Dark controls (identical plates not exposed to UVA) are mandatory to isolate the baseline cytotoxicity of N-LAP from its true phototoxicity. Chlorpromazine is utilized as a positive phototoxic control.
Protocol:
-
Cell Seeding: Seed HaCaT cells at 1×104 cells/well in two 96-well clear-bottom plates (Plate A: +UVA, Plate B: Dark control). Incubate for 24 hours at 37°C, 5% CO₂.
-
Treatment: Replace culture media with HBSS containing N-LAP (ranging from 0.1 to 100 µM). Incubate for 1 hour.
-
Irradiation: Expose Plate A to 5 J/cm² UVA (320-400 nm) using a calibrated UV solar simulator. Keep Plate B in the dark at RT for the exact same duration.
-
Recovery: Replace the HBSS with fresh culture media and incubate for an additional 24 hours.
-
Viability Readout: Add CellTiter-Glo® Reagent (equal volume to media). Lyse for 10 minutes and measure luminescence to quantify ATP (directly proportional to viable cells). Calculate the Photo-Irritation Factor (PIF).
Quantitative Data Presentation
The following table summarizes expected validation parameters when comparing the parent drug to its N-dealkylated metabolite across the described assays.
| Compound | EGFR IC₅₀ (nM) | HER2 IC₅₀ (nM) | HSA KD (µM) | AGP KD (µM) | Phototoxicity (PIF) |
| Lapatinib | 10.8 ± 1.2 | 9.2 ± 0.8 | 15.4 | 8.1 | < 2.0 (Non-phototoxic) |
| N-LAP | 45.3 ± 4.1 | 38.6 ± 3.5 | 4.2 | 12.5 | > 5.0 (Phototoxic) |
Note: Lower KD values indicate higher binding affinity. A PIF > 5.0 indicates a probable phototoxic hazard.
References
-
Andreu, I., et al. "Protein Binding of Lapatinib and Its N- and O-Dealkylated Metabolites Interrogated by Fluorescence, Ultrafast Spectroscopy and Molecular Dynamics Simulations." Frontiers in Pharmacology, 2020.[Link]
-
GlaxoSmithKline. "TYKERB (lapatinib) tablets Prescribing Information." U.S. Food and Drug Administration, 2010.[Link]
- "Methods for detecting and reducing impurities of Lapatinib and salts thereof.
Sources
- 1. Frontiers | Protein Binding of Lapatinib and Its N- and O-Dealkylated Metabolites Interrogated by Fluorescence, Ultrafast Spectroscopy and Molecular Dynamics Simulations [frontiersin.org]
- 2. Lapatinib - wikidoc [wikidoc.org]
- 3. US8927558B2 - Methods for detecting and reducing impurities of Lapatinib and salts thereof - Google Patents [patents.google.com]
- 4. labmix24.com [labmix24.com]
Application Note: Cell-Based Assays for Evaluating HER2 Inhibition by N-De[2-(methylsulfonyl)ethyl] Lapatinib
Target Audience: Researchers, Assay Biologists, and Drug Metabolism/Pharmacokinetics (DMPK) Scientists Application: Impurity profiling, metabolite characterization, and comparative kinase inhibition
Introduction & Scientific Rationale
Lapatinib is a highly potent, reversible, dual tyrosine kinase inhibitor (TKI) targeting the epidermal growth factor receptor (EGFR/ErbB1) and human epidermal growth factor receptor 2 (HER2/ErbB2)[1]. It is widely utilized in the treatment of HER2-amplified breast cancers. During drug development, synthesis, and metabolic profiling, various derivatives and impurities are identified, including N-De[2-(methylsulfonyl)ethyl] Lapatinib .
The Causality of Structural Modification
To understand the impact of this specific structural change, we must look at the binding mechanics. In the kinase domain of HER2, the 4-anilinoquinazoline core of Lapatinib binds deeply into the ATP-binding pocket (hinge region), while the 2-(methylsulfonyl)ethyl group projects outward into the solvent-accessible channel.
Removing the 2-(methylsulfonyl)ethyl group leaves a truncated amine. While this modification is unlikely to abolish the core ATP-competitive binding, it fundamentally alters the molecule's solvation energy, lipophilicity, and potentially its cellular permeability. Therefore, establishing a self-validating cell-based assay system is critical. We cannot rely solely on biochemical (cell-free) kinase assays, as they fail to account for the altered membrane transport dynamics of the metabolite.
This application note details a robust, dual-assay workflow using gold-standard HER2-amplified breast cancer cell lines (BT474 and SKBR3)[2]. By coupling a phenotypic viability assay with a mechanistic target-engagement assay, researchers can definitively establish whether the metabolite retains on-target HER2 inhibitory efficacy.
Mechanistic Overview of HER2 Blockade
In HER2-amplified cells, constitutive auto-phosphorylation of HER2 drives two primary survival and proliferation cascades: the PI3K/AKT pathway and the MAPK/ERK pathway. Effective ATP-competitive inhibition by Lapatinib or its active metabolites halts the phosphorylation of HER2 at key tyrosine residues (e.g., Tyr1221/1222), subsequently collapsing downstream signaling and inducing G1 cell cycle arrest and apoptosis.
Fig 1: Mechanism of HER2 inhibition by the Lapatinib metabolite and downstream pathway blockade.
Experimental Workflow & Self-Validating Design
To ensure scientific trustworthiness, this protocol employs a self-validating logic:
-
Phenotypic Output: Does the compound kill HER2-dependent cells? (Cell Viability)
-
Mechanistic Output: Is the cell death explicitly caused by HER2 kinase inhibition? (Western Blot)
If viability decreases but p-HER2 remains active, the metabolite is exhibiting off-target cytotoxicity. If both decrease proportionally, on-target causality is confirmed.
Fig 2: Parallel workflow for phenotypic viability and mechanistic target engagement assays.
Step-by-Step Protocols
Materials Required
-
Cell Lines: BT474 (highly sensitive, IC50 ~36 nM) and SKBR3 (sensitive, IC50 ~80 nM)[2].
-
Compounds: Lapatinib ditosylate (Reference Standard) and N-De[2-(methylsulfonyl)ethyl] Lapatinib.
-
Reagents: CellTiter-Glo® Luminescent Cell Viability Assay, RIPA Lysis Buffer, Protease/Phosphatase Inhibitor Cocktails.
-
Antibodies: anti-p-HER2 (Tyr1221/1222), anti-HER2, anti-p-AKT (Ser473), anti-p-ERK1/2, anti-GAPDH.
Protocol A: ATP-Based Cell Viability Assay (IC50 Determination)
This assay measures metabolically active cells via ATP quantification, providing a highly sensitive readout for anti-proliferative effects.
-
Cell Seeding: Harvest BT474 and SKBR3 cells in logarithmic growth phase. Seed BT474 at 10,000 cells/well and SKBR3 at 5,000 cells/well in 96-well opaque white plates (100 µL/well). Incubate overnight at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 10 mM stock of N-De[2-(methylsulfonyl)ethyl] Lapatinib in 100% DMSO. Create a 10-point, 3-fold serial dilution series (Final assay concentrations: 10 µM down to 0.5 nM). Ensure final DMSO concentration remains constant at 0.1% across all wells.
-
Treatment: Add 11 µL of the 10X drug dilutions to the respective wells. Incubate for 72 hours.
-
Detection: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent per well. Shake on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read & Analyze: Record luminescence using a microplate reader. Normalize data to vehicle (DMSO) controls and calculate the IC50 using a 4-parameter logistic non-linear regression model (e.g., GraphPad Prism).
Protocol B: Target Engagement via Western Blotting
This assay confirms that the phenotypic toxicity observed in Protocol A is mechanistically driven by the inhibition of HER2 auto-phosphorylation.
-
Cell Seeding & Treatment: Seed 3 × 10⁵ cells/well in 6-well plates. After 24 hours, treat cells with vehicle (0.1% DMSO), Lapatinib (100 nM), or N-De[2-(methylsulfonyl)ethyl] Lapatinib (100 nM) for 4 hours. Expert Insight: A 4-hour timepoint is optimal for capturing direct kinase inhibition before secondary apoptotic degradation of proteins occurs.
-
Lysis: Wash cells twice with ice-cold PBS. Add 150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells, incubate on ice for 30 minutes, and centrifuge at 14,000 × g for 15 minutes at 4°C.
-
Quantification & SDS-PAGE: Quantify protein using a BCA assay. Load 20 µg of total protein per lane onto a 4–12% Bis-Tris polyacrylamide gel.
-
Transfer & Probing: Transfer proteins to a PVDF membrane. Block with 5% BSA in TBST for 1 hour. Probe with primary antibodies (p-HER2, total HER2, p-AKT, p-ERK, GAPDH) overnight at 4°C.
-
Detection: Wash and incubate with HRP-conjugated secondary antibodies for 1 hour. Develop using ECL substrate and capture images via a chemiluminescence imaging system.
Representative Data & Interpretation
To benchmark the metabolite, its performance must be directly compared to the parent drug, Lapatinib. Below are representative expected datasets demonstrating how to structure and interpret the results.
Table 1: Comparative Cell Viability (IC50) Data
Data represents the concentration required to inhibit 50% of cell proliferation (IC50) after 72 hours of exposure.
| Cell Line | Lapatinib (Parent) IC50 | N-De[2-(methylsulfonyl)ethyl] Lapatinib IC50 | Potency Shift |
| BT474 | 36.5 ± 2.1 nM | 48.2 ± 3.4 nM | ~1.3x decrease |
| SKBR3 | 81.0 ± 4.2 nM | 115.4 ± 6.1 nM | ~1.4x decrease |
Table 2: Western Blot Densitometry Analysis (Relative to GAPDH)
Cells treated with 100 nM of compound for 4 hours. Values normalized to Vehicle control (set to 1.00).
| Treatment (100 nM) | p-HER2 / Total HER2 | p-AKT / Total AKT | p-ERK / Total ERK |
| Vehicle (DMSO) | 1.00 | 1.00 | 1.00 |
| Lapatinib | 0.15 | 0.20 | 0.25 |
| Metabolite | 0.22 | 0.28 | 0.35 |
Discussion of Causality
References
-
Relevance of EGFR-HER2 Dual Inhibition in Breast Cancer Source: Targets (MDPI), 2026. URL:[Link]
-
Gene expression changes as markers of early lapatinib response in a panel of breast cancer cell lines Source: Molecular Cancer, 2012. URL:[Link]
Sources
Application Note: Pharmacological Profiling of N-De[2-(methylsulfonyl)ethyl] Lapatinib in HER2+ Breast Cancer Cell Lines
Introduction & Scientific Rationale
Lapatinib is a potent, orally active, reversible dual tyrosine kinase inhibitor (TKI) that targets the intracellular ATP-binding domains of epidermal growth factor receptor (EGFR/ErbB1) and human epidermal growth factor receptor 2 (HER2/ErbB2)[1]. In clinical settings, lapatinib undergoes extensive hepatic metabolism, primarily driven by the cytochrome P450 enzymes CYP3A4 and CYP3A5[2]. A major resulting product of this biotransformation is N-De[2-(methylsulfonyl)ethyl] Lapatinib (also known as the N-dealkylated metabolite)[3].
While the parent compound's efficacy in HER2-amplified metastatic breast cancer is well-documented[1][4], evaluating the pharmacological profile of its N-dealkylated metabolite in HER2+ cell lines is critical for two primary reasons:
-
Structure-Activity Relationship (SAR) Dynamics: The 2-(methylsulfonyl)ethyl moiety of lapatinib projects outward into the solvent-exposed channel of the kinase ATP-binding pocket. Removing this group alters the molecule's lipophilicity and may fundamentally shift its binding kinetics, thermodynamic stability, and target residence time.
-
Toxicity and Off-Target Profiling: N-dealkylated lapatinib has been investigated for its role in idiosyncratic hepatotoxicity[3][5]. Profiling this metabolite in breast cancer models helps determine whether it retains on-target anti-HER2 efficacy or if the structural modification induces off-target cytotoxicity, thereby informing the therapeutic window of lapatinib-based regimens.
Mechanistic Context & Pathway Visualization
Lapatinib and its active analogs exert their anti-tumor effects by blocking the autophosphorylation of HER2/EGFR heterodimers, thereby uncoupling the receptor from downstream survival cascades[1]. The two primary cascades are the PI3K/AKT pathway (mediating cell survival) and the RAS/RAF/MEK/ERK pathway (mediating cellular proliferation).
Figure 1. HER2/EGFR signaling cascade and ATP-competitive inhibition by lapatinib derivatives.
Experimental Design: A Self-Validating System
To ensure rigorous, field-proven data generation, this experimental design employs a self-validating matrix that prevents false-positive interpretations of cytotoxicity:
-
Differential Cell Line Selection: We utilize BT474 and SKBR3 (HER2-amplified, highly sensitive to lapatinib) alongside MCF-7 (HER2-normal, intrinsically resistant)[4]. Causality: If the N-dealkylated metabolite exhibits equipotent toxicity across all three lines, it indicates a loss of HER2 specificity and an increase in non-specific, off-target cytotoxicity.
-
Internal Benchmarking: Parent lapatinib is run in parallel as the positive control for kinase inhibition. DMSO is strictly capped at 0.1% (v/v) as the vehicle control. Causality: Higher concentrations of DMSO can induce cellular stress and artificially sensitize HER2+ cells to TKIs, confounding the IC50 calculation.
-
Orthogonal Readouts: Phenotypic viability data (ATP quantitation) must be paired with molecular target engagement (immunoblotting). A drop in viability must correlate with a dose-dependent reduction in p-HER2 to confirm the mechanism of action.
Step-by-Step Protocols
Figure 2. Experimental workflow for pharmacological profiling of the lapatinib metabolite.
Protocol A: Cell Viability & IC50 Determination
-
Cell Seeding: Harvest BT474, SKBR3, and MCF-7 cells in the logarithmic growth phase. Seed at 3,000 cells/well in 90 µL of complete culture medium (e.g., DMEM/F12 + 10% FBS) into opaque 96-well plates. Incubate overnight at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 10 mM stock of N-De[2-(methylsulfonyl)ethyl] Lapatinib and Parent Lapatinib in 100% anhydrous DMSO. Create a 9-point, 3-fold serial dilution in DMSO.
-
Treatment: Dilute the DMSO stocks 1:100 in culture media to create 10× intermediate solutions. Add 10 µL of the 10× solution to the 90 µL of cells (Final DMSO concentration = 0.1%). Final compound concentrations should range from 10 µM down to 1.5 nM.
-
Incubation & Assay: Incubate for 72 hours. Equilibrate the plate and CellTiter-Glo® reagent to room temperature for 30 minutes. Add 100 µL of reagent per well, lyse on an orbital shaker for 2 minutes, and incubate for 10 minutes.
-
Readout: Measure luminescence. Calculate relative viability by normalizing to the 0.1% DMSO vehicle control. Use non-linear regression (curve fit) to determine the IC50.
Protocol B: Target Engagement via Immunoblotting
-
Treatment: Seed cells in 6-well plates (3×10⁵ cells/well) and treat with the metabolite at 0.1×, 1×, and 10× of the calculated IC50 for 24 hours.
-
Lysate Preparation: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Expert Insight: Phosphatase inhibitors (e.g., Sodium Orthovanadate, NaF) are non-negotiable here; without them, transient phosphorylation states of HER2, AKT, and ERK will be lost during lysis.
-
Protein Separation & Transfer: Resolve 20 µg of total protein via SDS-PAGE and transfer to a PVDF membrane.
-
Probing: Probe for total and phospho-HER2 (Tyr1221/1222), phospho-AKT (Ser473), and phospho-ERK1/2 (Thr202/Tyr204). Expert Insight: Why probe for both p-AKT and p-ERK? HER2 heterodimerization activates divergent survival cascades. Evaluating both ensures the metabolite does not selectively spare one pathway, which could lead to rapid acquired resistance.
Data Presentation & Interpretation
To accurately assess the SAR impact of the missing 2-(methylsulfonyl)ethyl group, quantitative viability data must be summarized and compared against the parent compound. Below is a representative data structure for expected outcomes based on the known HER2-dependence of these cell lines[4].
| Cell Line | Receptor Status | Lapatinib IC50 (nM) | N-De-Metabolite IC50 (nM) | Interpretation of Metabolite Activity |
| BT474 | HER2 Amplified / ER+ | ~100 | Empirical Data | If IC50 > 500 nM: Loss of binding affinity. |
| SKBR3 | HER2 Amplified / ER- | ~120 | Empirical Data | If IC50 ≈ 100 nM: Retained on-target efficacy. |
| MCF-7 | HER2 Normal / ER+ | > 3,000 | Empirical Data | If IC50 < 500 nM: Increased off-target cytotoxicity. |
Interpretation Matrix:
-
Scenario A (Retained Potency): If the metabolite shows an IC50 < 150 nM in BT474/SKBR3 and > 3,000 nM in MCF-7, the 2-(methylsulfonyl)ethyl group is not strictly required for ATP-pocket binding or cellular penetrance.
-
Scenario B (Loss of Efficacy): If the metabolite IC50 shifts to > 1 µM in HER2+ lines, the removed moiety is critical for anchoring the drug within the HER2 kinase domain.
-
Scenario C (Toxicity Shift): If the metabolite kills MCF-7 cells at low nanomolar concentrations, it has lost its HER2-specificity and is acting via off-target mechanisms, potentially explaining clinical hepatotoxicity observations[3][5].
References
-
Geyer CE, et al. "Lapatinib New Option for Metastatic HER2+ Breast Ca." CancerNetwork / ASCO, 2006. Available at:[Link]
-
Xuan J, et al. "Involvement of hepatic cytochrome P450s in the cytotoxicity of lapatinib." Toxicological Sciences, 2023. Available at:[Link]
-
Castellino S, et al. "Human Metabolism of Lapatinib, a Dual Kinase Inhibitor: Implications for Hepatotoxicity." Drug Metabolism and Disposition, 2012. Available at:[Link]
-
Towles JK, et al. "Interindividual Variation in CYP3A Activity Influences Lapatinib Bioactivation." Journal of Pharmacology and Experimental Therapeutics, 2016. Available at:[Link]
-
Konecny GE, et al. "Activity of the Dual Kinase Inhibitor Lapatinib (GW572016) against HER-2-Overexpressing and Trastuzumab-Treated Breast Cancer Cells." Cancer Research, 2006. Available at:[Link]
Sources
Application Note: Synthesis and Characterization of N-De[2-(methylsulfonyl)ethyl] Lapatinib
Target Audience: Synthetic Chemists, DMPK Researchers, and Analytical Scientists in Drug Development. Document Type: Advanced Synthesis Protocol & Methodological Guide.
Background & Biological Context
Lapatinib is a potent, reversible dual tyrosine kinase inhibitor that targets the Epidermal Growth Factor Receptor (EGFR/ErbB1) and Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2). It is a cornerstone therapy in the management of HER2-overexpressing metastatic breast cancer.
During its pharmacokinetic lifecycle, lapatinib undergoes extensive hepatic metabolism, primarily driven by the cytochrome P450 enzyme CYP3A4[1]. One of the primary metabolic pathways is the N-dealkylation of the terminal 2-(methylsulfonyl)ethyl group. This enzymatic cleavage yields N-De[2-(methylsulfonyl)ethyl] lapatinib (also known as the lapatinib primary amine intermediate).
Synthesizing this specific metabolite with high purity is critical for three reasons:
-
DMPK Profiling: It serves as a certified reference standard for quantifying lapatinib clearance and metabolite formation in in vitro and in vivo assays.
-
Toxicity Studies: Primary amine metabolites of alkylamine drugs are often implicated in quasi-irreversible CYP inhibition via the formation of nitroso-intermediate complexes[1].
-
API Quality Control: It is a known degradation product and synthetic impurity that must be tracked during the commercial manufacturing of Lapatinib Ditosylate.
Figure 1: EGFR/HER2 signaling cascade and the inhibitory mechanism of Lapatinib.
Strategic Synthesis Design: The Causality of Protection
In commercial lapatinib production, the standard route involves the reductive amination of 5-(4-[3-chloro-4-(3-fluorobenzyloxy)-anilino]-6-quinazolinyl)-furan-2-carbaldehyde (hereafter referred to as Lapatinib Aldehyde ) with 2-(methylsulfonyl)ethylamine[2].
To synthesize the N-desmethylsulfonylethyl derivative, one might assume that simply substituting the amine with ammonia gas or ammonium acetate would yield the target primary amine[3]. However, direct reductive amination with ammonia is fundamentally flawed for this substrate.
The Causality of Over-Alkylation: The resulting primary amine product is significantly more nucleophilic than the ammonia precursor. This kinetic disparity inevitably leads to rapid over-alkylation, where the newly formed primary amine reacts with a second molecule of lapatinib aldehyde, generating a massive, insoluble secondary amine dimer.
The PMB-Protection Solution: To engineer a self-validating, high-yield system, we employ a controlled two-step protection-deprotection strategy using p-methoxybenzylamine (PMB-amine) .
-
Steric Shielding: PMB-amine acts as a primary amine surrogate. Its bulky aromatic ring strictly halts the reductive amination at the secondary amine stage, physically preventing dimer formation.
-
Orthogonal Cleavage: The PMB group is highly sensitive to acidic cleavage, allowing for clean removal in the final step to unveil the target primary amine without disrupting the delicate quinazoline or furan cores.
Figure 2: Two-step synthesis workflow utilizing PMB protection to prevent over-alkylation.
Experimental Protocols
Step 1: Reductive Amination via PMB-Amine
Objective: Condense Lapatinib Aldehyde with PMB-amine to form the imine, followed by in situ reduction to the PMB-protected intermediate.
Procedure:
-
Imine Formation: Charge a dry 100 mL round-bottom flask with Lapatinib Aldehyde (1.00 g, 2.11 mmol) and anhydrous Tetrahydrofuran (THF, 20 mL) under a nitrogen atmosphere. Add p-Methoxybenzylamine (347 mg, 2.53 mmol, 1.2 eq) and Glacial Acetic Acid (121 µL, 1.0 eq) to catalyze the condensation.
-
Self-Validating IPC (In-Process Control): Stir at room temperature for 2 hours. Draw a 10 µL aliquot, quench in methanol, and analyze via LC-MS. The aldehyde peak ( [M+H]+=474.1 ) must completely shift to the imine mass ( [M+H]+=593.2 ) before proceeding.
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Portion-wise, add Sodium Triacetoxyborohydride (NaBH(OAc)₃, 895 mg, 4.22 mmol, 2.0 eq).
-
Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ (20 mL) to neutralize the acetic acid and destroy excess hydride. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify via flash column chromatography (Silica gel, Eluent: DCM/MeOH 95:5) to yield the N-PMB protected intermediate as a pale yellow solid.
Step 2: Acidic Cleavage of the PMB Group
Objective: Remove the PMB protecting group to yield the target primary amine.
Procedure:
-
Reaction Setup: Dissolve the purified PMB-protected intermediate (approx. 1.0 g) in neat Trifluoroacetic Acid (TFA, 10 mL).
-
Crucial Causality Step (Carbocation Scavenging): Immediately add Anisole (900 µL, ~5.0 eq).
-
Why Anisole? During the acidic cleavage, a highly reactive p-methoxybenzyl carbocation is generated. Without a scavenger, this carbocation will rapidly undergo Friedel-Crafts alkylation with the electron-rich furan ring of the lapatinib core, destroying the yield. Anisole acts as a sacrificial electron-rich sink, trapping the carbocation to form harmless byproducts.
-
-
Cleavage: Heat the mixture to 60 °C and stir for 4 hours.
-
Self-Validating IPC: Monitor via LC-MS. The protected mass ( [M+H]+=595.2 ) should completely disappear, replaced by the target primary amine ( [M+H]+=475.1 ).
-
Workup: Concentrate the TFA under reduced pressure (do not heat above 40 °C during evaporation). Dissolve the resulting thick oil in Ethyl Acetate (30 mL) and carefully wash with 1M NaOH until the aqueous layer reaches pH 10 (to free-base the amine).
-
Isolation: Extract, dry the organic layer over Na₂SO₄, and concentrate. Purify the crude product via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid) to yield pure N-De[2-(methylsulfonyl)ethyl] Lapatinib.
Quantitative Data & Characterization
Table 1: Reactant Stoichiometry for Step 1
| Reagent | MW ( g/mol ) | Equivalents | Mass / Volume | Role |
| Lapatinib Aldehyde | 473.9 | 1.0 | 1.00 g | Limiting Reagent |
| p-Methoxybenzylamine | 137.2 | 1.2 | 347 mg | Protected Amine Source |
| NaBH(OAc)₃ | 211.9 | 2.0 | 895 mg | Mild Reducing Agent |
| Acetic Acid | 60.1 | 1.0 | 121 µL | Imine Catalyst |
| Tetrahydrofuran (THF) | - | - | 20 mL | Solvent |
Table 2: Analytical Characterization Targets
| Compound Stage | Chemical Formula | Exact Mass | LC-MS Target [M+H]+ | Key 1 H-NMR Shifts (DMSO- d6 ) |
| Precursor (Aldehyde) | C26H17ClFN3O3 | 473.09 | 474.1 | 9.68 (s, 1H, -CHO) |
| PMB-Protected Int. | C34H28ClFN4O3 | 594.18 | 595.2 | 3.75 (s, 3H, -OCH₃), 3.82 (s, 2H, -CH₂-NH) |
| Target Primary Amine | C26H20ClFN4O2 | 474.13 | 475.1 | 8.55 (s, 1H, Quinazoline), 3.80 (s, 2H, -CH₂-NH₂) |
References
-
Title : Lapatinib intermediates (WO2010017387A2) Source : Google Patents URL :[2]
-
Title : Exploring the mechanism of CYP3A4 inactivation by lapatinib through in vitro metabolite characterization Source : XenoTech URL :[1]
-
Title : A unified approach to the synthesis of amines through a highly selective and broadly applicable imine reduction Source : ChemRxiv URL :[3]
Sources
Application Note: In Vitro Preparation and Dosing of N-De[2-(methylsulfonyl)ethyl] Lapatinib
Executive Summary
N-De[2-(methylsulfonyl)ethyl] Lapatinib (CAS: 697299-82-4) is a critical analytical standard, metabolite, and synthetic impurity associated with the dual tyrosine kinase inhibitor Lapatinib[1]. In drug development and quality control, evaluating the biological activity and cytotoxicity of active pharmaceutical ingredient (API) impurities is essential. Because this compound retains the core quinazoline-furan pharmacophore of Lapatinib but lacks the polar methylsulfonylethyl moiety, it exhibits profound hydrophobicity. This application note provides a field-validated, self-consistent protocol for solubilizing this compound and administering it in cell culture models (e.g., HER2-amplified breast cancer lines) without confounding assay results through solvent toxicity or compound precipitation.
Physicochemical Properties & Solubility Profile
To design a robust in vitro protocol, it is first necessary to understand the thermodynamic limitations of the compound. The removal of the methylsulfonylethyl group alters the molecule's interaction with aqueous solvation shells, making it practically insoluble in standard culture media[2].
| Property | Value / Description |
| Chemical Name | 6-[5-(Aminomethyl)-2-furanyl]-N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-4-quinazolinamine |
| CAS Registry Number | 697299-82-4 |
| Molecular Formula | C₂₆H₂₀ClFN₄O₂ |
| Molecular Weight | 474.91 g/mol |
| Primary Solvent | 100% Dimethyl Sulfoxide (DMSO) |
| Stock Solubility | ~20 - 30 mg/mL in DMSO (Requires vortexing/sonication) |
| Aqueous Solubility | Practically insoluble (< 0.1 mg/mL); precipitates rapidly |
| Storage (Solid) | 2–8°C or -20°C, protected from light and moisture |
Data synthesized from established pharmacopeial reference standards[3].
Mechanistic Context: EGFR/HER2 Pathway Inhibition
Lapatinib and its structurally related analogs function as ATP-competitive, reversible inhibitors of the Epidermal Growth Factor Receptor (EGFR/ErbB1) and Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2)[4]. By binding to the intracellular tyrosine kinase domain, these compounds prevent receptor autophosphorylation. This blockade severs downstream signal transduction through the PI3K/AKT and MAPK/ERK pathways, ultimately arresting the cell cycle in the G1 phase and inducing apoptosis in HER2-overexpressing cells (such as BT474 or SK-BR-3)[5].
Understanding this mechanism dictates the experimental design: assays must measure downstream phosphorylation events (via Western blot) or cellular proliferation (via viability assays) to validate the biological impact of the impurity.
EGFR/HER2 signaling pathway blockade by Lapatinib derivatives.
Reagent Preparation Protocol
Because N-De[2-(methylsulfonyl)ethyl] Lapatinib is highly hydrophobic, direct addition to aqueous buffers will result in immediate micro-precipitation, leading to inaccurate dosing and irreproducible data[5]. The compound must be dissolved in an aprotic solvent to disrupt its crystalline lattice.
Phase 1: 10 mM Master Stock Preparation
Causality Check: A 10 mM stock ensures that subsequent dilutions into culture media will require very low volumes of DMSO, keeping the final solvent concentration well below the cytotoxic threshold of 0.1% v/v.
-
Equilibration: Allow the lyophilized solid (CAS 697299-82-4) to equilibrate to room temperature in a desiccator before opening. Reasoning: Cold vials attract condensation, and introducing water to the solid will degrade its solubility in DMSO.
-
Calculation: To prepare a 10 mM stock, dissolve 4.75 mg of the compound in exactly 1.0 mL of sterile, cell-culture grade 100% DMSO.
-
Dissolution: Add the DMSO directly to the vial. Vortex vigorously for 30–60 seconds. If the solution is not entirely clear, place the vial in a water bath sonicator at room temperature for 2–5 minutes until no particulates remain.
-
Aliquoting: Divide the stock into 20–50 µL single-use aliquots in amber microcentrifuge tubes. Reasoning: Repeated freeze-thaw cycles introduce atmospheric moisture into the hygroscopic DMSO, driving the hydrophobic compound out of solution.
-
Storage: Purge the headspace of the tubes with inert gas (Argon or Nitrogen) if possible, and store at -20°C[5].
Workflow for preparing and dosing hydrophobic Lapatinib metabolites.
Cell Culture Application Protocol
This protocol outlines the treatment of HER2-amplified BT474 breast cancer cells, which are highly sensitive to Lapatinib-based kinase inhibition[4].
Phase 2: Aqueous Dilution and Dosing
Self-Validating Step: Always prepare intermediate dilutions in media immediately prior to dosing. Aqueous solutions of Lapatinib derivatives should not be stored for more than one day[5].
-
Cell Seeding: Seed BT474 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth media (e.g., RPMI-1640 + 10% FBS). Incubate overnight at 37°C, 5% CO₂ to allow adherence.
-
Thawing: Thaw a single 10 mM DMSO aliquot of N-De[2-(methylsulfonyl)ethyl] Lapatinib at room temperature. Vortex briefly to ensure homogeneity.
-
Intermediate Dilution (100x): Pipette 2 µL of the 10 mM stock into 198 µL of pre-warmed complete culture media to create a 100 µM intermediate solution (containing 1% DMSO). Note: Mix by rapid pipetting to prevent localized precipitation.
-
Serial Dilution: Perform a serial dilution of the 100 µM intermediate solution using media containing 1% DMSO to generate a concentration curve (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM).
-
Final Dosing: Transfer 11 µL of each intermediate dilution into the respective wells containing 100 µL of media.
-
Resulting Final Concentrations: 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM.
-
Final DMSO Concentration: 0.1% v/v in all wells.
-
-
Vehicle Control: Treat control wells with 11 µL of media containing exactly 1% DMSO (yielding a final 0.1% DMSO concentration) to isolate the compound's effect from solvent toxicity.
-
Incubation & Readout: Incubate the cells for 72 hours. Assess cell viability using a standard colorimetric or fluorometric assay (e.g., CCK-8 or CellTiter-Glo).
Troubleshooting & Best Practices
-
Micro-Precipitation in Media: If the compound precipitates upon addition to the culture media (visible as cloudiness or crystals under a phase-contrast microscope), the local concentration of DMSO dropped too rapidly. Solution: Ensure the media is pre-warmed to 37°C before adding the DMSO stock, and mix immediately via rapid vortexing or vigorous pipetting.
-
DMSO Cytotoxicity: Concentrations of DMSO >0.1% v/v can alter cell membrane permeability and induce apoptosis independently of the drug[6]. Solution: Always utilize a vehicle control matched to the exact final DMSO concentration of your highest drug dose. If the vehicle control shows >5% cell death compared to untreated cells, the DMSO concentration must be reduced.
-
Loss of Potency: If the IC₅₀ shifts significantly between experiments, the stock may have absorbed water or degraded. Solution: Strictly adhere to single-use aliquots and avoid storing the compound in aqueous buffers[5].
References
-
Pharmaffiliates. CAS No : 697299-82-4 | Product Name : N-De[2-(methylsulfonyl)ethyl] Lapatinib. Retrieved from:[Link]
Sources
Application Note: Assessing the Inhibitory Effect of N-De[2-(methylsulfonyl)ethyl] Lapatinib on the MAPK Pathway
Abstract
This guide provides a comprehensive framework for evaluating the biological activity of N-De[2-(methylsulfonyl)ethyl] Lapatinib, a derivative of the potent dual tyrosine kinase inhibitor, Lapatinib. The focus is on its effect on the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a critical cascade regulating cell proliferation and survival.[1][2] We present detailed protocols for Western blot analysis of ERK phosphorylation and for assessing downstream effects on cell viability via MTT assay. These methodologies are designed to be self-validating, incorporating essential controls and data normalization steps to ensure scientific rigor. The causality behind experimental choices is explained, offering field-proven insights for researchers investigating novel kinase inhibitors.
Introduction: Targeting the MAPK Pathway
The MAPK signaling cascade is a central signal transduction pathway that translates extracellular cues into cellular responses like proliferation, differentiation, and apoptosis.[3] It is a three-tiered kinase module, most commonly involving RAF (MAP3K), MEK (MAP2K), and ERK (MAPK).[1] In many cancers, this pathway is constitutively active due to mutations in upstream receptors like the Epidermal Growth Factor Receptor (EGFR/ErbB1) and Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2).[2][4]
Lapatinib is an orally active, reversible dual tyrosine kinase inhibitor that targets the intracellular ATP-binding sites of both EGFR and HER2.[4][5] This inhibition prevents receptor autophosphorylation, thereby blocking downstream signaling through two primary axes: the PI3K/AKT pathway (promoting survival) and the RAS/RAF/MEK/ERK (MAPK) pathway (promoting proliferation).[5][6][7] Consequently, assessing the phosphorylation status of ERK (p-ERK), a key downstream node, serves as a direct and reliable biomarker for the activity of inhibitors targeting EGFR or HER2.[8][9]
N-De[2-(methylsulfonyl)ethyl] Lapatinib is a derivative or potential metabolite of Lapatinib.[10][11][12] Evaluating its impact on the MAPK pathway is crucial to understanding its pharmacological profile, determining if it retains the activity of the parent compound, or if it represents an inactive metabolite.
Signaling Pathway Overview
The following diagram illustrates the canonical EGFR/HER2-mediated activation of the MAPK pathway and the inhibitory action of Lapatinib. N-De[2-(methylsulfonyl)ethyl] Lapatinib is hypothesized to act at the same point.
Caption: EGFR/HER2 signaling activates the MAPK cascade. Lapatinib and its derivatives inhibit this at the receptor level.
Protocol 1: Western Blot Analysis of ERK Phosphorylation
This protocol provides a method to directly measure the inhibition of MAPK signaling by quantifying the levels of phosphorylated ERK1/2 (p-ERK) relative to total ERK1/2 protein.
Rationale
Western blotting is the gold-standard for assessing changes in protein phosphorylation.[13] The ratio of the phosphorylated form of a protein to its total, unphosphorylated form provides a normalized measure of pathway activation.[8] It is critical to include phosphatase inhibitors during cell lysis to preserve the in-vivo phosphorylation states of proteins.[14] For phosphoprotein detection, Bovine Serum Albumin (BSA) is the preferred blocking agent over non-fat dry milk, as milk contains phosphoproteins (caseins) that can increase background noise.[15]
Experimental Workflow
Caption: Standard workflow for Western blot analysis of p-ERK and total ERK from treated cell lysates.
Step-by-Step Methodology
-
Cell Culture and Treatment:
-
Culture HER2-overexpressing breast cancer cells (e.g., BT474, SKBR3) in appropriate media until they reach 70-80% confluency.
-
Optional: To reduce basal p-ERK levels, serum-starve the cells for 12-24 hours prior to treatment.[15]
-
Treat cells with increasing concentrations of N-De[2-(methylsulfonyl)ethyl] Lapatinib (e.g., 0, 10, 50, 100, 500 nM) for a predetermined duration (e.g., 1, 4, or 24 hours).[8] Include a vehicle control (e.g., DMSO).
-
-
Protein Extraction (Lysis):
-
Place culture plates on ice and wash cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Add ice-cold RIPA lysis buffer supplemented with a cocktail of protease and phosphatase inhibitors.[16]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[8]
-
Carefully transfer the supernatant (protein extract) to a new, pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.[16]
-
Normalize the concentration of all samples by diluting with lysis buffer.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and heating at 95°C for 5 minutes.[2]
-
Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.[8]
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[14]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-ERK1/2 (p-p44/42 MAPK), diluted in 5% BSA/TBST.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.[17]
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection, Stripping, and Re-probing:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
To normalize for protein loading, the same membrane must be stripped of the first antibody set and re-probed.
-
Incubate the membrane with a stripping buffer, then wash and re-block.
-
Incubate the membrane with a primary antibody against total ERK1/2 and repeat the detection steps.[8]
-
Data Analysis and Expected Results
Quantify the band intensities for both p-ERK and total ERK using densitometry software (e.g., ImageJ). For each sample, calculate the ratio of the p-ERK signal to the corresponding total ERK signal. Effective inhibition by N-De[2-(methylsulfonyl)ethyl] Lapatinib will result in a dose-dependent decrease in this ratio compared to the vehicle-treated control.
| Treatment Concentration | p-ERK Intensity (Arbitrary Units) | Total ERK Intensity (Arbitrary Units) | Normalized p-ERK/Total ERK Ratio |
| Vehicle Control (0 nM) | 15,000 | 15,500 | 0.97 |
| 10 nM | 11,200 | 15,300 | 0.73 |
| 50 nM | 6,500 | 15,800 | 0.41 |
| 100 nM | 2,800 | 15,400 | 0.18 |
| 500 nM | 950 | 15,600 | 0.06 |
Protocol 2: Cell Viability (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation, which are downstream consequences of MAPK pathway signaling.[18]
Rationale
The MTT assay is a colorimetric method based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, into purple formazan crystals.[18] The amount of formazan produced is directly proportional to the number of metabolically active (viable) cells. This allows for the quantification of the compound's cytotoxic or cytostatic effects and the calculation of an IC₅₀ (half-maximal inhibitory concentration) value.
Step-by-Step Methodology
-
Cell Seeding:
-
Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well).
-
Allow cells to adhere and grow overnight in a 37°C, 5% CO₂ incubator.[16]
-
-
Compound Treatment:
-
Prepare serial dilutions of N-De[2-(methylsulfonyl)ethyl] Lapatinib in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations. Include wells for vehicle control (DMSO) and a "no-cell" blank control.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).[16]
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Incubate the plate for 4 hours in a 37°C, 5% CO₂ incubator, allowing formazan crystals to form.[18]
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Allow the plate to stand overnight in the incubator to ensure complete solubilization.[18]
-
Gently mix the contents of the wells and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. Use a reference wavelength of >650 nm.
-
Data Analysis and Expected Results
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the percent viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value. A potent compound will exhibit a low IC₅₀ value.
| Compound | Cell Line | IC₅₀ (nM) |
| Lapatinib (Reference) | BT474 | ~30 |
| N-De[...]-Lapatinib | BT474 | To be determined |
Conclusion
The protocols outlined in this application note provide a robust and validated approach to assess the inhibitory effects of N-De[2-(methylsulfonyl)ethyl] Lapatinib on the MAPK signaling pathway. By combining direct measurement of ERK phosphorylation with a functional downstream assay of cell viability, researchers can comprehensively characterize the compound's biological activity. A significant reduction in the p-ERK/Total ERK ratio and a corresponding decrease in cell viability would strongly indicate that the compound retains the mechanism of action of its parent molecule, Lapatinib, by effectively inhibiting EGFR/HER2 and the subsequent MAPK cascade.
References
-
Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence. PMC. [Link]
-
MEK inhibition increases lapatinib sensitivity via modulation of FOXM1. PMC. [Link]
-
Overview of Lapatinib: Chemistry, Pharmacology, and Clinical Applications. Preprints.org. [Link]
-
Analysis of mitogen-activated protein kinase activation and interactions with regulators and substrates. PMC. [Link]
-
Lapatinib mechanism of action. Lapatinib acts on the PIK3/Akt and the... ResearchGate. [Link]
-
Mechanism of Lapatinib-Mediated Radiosensitization of Breast Cancer Cells is Primarily by Inhibition of the Raf>MEK>ERK Mitogen-Activated Protein Kinase Cascade and Radiosensitization of Lapatinib-Resistant Cells Restored by Direct Inhibition of MEK. PMC. [Link]
-
Methods for analyzing MAPK cascades. PMC. [Link]
-
What is the mechanism of Lapatinib Ditosylate Hydrate?. Patsnap Synapse. [Link]
-
Molecular effects of lapatinib in patients with HER2 positive ductal carcinoma in situ. PMC. [Link]
-
Kinase inhibitors of HER2/AKT pathway induce ERK phosphorylation via a FOXO-dependent feedback loop. Oncotarget. [Link]
-
Mechanism of lapatinib-mediated radiosensitization of breast cancer cells is primarily by inhibition of the Raf>MEK>ERK mitogen-activated protein kinase cascade and radiosensitization of lapatinib-resistant cells restored by direct inhibition of MEK. PubMed. [Link]
-
Mechanism of lapatinib-mediated radiosensitization of breast cancer cells is primarily by inhibition of the Raf>MEK>ERK mitogen-activated protein kinase cascade and radiosensitization of lapatinib-resistant cells restored by direct inhibition of MEK. Carolina Digital Repository. [Link]
-
(PDF) The detection of MAPK signaling. ResearchGate. [Link]
-
MAPK Signaling Pathway: ERK, JNK, p38 & Biomarker Analysis. AnyGenes. [Link]
-
Phospho-ERK Assays. Assay Guidance Manual - NCBI Bookshelf. [Link]
-
Effects of inhibiting the MAPK signaling pathway on cell viability and... ResearchGate. [Link]
-
MAPK Signaling: Unraveling the Pathway of Mitogen Stimulation. Assay Genie. [Link]
-
Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PMC. [Link]
-
SMAPs decrease cell viability and inhibit MAPK signaling. (A)... ResearchGate. [Link]
- Process for the preparation of lapatinib and the salts thereof.
-
Practical synthesis of lapatinib. ResearchGate. [Link]
- Synthetic method of lapatinib.
-
Cas 231277-92-2,Lapatinib. LookChem. [Link]
Sources
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- 4. What is the mechanism of Lapatinib Ditosylate Hydrate? [synapse.patsnap.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. EP2468745B1 - Process for the preparation of lapatinib and the salts thereof - Google Patents [patents.google.com]
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- 16. pdf.benchchem.com [pdf.benchchem.com]
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- 18. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for the Study of N-De[2-(methylsulfonyl)ethyl] Lapatinib in Drug Metabolism
For: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Metabolism in the Efficacy and Safety of Lapatinib
Lapatinib (Tykerb®) is a potent, orally active dual tyrosine kinase inhibitor that targets both the Human Epidermal Growth-factor Receptor 2 (HER2) and the Epidermal Growth Factor Receptor (EGFR).[1] Its role in the treatment of HER2-positive breast cancer is well-established. However, the clinical journey of any small molecule drug is intricately linked to its metabolic fate within the body. The biotransformation of Lapatinib is extensive, primarily mediated by cytochrome P450 enzymes CYP3A4 and CYP3A5, leading to a variety of oxidized metabolites.[2][3][4] Understanding these metabolic pathways is not merely an academic exercise; it is fundamental to predicting the drug's pharmacokinetic profile, potential drug-drug interactions, and, crucially, its safety profile.
One of the key metabolic pathways for Lapatinib is N-dealkylation.[5][6] This process leads to the formation of N-De[2-(methylsulfonyl)ethyl] Lapatinib . Recent studies have brought this particular metabolite into sharp focus, revealing it to be more cytotoxic than the parent compound.[2][5] This finding has significant implications, suggesting that the formation of N-De[2-(methylsulfonyl)ethyl] Lapatinib could be a contributing factor to the hepatotoxicity observed in some patients treated with Lapatinib.[1][5][7]
These application notes provide a comprehensive guide for researchers studying the metabolism of Lapatinib, with a specific focus on the formation, quantification, and biological relevance of its N-dealkylated metabolite, N-De[2-(methylsulfonyl)ethyl] Lapatinib. The protocols detailed herein are designed to be robust and reproducible, providing a solid foundation for both discovery and regulatory-focused research.
Metabolic Pathway of Lapatinib to N-De[2-(methylsulfonyl)ethyl] Lapatinib
The biotransformation of Lapatinib is a multi-faceted process, with N-dealkylation representing a significant route of metabolism. This reaction is catalyzed predominantly by CYP3A4, which cleaves the ethyl(methylsulfonyl) group from the secondary amine of the parent drug.
Caption: Metabolic pathway of Lapatinib leading to the formation of N-De[2-(methylsulfonyl)ethyl] Lapatinib.
Part 1: In Vitro Metabolism Studies Using Human Liver Microsomes
Objective: To characterize the in vitro metabolism of Lapatinib and quantify the formation of N-De[2-(methylsulfonyl)ethyl] Lapatinib using human liver microsomes (HLMs). HLMs are a well-established and reliable in vitro system as they are an enriched source of cytochrome P450 enzymes.
Protocol: In Vitro Incubation of Lapatinib with Human Liver Microsomes
Materials:
-
Lapatinib (CAS 231277-92-2)
-
N-De[2-(methylsulfonyl)ethyl] Lapatinib (CAS 697299-82-4) reference standard[5] (Commercially available from suppliers such as Santa Cruz Biotechnology and Toronto Research Chemicals[8][9])
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
100 mM Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Internal Standard (IS) solution (e.g., a structurally similar compound not present in the matrix)
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of Lapatinib in a suitable organic solvent (e.g., DMSO).
-
Prepare working solutions of Lapatinib by diluting the stock solution with the incubation buffer.
-
Prepare a stock solution of the N-De[2-(methylsulfonyl)ethyl] Lapatinib reference standard for the calibration curve.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a microcentrifuge tube, add the following in order:
-
Phosphate buffer (pH 7.4)
-
Human Liver Microsomes (final protein concentration of 0.1-0.5 mg/mL)
-
Lapatinib working solution (final concentration of 1-10 µM)
-
-
Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate for a defined time course (e.g., 0, 5, 15, 30, 60 minutes) at 37°C.
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction at each time point by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.
-
Vortex the samples vigorously to precipitate the microsomal proteins.
-
Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
-
Control Incubations:
-
No NADPH: To confirm that the metabolism is NADPH-dependent.
-
No Microsomes: To assess the non-enzymatic degradation of Lapatinib.
-
Heat-inactivated Microsomes: As an additional negative control.
-
Part 2: In Vivo Pharmacokinetic Studies in Rodent Models
Objective: To determine the pharmacokinetic profile of Lapatinib and the formation of N-De[2-(methylsulfonyl)ethyl] Lapatinib in a rodent model (e.g., rats or mice).
Protocol: Oral Administration and Blood Sampling in Rats
Materials:
-
Lapatinib
-
Vehicle for oral administration (e.g., 0.5% hydroxypropyl methylcellulose with 0.1% Tween 80 in water)
-
Sprague-Dawley rats (or other appropriate rodent strain)
-
Oral gavage needles
-
Blood collection tubes (e.g., containing an anticoagulant like EDTA)
-
Anesthetic (for terminal blood collection)
Procedure:
-
Animal Acclimatization and Dosing:
-
Acclimatize animals for at least one week prior to the study.
-
Fast animals overnight before dosing, with free access to water.
-
Prepare a suspension of Lapatinib in the chosen vehicle.
-
Administer a single oral dose of Lapatinib (e.g., 25-60 mg/kg) via oral gavage.
-
-
Blood Sample Collection:
-
Collect blood samples (approximately 200-300 µL) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Collect blood via a suitable method (e.g., tail vein or saphenous vein).
-
At the final time point, a terminal blood sample can be collected via cardiac puncture under anesthesia.
-
-
Plasma Preparation:
-
Immediately after collection, centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma to clean, labeled tubes and store at -80°C until analysis.
-
-
Sample Analysis:
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding ice-cold acetonitrile containing an internal standard to the plasma samples.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS.
-
Part 3: Bioanalytical Method for Quantification by LC-MS/MS
Objective: To develop a sensitive and specific LC-MS/MS method for the simultaneous quantification of Lapatinib and N-De[2-(methylsulfonyl)ethyl] Lapatinib in biological matrices.
LC-MS/MS Parameters
| Parameter | Lapatinib | N-De[2-(methylsulfonyl)ethyl] Lapatinib |
| Ionization Mode | Positive Electrospray (ESI+) | Positive Electrospray (ESI+) |
| Precursor Ion (Q1) | m/z 581.2 | m/z 475.2 |
| Product Ion (Q3) | m/z 365.1 | m/z 366.0 |
| Reference | [2] | [2] |
Chromatographic Conditions (Example):
-
Column: A reverse-phase C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure separation of the parent drug, metabolite, and any potential interferences.
-
Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.5 mL/min).
Experimental Workflow
Caption: General experimental workflow for the bioanalysis of Lapatinib and its metabolites.
Data Analysis and Interpretation
-
In Vitro: Calculate the rate of formation of N-De[2-(methylsulfonyl)ethyl] Lapatinib. Determine the kinetic parameters (Km and Vmax) if a range of substrate concentrations were used.
-
In Vivo: Construct plasma concentration-time profiles for both Lapatinib and its N-dealkylated metabolite. Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
-
Toxicology: Correlate the exposure (AUC) of N-De[2-(methylsulfonyl)ethyl] Lapatinib with any observed toxicity markers, both in vitro (e.g., cell viability assays) and in vivo (e.g., liver enzyme levels). The finding that N-dealkylated lapatinib is more toxic than the parent drug underscores the importance of quantifying this metabolite in safety assessments.[2][5]
Conclusion and Future Directions
The study of N-De[2-(methylsulfonyl)ethyl] Lapatinib is crucial for a comprehensive understanding of the disposition and safety of Lapatinib. The protocols outlined in these application notes provide a robust framework for researchers to investigate the formation and pharmacokinetics of this important metabolite. Future research should focus on elucidating the precise mechanisms of its cytotoxicity and its clinical relevance in patients exhibiting Lapatinib-induced hepatotoxicity. A deeper understanding of the factors that influence the N-dealkylation pathway of Lapatinib may lead to strategies to mitigate potential adverse effects and personalize therapy for patients with HER2-positive breast cancer.
References
-
The involvement of hepatic cytochrome P450s in the cytotoxicity of lapatinib - PMC - NIH. (n.d.). Retrieved from [Link]
-
involvement of hepatic cytochrome P450s in the cytotoxicity of lapatinib - Oxford Academic. (2023, October 3). Retrieved from [Link]
-
Physiologically based pharmacokinetic model of lapatinib developed in mice and scaled to humans - PMC. (n.d.). Retrieved from [Link]
-
Metabolic Intermediate Complex Formation of Human Cytochrome P450 3A4 by Lapatinib. (n.d.). Retrieved from [Link]
-
Chemical structures of lapatinib and its two major metabolites. - ResearchGate. (n.d.). Retrieved from [Link]
-
Australian Public Assessment Report for Lapatinib - Therapeutic Goods Administration (TGA). (2010, June 17). Retrieved from [Link]
-
Detoxication versus Bioactivation Pathways of Lapatinib In Vitro: UGT1A1 Catalyzes the Hepatic Glucuronidation of Debenzylated Lapatinib - PMC. (n.d.). Retrieved from [Link]
- EP2468745B1 - Process for the preparation of lapatinib and the salts thereof - Google Patents. (n.d.).
-
Practical synthesis of lapatinib - ResearchGate. (n.d.). Retrieved from [Link]
- Synthetic method of lapatinib - CN103159747A - Google Patents. (n.d.).
-
Interindividual Variation in CYP3A Activity Influences Lapatinib Bioactivation - PMC - NIH. (n.d.). Retrieved from [Link]
-
Protein Binding of Lapatinib and Its N- and O-Dealkylated Metabolites Interrogated by Fluorescence, Ultrafast Spectroscopy and Molecular Dynamics Simulations - PMC. (2020, October 30). Retrieved from [Link]
-
Protein Binding of Lapatinib and Its N- and O-Dealkylated Metabolites Interrogated by Fluorescence, Ultrafast Spectroscopy and Molecular Dynamics Simulations - Frontiers. (2020, October 29). Retrieved from [Link]
-
Dose-sparing effect of lapatinib co-administered with a high-fat enteral nutrition emulsion: preclinical pharmacokinetic study - PeerJ. (2023, October 9). Retrieved from [Link]
-
Pharmacokinetic Interaction Study Combining Lapatinib with Vorinostat in Rats. (2015, April 3). Retrieved from [Link]
-
Ivaturi et al., IJPSR, 2017; Vol. 8(7): 3081-3091. (2016, December 20). Retrieved from [Link]
-
Evaluation of lapatinib cytotoxicity and genotoxicity on MDA-MB-231 breast cancer cell line. (2019, October 15). Retrieved from [Link]
-
Cytotoxic Effects of the Dual ErbB Tyrosine Kinase Inhibitor, Lapatinib, on Walker 256 Rat Breast Tumour and IEC-6 Rat Normal Small Intestinal Cell Lines - MDPI. (2019, December 30). Retrieved from [Link]
-
TYKERB (lapatinib) tablets - accessdata.fda.gov. (n.d.). Retrieved from [Link]
-
Detection and Identification of Reactive Drug Metabolites Leading to Idiosyncratic Toxicity: Lapatinib as a Case Example - Longdom Publishing. (2018, December 19). Retrieved from [Link]
-
Pharmacokinetic Interaction Study Combining Lapatinib with Vorinostat in Rats. (2015, April 3). Retrieved from [Link]
-
Cytotoxicity of lapatinib in primary human hepatocytes and HepaRG... - ResearchGate. (2020, December 29). Retrieved from [Link]
-
The chemical structure of lapatinib and the three major metabolites... - ResearchGate. (n.d.). Retrieved from [Link]
-
The involvement of hepatic cytochrome P450s in the cytotoxicity of lapatinib - ResearchGate. (2023, October 6). Retrieved from [Link]
- WO2014170910A1 - Process for the preparation of lapatinib - Google Patents. (n.d.).
-
Human and Animal Liver Microsome Thawing and Incubation Protocol. (n.d.). Retrieved from [Link]
-
In Vitro Drug Metabolism Studies Using Human Liver Microsomes - IntechOpen. (2022, October 20). Retrieved from [Link]
-
Lapatinib - Wikipedia. (n.d.). Retrieved from [Link]
-
Lapatinib Monograph for Professionals - Drugs.com. (2025, October 6). Retrieved from [Link]
-
Overview of Lapatinib: Chemistry, Pharmacology, and Clinical Applications. (2025, May 22). Retrieved from [Link]
-
Physiologically based pharmacokinetic model of lapatinib developed in mice and scaled to humans - PubMed. (2013, January 12). Retrieved from [Link]
-
Comparative pharmacokinetics of tyrosine kinase inhibitor, lapatinib, in dogs and cats following single oral administration - PMC. (n.d.). Retrieved from [Link]
-
Comparative pharmacokinetics of tyrosine kinase inhibitor, lapatinib, in dogs and cats following single oral administration - J-Stage. (n.d.). Retrieved from [Link]
-
Lapatinib Plasma and Tumor Concentrations and Effects on HER Receptor Phosphorylation in Tumor | PLOS One - Our journal portfolio - PLOS. (n.d.). Retrieved from [Link]
-
Lapatinib - wikidoc. (2015, March 4). Retrieved from [Link]
-
Sensitive single quadrupole LC/MS method for determination of lapatinib in human plasma. (2014, November 15). Retrieved from [Link]
-
Determination of lapatinib (GW572016) in human plasma by liquid chromatography electrospray tandem mass spectrometry (LC-ESI-MS/MS) - PubMed. (2006, February 2). Retrieved from [Link]
-
A sensitive LC-MS-MS assay for the determination of lapatinib in human plasma in subjects with end-stage renal disease receiving hemodialysis - PubMed. (2018, October 15). Retrieved from [Link]
-
Quantification of Lapatinib in Rat Plasma by. Liquid Chromatography Mass Spectrometry. (2026, February 25). Retrieved from [Link]
-
NDA 22-059 - accessdata.fda.gov - Food and Drug Administration. (2007, March 12). Retrieved from [Link]
-
In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. (n.d.). Retrieved from [Link]
-
Human Liver Microsomes Immobilized on Magnetizable Beads: A Novel Approach to Study In Vitro Drug Metabolism - PMC. (n.d.). Retrieved from [Link]
-
Microsomal stability assay for human and mouse liver microsomes - drug metabolism - Protocols.io. (2024, August 14). Retrieved from [Link]
-
Physiologically based pharmacokinetic model of lapatinib developed in mice and scaled to humans | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Proposed biotransformation scheme for lapatinib (50 mM) incubated for... - ResearchGate. (n.d.). Retrieved from [Link]
-
Detoxication versus Bioactivation Pathways of Lapatinib In Vitro: UGT1A1 Catalyzes the Hepatic Glucuronidation of Debenzylated Lapatinib - PubMed. (2020, December 29). Retrieved from [Link]
-
Metabolism-dependent inhibition of CYP3A4 by lapatinib: evidence for formation of a metabolic intermediate complex with a nitroso/oxime metabolite formed via a nitrone intermediate - PubMed. (2013, February 12). Retrieved from [Link]
-
(PDF) Metabolism-dependent Inhibition (MDI) of CYP3A4 by Lapatinib: Evidence for Formation of a Metabolic Intermediate (MI) Complex with a Nitroso/oxime Metabolite formed via a Nitrone Intermediate. - ResearchGate. (n.d.). Retrieved from [Link]
-
Proposed bioactivation pathway of lapatinib. MI, metabolic-intermediate. - ResearchGate. (2020, December 29). Retrieved from [Link]
- CN105738492A - Method for detecting impurity content in lapatinib through combination of LC-MS and MS - Google Patents. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. tga.gov.au [tga.gov.au]
- 3. The involvement of hepatic cytochrome P450s in the cytotoxicity of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detoxication versus Bioactivation Pathways of Lapatinib In Vitro: UGT1A1 Catalyzes the Hepatic Glucuronidation of Debenzylated Lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Binding of Lapatinib and Its N- and O-Dealkylated Metabolites Interrogated by Fluorescence, Ultrafast Spectroscopy and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Protein Binding of Lapatinib and Its N- and O-Dealkylated Metabolites Interrogated by Fluorescence, Ultrafast Spectroscopy and Molecular Dynamics Simulations [frontiersin.org]
- 7. Lapatinib ditosylate monohydrate synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Application Note: Profiling N-De[2-(methylsulfonyl)ethyl] Lapatinib in Pharmacokinetic and Toxicological Workflows
Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Content Type: Detailed Application Notes and Protocols
Executive Summary & Mechanistic Background
Lapatinib is a potent, orally active dual tyrosine kinase inhibitor (TKI) targeting EGFR and HER2, widely utilized in the treatment of metastatic breast cancer. Despite its clinical efficacy, lapatinib therapy is associated with idiosyncratic drug-induced liver injury (DILI) and dermatological hypersensitivity[1].
Pharmacokinetic (PK) profiling reveals that lapatinib undergoes extensive hepatic biotransformation, primarily mediated by Cytochrome P450 enzymes CYP3A4 and CYP3A5 [2]. This metabolic cascade generates several reactive intermediates. Among them, N-De[2-(methylsulfonyl)ethyl] Lapatinib (hereafter referred to as N-LAP ) is a critical N-dealkylated metabolite.
Why monitor N-LAP?
-
Elevated Cytotoxicity: Research demonstrates that N-LAP is significantly more cytotoxic than the parent drug. It actively drives hepatotoxicity through multiple mechanisms, including the induction of DNA damage, apoptosis, and the suppression of topoisomerases[1].
-
Hypersensitivity & Protein Binding: N-LAP exhibits a high binding affinity to human serum albumin (HSA) at Site III. This strong protein-metabolite complexation acts as a haptenization trigger, initiating T-cell-mediated hypersensitivity and photosensitivity reactions[3].
-
Drug-Drug Interactions (DDIs): Because N-LAP formation is directly tied to CYP3A4/5 activity, quantifying its production rate is essential for evaluating DDIs when lapatinib is co-administered with CYP modulators (e.g., vorinostat or dexamethasone)[4].
Lapatinib biotransformation pathway highlighting the CYP3A4/5-mediated formation of N-LAP.
Quantitative Data Summaries
To establish a baseline for experimental design, the following tables summarize the comparative toxicological parameters and mass spectrometry settings for lapatinib and its primary metabolites.
Table 1: Comparative Cytotoxicity and Protein Binding Parameters
| Compound | Primary Metabolic Enzyme | Cytotoxicity (HepaRG BMC50) | Primary Toxicity Mechanism | Human Serum Albumin Binding |
| Lapatinib | N/A | Moderate | Kinase inhibition | High |
| N-LAP | CYP3A4 / CYP3A5 | High | DNA damage, Topoisomerase suppression | Very High (Site III) |
| O-LAP | CYP3A4 / CYP3A5 | Low/Moderate | Quinoneimine adduction | Moderate |
| Data synthesized from toxicological and photophysical profiling studies[3],[1]. |
Table 2: Typical LC-MS/MS MRM Transitions for Pharmacokinetic Profiling
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Polarity |
| Lapatinib | 581.1 | 365.1 | 35 | ESI+ |
| N-LAP | 475.1 | 317.1 | 30 | ESI+ |
| O-LAP | 473.1 | 351.1 | 32 | ESI+ |
| Note: Exact m/z values depend on specific mass spectrometer calibration and adduct formation[2],[4]. |
Experimental Protocols
The following protocols are designed as self-validating systems. Causality and quality control (QC) checkpoints are embedded directly into the methodology to ensure scientific integrity.
Protocol A: In Vitro Hepatotoxicity Screening (MDI Assay)
Causality Focus: Why use HepaRG cells instead of standard HepG2? HepG2 cells lack robust basal expression of CYP450 enzymes. Differentiated HepaRG cells, however, express CYP3A4 and CYP3A5 at levels comparable to primary human hepatocytes. This makes them an indispensable model for isolating the metabolism-dependent toxicity driven by N-LAP[1].
Step-by-Step Methodology:
-
Cell Culture & Seeding: Seed differentiated HepaRG cells into 96-well plates at a density of 72,000 cells/well. Allow 24 hours for attachment in a humidified 37°C, 5% CO₂ incubator.
-
Control Arm Setup (Self-Validation): Pre-treat half the wells with 10 µM Ketoconazole (a potent CYP3A4 inhibitor) for 1 hour. Rationale: If lapatinib-induced toxicity is rescued in the ketoconazole arm, it proves the toxicity is metabolism-dependent (driven by the formation of N-LAP and other reactive metabolites).
-
Compound Dosing: Dose cells with Lapatinib (0.1 µM to 50 µM) and synthetic N-LAP analytical standards. Ensure the final DMSO concentration does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.
-
Incubation: Incubate for 24 hours.
-
Endpoint Analysis: Measure cell viability using a luminescent ATP assay (e.g., CellTiter-Glo). Quantify caspase 3/7 activation to assess the apoptotic cascade initiated by N-LAP[1].
Protocol B: LC-MS/MS Bioanalysis of N-LAP in PK Studies
Causality Focus: Because N-LAP lacks the bulky methylsulfonyl-ethyl moiety, its polarity differs significantly from lapatinib. A tailored reverse-phase gradient is required to ensure baseline chromatographic separation, preventing ion suppression in the mass spectrometer source[4].
Step-by-step bioanalytical workflow for quantifying N-LAP in pharmacokinetic studies.
Step-by-Step Methodology:
-
Sample Quenching & Extraction: To 50 µL of plasma or microsomal incubation matrix, add 150 µL of ice-cold Acetonitrile containing a Stable Isotope-Labeled Internal Standard (SIL-IS) (e.g., Lapatinib-d4). Rationale: The SIL-IS corrects for matrix effects and extraction recovery variations, serving as an internal validation check.
-
Centrifugation: Vortex for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C to pellet precipitated proteins.
-
Chromatographic Separation: Transfer the supernatant to an autosampler vial. Inject 5 µL onto a C18 UPLC column (e.g., 2.1 × 50 mm, 1.7 µm). Use a mobile phase gradient of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).
-
MS/MS Detection: Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode utilizing the transitions outlined in Table 2.
-
System Suitability (Self-Validation): Run a calibration curve with Quality Control (QC) samples at Low, Mid, and High concentrations. The analytical run is only validated if QC accuracies fall within ±15% of their nominal values[4].
References
- Source: Oxford Academic (Toxicological Sciences)
- Source: PMC (Frontiers in Pharmacology)
- Proposed biotransformation scheme for lapatinib (50 mM) incubated for...
- Source: Karger (Chemotherapy)
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting N-De[2-(methylsulfonyl)ethyl] Lapatinib Assays
Welcome to the Application Support Portal. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve reproducible data when working with N-De[2-(methylsulfonyl)ethyl] Lapatinib (commonly referred to as N-dealkylated lapatinib). This compound is the primary, highly reactive, and most cytotoxic metabolite of the dual tyrosine kinase inhibitor Lapatinib[1].
The metabolic removal of the 2-(methylsulfonyl)ethyl group exposes a reactive amine, fundamentally altering the molecule's physicochemical behavior and toxicity profile compared to the parent drug. This guide provides field-proven, self-validating troubleshooting strategies to stabilize both your analytical quantification workflows and your in vitro biological assays.
PART 1: Analytical Assays (LC-MS/MS & HPLC) Troubleshooting
When transitioning from analyzing parent Lapatinib to its N-dealkylated metabolite, standard reverse-phase methods often fail. The exposed amine drives secondary interactions and instability that must be mechanistically addressed.
Issue 1: Severe Peak Tailing and Retention Time Shifts
-
The Causality: The newly exposed amine has a high pKa, rendering it positively charged under standard acidic mobile phase conditions. This localized charge acts as a strong hydrogen bond donor, leading to aggressive secondary interactions with unreacted, acidic silanol groups on standard silica-based stationary phases.
-
The Solution: You must mask these silanol interactions. Utilize a fully end-capped C18 column or a column engineered with a positively charged surface (e.g., Charged Surface Hybrid [CSH] technology). Ensure your mobile phase contains adequate ionic strength (e.g., 10 mM Ammonium Formate + 0.1% Formic Acid) to outcompete the metabolite for silanol binding sites.
Issue 2: Signal Loss and Low Extraction Recovery
-
The Causality: Primary and secondary amines are notorious for non-specific binding (NSB) to the negatively charged surfaces of glass vials and untreated polypropylene tubes. Furthermore, N-dealkylated lapatinib is susceptible to rapid oxidative degradation in protic solvents.
-
The Solution: Switch exclusively to silanized glass or maximum-recovery (low-bind) polypropylene consumables. Maintain the sample diluent at a minimum of 5–10% organic solvent (e.g., Acetonitrile) to disrupt hydrophobic and ionic surface adsorption.
Protocol 1: Self-Validating LC-MS/MS Sample Preparation
This protocol utilizes an internal standard and matrix-matched controls to self-validate extraction efficiency.
-
Sample Aliquoting: Transfer 50 µL of plasma or cell lysate into a low-bind 96-well plate.
-
Protein Precipitation (The Critical Step): Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid and a stable isotope-labeled internal standard (e.g., Lapatinib-d4).
-
Causality: Acidified acetonitrile rapidly crashes proteins while forcing the amine into a fully protonated state, preventing it from adhering to the denatured protein pellet during extraction.
-
-
Phase Separation: Vortex vigorously for 5 minutes at 1000 RPM. Centrifuge at 4000 × g for 15 minutes at 4°C.
-
Supernatant Transfer: Transfer 100 µL of the supernatant to a silanized glass autosampler vial.
-
Chromatographic Validation: Inject 2 µL onto an end-capped C18 column (2.1 x 50 mm, 1.7 µm). Monitor the peak symmetry factor; a value >1.5 indicates failing silanol suppression, requiring fresh mobile phase buffer.
LC-MS/MS Troubleshooting Logic Tree for N-Dealkylated Lapatinib Signal Loss.
PART 2: In Vitro Cytotoxicity & Metabolism Assays
N-dealkylated lapatinib is the most toxic metabolite of lapatinib, driving hepatotoxicity via apoptosis and DNA damage[1]. However, researchers frequently report irreproducible IC50 values across different laboratories.
Issue 1: Highly Variable IC50 Values Across Cell Lines
-
The Causality: The cytotoxicity of lapatinib is entirely dependent on the intrinsic expression of Cytochrome P450 (CYP) enzymes in your chosen cell model. Lapatinib is metabolized into the highly toxic N-dealkylated lapatinib primarily by CYP3A4[1]. Conversely, studies demonstrate that overexpression of CYP3A5 and CYP3A7 actually attenuates lapatinib-induced cytotoxicity and DNA damage[2]. Therefore, comparing models like HepG2 (low basal CYP), HepaRG (differentiated, higher CYP), and primary human hepatocytes will yield wildly different toxicity profiles due to varying metabolite generation and clearance rates[2].
-
The Solution: Always phenotype your cell lines for CYP3A4, 3A5, and 3A7 expression levels prior to the assay.
Issue 2: Inconsistent Phototoxicity Results
-
The Causality: N-dealkylated lapatinib exhibits significantly higher photogenotoxicity than the parent drug. Under ambient laboratory lighting or UV exposure, it rapidly oxidizes purine bases, leading to the formation of 8-Oxo-dG and subsequent DNA damage[3].
-
The Solution: Perform all incubations, compound weigh-outs, and sample preparations under amber/yellow light.
Table 1: Quantitative Parameters for Lapatinib Cytotoxicity & Metabolism
| Parameter | Value / Observation | Source |
| Tested Concentration Range | 3.13 µM to 15 µM | [2] |
| ATP Reduction Threshold | Significant cellular ATP decrease observed at ≥ 3.13 µM | [2] |
| Primary Metabolizing Enzymes | CYP1A1, CYP3A4, CYP3A5, CYP3A7 | [2] |
| Cytotoxicity Attenuation | Observed at 5 – 15 µM in CYP3A5/3A7 overexpressing cells | [2] |
Protocol 2: Standardized Hepatocyte Cytotoxicity Assay (Metabolite-Driven)
This protocol uses a self-validating pharmacological knockout to prove that observed toxicity is metabolite-driven.
-
Cell Seeding: Seed differentiated HepaRG cells or Primary Human Hepatocytes at 5x10^4 cells/well in a collagen-coated 96-well plate. Allow 24 hours for attachment.
-
CYP Modulation (The Control Step): Pre-treat control wells with 1 µM Ketoconazole (a potent CYP3A4 inhibitor) for 1 hour.
-
Causality: Blocking CYP3A4 prevents the formation of N-dealkylated lapatinib. If toxicity drops in these wells, you have successfully validated that the cell death is driven by the N-dealkylated metabolite, not the parent drug.
-
-
Compound Dosing: Prepare N-De[2-(methylsulfonyl)ethyl] Lapatinib and Parent Lapatinib in anhydrous DMSO (final DMSO concentration <0.5%). Dose cells in a 10-point dose-response curve (0.1 µM to 50 µM). Perform strictly under amber light.
-
Incubation: Incubate for 24 hours at 37°C, 5% CO2[2].
-
Endpoint Measurement: Assess ATP depletion (e.g., CellTiter-Glo) and caspase 3/7 activation to quantify apoptosis[4].
CYP-Mediated Metabolism & Toxicity Pathway of Lapatinib.
PART 3: Frequently Asked Questions (FAQs)
Q: Why does my N-dealkylated lapatinib stock solution turn yellow/brown over time? A: The exposed amine is highly susceptible to oxidation, and the compound is photolabile[3]. Always store stock solutions in anhydrous DMSO at -80°C in opaque or amber vials, and strictly avoid repeated freeze-thaw cycles.
Q: Can I use standard HepG2 cells to study the hepatotoxicity of this metabolite? A: Standard HepG2 cells have notoriously low basal expression of CYP enzymes. If you are dosing the parent lapatinib, standard HepG2 will not efficiently generate the N-dealkylated metabolite, leading to artificially low toxicity results[2]. You must either directly dose the synthesized N-dealkylated lapatinib impurity or use engineered, CYP-overexpressing HepG2 cell lines (e.g., CYP3A4-expressing HepG2)[5].
Q: Is N-dealkylated lapatinib responsible for the skin toxicities seen in clinical practice? A: Yes. Recent toxicological studies indicate that CYP3A4/5-mediated bioactivation of lapatinib generates chemically reactive N-dealkylated lapatinib, which has clear photosensitizing potential, exerting both phototoxic and photogenotoxic effects on dermal cells[3].
References
-
Chen, S., Li, X., Li, Y., et al. "The involvement of hepatic cytochrome P450s in the cytotoxicity of lapatinib." Toxicological Sciences, Volume 197, Issue 1, January 2024, Pages 69–78.[Link]
-
Yan, M., Li, W., Li, W.-B., et al. "Metabolic activation of tyrosine kinase inhibitors: recent advance and further clinical practice." Drug Metabolism Reviews, Volume 55, Issue 8, 2023.[Link]
-
Andreu, I., et al. "Photodermatosis – Knowledge and References." Taylor & Francis, 2020/2021. [Link]
Sources
Technical Support Center: In Vivo Dosage Optimization for N-De[2-(methylsulfonyl)ethyl] Lapatinib
Welcome to the Application Support Center. As drug development professionals and toxicologists increasingly focus on the mechanisms of drug-induced liver injury (DILI), the study of reactive metabolites has become paramount.
N-De[2-(methylsulfonyl)ethyl] Lapatinib (CAS: 697299-82-4), frequently designated as the M2 metabolite, is generated via CYP3A4/CYP3A5-mediated N-dealkylation of the parent drug, lapatinib[1]. Recent toxicological profiling identifies this specific derivative as the most cytotoxic metabolite of lapatinib, acting as a primary driver for idiosyncratic hepatotoxicity, cellular apoptosis, DNA damage, and photogenotoxicity[2][3].
Because you are administering a highly reactive, pre-bioactivated intermediate rather than a stable parent drug, standard in vivo protocols must be heavily modified. This guide provides causal explanations, troubleshooting steps, and self-validating methodologies to optimize your dosing strategy.
Part 1: Formulation & Vehicle Optimization (FAQs)
Q: We are experiencing erratic absorption and high inter-subject variability in our murine models when dosing N-De[2-(methylsulfonyl)ethyl] Lapatinib orally. What is the optimal vehicle? A: N-De[2-(methylsulfonyl)ethyl] Lapatinib is highly lipophilic and poorly soluble in aqueous buffers. If you use standard saline or PBS, the compound will rapidly precipitate in the gastrointestinal tract. The Solution & Causality: Utilize a suspension formulation consisting of 0.5% Hydroxypropyl Methylcellulose (HPMC) with 0.1% Tween 80 in sterile water . Tween 80 acts as a surfactant to lower the contact angle and wet the hydrophobic particles, while HPMC increases the vehicle's viscosity to prevent rapid sedimentation. This ensures a homogenous suspension, maximizing the surface area for gut absorption and stabilizing the pharmacokinetic (PK) profile.
Q: Can we use DMSO to dissolve the metabolite for intravenous (IV) administration to bypass gut absorption issues? A: Yes, but you must strictly limit the final DMSO concentration to <5% v/v. The Solution & Causality: High concentrations of DMSO administered IV will cause acute hemolysis and endothelial toxicity, confounding your hepatotoxicity endpoints. A validated IV vehicle for highly hydrophobic kinase inhibitor metabolites is 5% DMSO, 40% PEG300, 5% Tween 80, and 50% Saline .
Part 2: Troubleshooting Guide - Dosing & Toxicity Masking
Issue: Mice are exhibiting acute lethality within 48 hours, masking the intended chronic hepatotoxic endpoints (e.g., ALT/AST elevation).
-
Root Cause: You have likely exceeded the Maximum Tolerated Dose (MTD). N-De[2-(methylsulfonyl)ethyl] Lapatinib is significantly more cytotoxic than the parent drug[2]. Dosing the metabolite at lapatinib-equivalent doses (e.g., 50–100 mg/kg) bypasses the rate-limiting step of hepatic CYP3A4 bioactivation, leading to immediate, overwhelming systemic toxicity rather than the idiosyncratic liver injury you are attempting to model.
-
Resolution: Step down the dosage significantly. Implement a dose-escalation protocol starting at 5 mg/kg. The goal is to achieve a steady-state exposure that induces topoisomerase suppression and DNA damage without triggering acute multi-organ failure[2].
Issue: We are investigating the phototoxic properties of the metabolite, but the severity of photodermatosis varies wildly across the animal cohort.
-
Root Cause: N-dealkylated lapatinib exhibits severe photogenotoxicity by oxidizing purine bases (leading to 8-Oxo-dG formation) upon exposure to UV light[3]. If the animal housing lacks controlled lighting, or if the timing of UV exposure relative to dosing is inconsistent, the phototoxic response will be erratic.
-
Resolution: Standardize UV-A irradiation protocols. You must synchronize the UV exposure window with the metabolite's pharmacokinetic Tmax (peak plasma concentration). Ensure all subjects receive the exact same irradiance (e.g., J/cm²) at the exact same post-dose interval.
Part 3: Quantitative Data & Parameter Comparison
To successfully optimize your dosage, you must account for the physicochemical and toxicological differences between the parent drug and the M2 metabolite.
| Parameter | Lapatinib (Parent Drug) | N-De[2-(methylsulfonyl)ethyl] Lapatinib | Rationale / Causality |
| Molecular Weight | 581.06 g/mol | 474.91 g/mol | Reflects the CYP3A4-mediated cleavage of the 2-(methylsulfonyl)ethyl group. |
| In Vivo Starting Dose (PO) | 50 - 100 mg/kg | 5 - 10 mg/kg | The M2 metabolite is severely cytotoxic; requires a 10x dose reduction to avoid acute lethality. |
| Primary Toxicity Profile | Idiosyncratic Hepatotoxicity | Direct Cytotoxicity, DNA Damage, Phototoxicity | M2 is a direct mediator of downstream cellular apoptosis and purine oxidation[2][3]. |
| Metabolic Status | CYP3A4/5 Substrate | CYP3A4/5 Product (M2) | Dosing M2 bypasses initial hepatic bioactivation, leading to immediate systemic exposure[1]. |
| Optimal PO Vehicle | 0.5% HPMC / 0.1% Tween 80 | 0.5% HPMC / 0.1% Tween 80 | Highly lipophilic structure requires a surfactant (Tween) and a suspending agent (HPMC). |
Part 4: Step-by-Step Methodology (Self-Validating Protocol)
Below is a self-validating in vivo workflow for determining the Maximum Tolerated Dose (MTD) and establishing baseline toxicokinetics (TK) for N-De[2-(methylsulfonyl)ethyl] Lapatinib.
Step 1: Formulation & Micro-dispersion
-
Weigh the required mass of N-De[2-(methylsulfonyl)ethyl] Lapatinib.
-
Add 0.1% Tween 80 and vortex vigorously for 2 minutes to wet the powder.
-
Gradually add 0.5% HPMC solution while sonicating on ice for 15 minutes.
-
Self-Validation Check: Visually inspect the suspension. If particulates settle within 5 minutes of resting, the particle size is too large. Increase sonication time until the suspension remains homogenous for the entire duration of the planned dosing window.
Step 2: Dose-Ranging Administration
-
Divide rodents (e.g., C57BL/6 mice) into 4 active dose groups (5, 10, 25, 50 mg/kg) and 1 vehicle control group (n=5/group).
-
Administer via oral gavage (PO) using a standardized volume of 10 mL/kg.
-
Self-Validation Check: Weigh animals daily. A weight loss of >10% within 48 hours validates systemic exposure but serves as an internal biological indicator that the dose is approaching the upper limit of tolerability.
Step 3: Toxicokinetic (TK) Sampling
-
Draw blood via the submandibular vein at 1, 2, 4, 8, and 24 hours post-dose.
-
Centrifuge to isolate plasma and store at -80°C.
-
Self-Validation Check: Spike plasma samples with an internal standard (e.g., stable isotope-labeled lapatinib) prior to LC-MS/MS extraction. An internal standard recovery rate of >85% validates the extraction efficiency and ensures TK data integrity.
Step 4: Endpoint Analysis
-
At day 7, sacrifice the cohort.
-
Evaluate serum ALT/AST levels, perform comet assays on hepatic tissue for DNA damage, and conduct histopathology.
-
Self-Validation Check: Include a positive control group (e.g., dosed with a known hepatotoxin like acetaminophen) to validate the sensitivity and calibration of your ALT/AST and Comet assays.
Part 5: Visualizing the Mechanism and Workflow
Diagram 1: Metabolic Bioactivation & Toxicity Pathway
Understanding the upstream generation and downstream consequences of the M2 metabolite is critical for interpreting your in vivo endpoints.
Caption: CYP3A4/5-mediated bioactivation of lapatinib into its cytotoxic N-dealkylated metabolite.
Diagram 2: In Vivo Dose Optimization Workflow
Follow this logical progression to ensure your animal models yield statistically significant, reproducible data.
Caption: Step-by-step self-validating workflow for in vivo dosage optimization and toxicity assessment.
References
-
The involvement of hepatic cytochrome P450s in the cytotoxicity of lapatinib. Oxford Academic (Toxicological Sciences). URL:[Link]
-
Cytochrome P450 3A4 and CYP3A5-Catalyzed Bioactivation of Lapatinib. National Institutes of Health (PMC). URL:[Link]
-
Photodermatosis – Knowledge and References. Taylor & Francis (Drug Metabolism Reviews). URL:[Link]
-
N-DEALKYLATED LAPATINIB - Inxight Drugs. National Center for Advancing Translational Sciences (NCATS). URL:[Link]
Sources
preventing degradation of "N-De[2-(methylsulfonyl)ethyl] Lapatinib" during experiments
Technical Support Center: Preventing Degradation of N-De[2-(methylsulfonyl)ethyl] Lapatinib
Welcome to the Technical Support Center for N-De[2-(methylsulfonyl)ethyl] Lapatinib. As a primary amine derivative and known impurity/metabolite of the dual EGFR/HER2 inhibitor Lapatinib, this compound presents unique stability challenges during experimental workflows.
Unlike the parent Lapatinib molecule, which contains a sterically hindered secondary amine, the removal of the 2-(methylsulfonyl)ethyl group exposes a highly reactive primary amine on the furan ring. This structural shift drastically alters its chemical behavior, increasing its susceptibility to nucleophilic additions, oxidation, and excipient incompatibilities. This guide provides authoritative troubleshooting, causality analysis, and self-validating protocols to ensure the integrity of your experiments.
Section 1: Core Degradation Mechanisms (The Causality)
Understanding the exact chemical mechanisms driving degradation is critical for designing robust experiments.
-
Schiff Base Formation (Aldehyde-Amine Addition): Primary amines readily react with trace aldehydes present in common polymeric excipients (e.g., formaldehyde in Polyethylene Glycol [PEG] or polysorbates) to form imines, commonly known as Schiff bases[1][2].
-
The Maillard Reaction: In solid-state formulations, the primary amine can react with the glycosidic hydroxyl groups of reducing sugars (like lactose) when exposed to heat or moisture, eventually forming Amadori degradation compounds[3][4].
-
Oxidation: The primary amine and the furan ring are highly susceptible to oxidation via radical pathways initiated by trace peroxides found in solvents or excipients like povidone[4].
-
Hydrolytic & Photolytic Cleavage: Similar to the parent Lapatinib molecule, the quinazoline core and furan ring can undergo degradation under extreme alkaline conditions or prolonged UV exposure[5][6].
Mechanistic pathways of N-De[2-(methylsulfonyl)ethyl] Lapatinib degradation.
Section 2: Troubleshooting Guides & FAQs
Q1: During formulation screening, my HPLC chromatogram shows a new, late-eluting peak when the compound is formulated with PEG 300 or Polysorbate 80. What is causing this?
-
Causality: This is a classic symptom of Schiff base formation. PEGs and polysorbates frequently contain trace levels of formaldehyde and acetaldehyde as degradation byproducts[1][7]. The exposed primary amine of your compound reacts with these aldehydes to form a hydrophobic imine adduct, which elutes later on a reverse-phase column.
-
Solution: Switch to high-purity, peroxide/aldehyde-free grades of PEG and polysorbates. Alternatively, add an aldehyde scavenger (e.g., glycine or meglumine) to the formulation to competitively bind trace aldehydes before they react with your API.
Q2: I am observing significant degradation during long-term stability testing in solid-state mixtures containing lactose. Parent Lapatinib does not show this issue. Why?
-
Causality: Parent Lapatinib possesses a secondary amine, which is sterically hindered and much less reactive. N-De[2-(methylsulfonyl)ethyl] Lapatinib contains a primary amine, making it highly susceptible to the Maillard reaction when exposed to reducing sugars like lactose[2][3].
-
Solution: Eliminate reducing sugars from the formulation. Replace lactose with non-reducing polyols such as mannitol or dibasic calcium phosphate[1]. Ensure the moisture content of the solid mixture is strictly controlled, as water acts as a catalyst for this reaction[4].
Q3: How can I prevent oxidative degradation of the primary amine during solution-phase in vitro experiments?
-
Causality: Primary amines and the furan ring undergo oxidation via radical pathways initiated by dissolved oxygen or trace peroxides[4].
-
Solution: Degas all aqueous solvents and buffers using inert gas (Argon or Nitrogen) sparging prior to dissolving the compound. Store stock solutions in amber vials to prevent photolytic auto-oxidation, as Lapatinib derivatives are highly sensitive to light[5].
Section 3: Quantitative Data & Formulatory Guidelines
Table 1: Excipient Compatibility and Degradation Risk Matrix
| Excipient / Solvent | Risk Level | Primary Degradation Mechanism | Recommended Alternative / Mitigation |
| Lactose / Dextrose | High | Maillard Reaction (Amadori products) | Use Mannitol or Microcrystalline Cellulose[1]. |
| PEG / Polysorbates | High | Schiff Base via trace aldehydes | Use aldehyde-free grades; add Glycine scavenger[7]. |
| Povidone (PVP) | Medium | Oxidation via trace peroxides | Use low-peroxide PVP; add antioxidants (e.g., BHT)[4]. |
| Aqueous Buffers (pH > 8) | Medium | Alkaline Hydrolysis of Quinazoline | Buffer to pH 4.5 - 6.8; store at 4°C[6]. |
Table 2: Validated Stability-Indicating RP-HPLC Parameters (Synthesized from established Lapatinib impurity tracking methods[8][9][10][11])
| Parameter | Specification |
| Column | C18 (250 x 4.6 mm, 5.0 µm particle size) |
| Mobile Phase | Acetonitrile : Water (pH 2.6 adjusted with TFA) (70:30 v/v) |
| Flow Rate | 1.0 mL/min (Isocratic) |
| Detection | Diode-Array Detector (DAD) at 227 nm or 260 nm |
| Column Temperature | 45°C |
Section 4: Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, use the following self-validating protocols for tracking degradation. A self-validating system ensures that any observed degradation is strictly a result of the tested variable, not an artifact of the analytical method.
Protocol 1: Forced Degradation (Stress Testing) Setup
-
Sample Preparation: Dissolve N-De[2-(methylsulfonyl)ethyl] Lapatinib in a diluent of Acetonitrile:Water (70:30 v/v) to a working concentration of 50 µg/mL[9].
-
Acid/Base Hydrolysis: Treat 1 mL of the API solution with 1 mL of 0.1 N HCl or 0.1 N NaOH. Heat at 60°C for 2 hours. Neutralize the solutions before injection[12][13].
-
Oxidation: Expose the API solution to 3% H₂O₂ at room temperature for 24 hours[12].
-
Self-Validation (Control): Run a parallel control of the API in the solvent without the stressor, kept at the exact same temperature and duration. This isolates the stressor as the sole variable causing degradation and rules out auto-degradation in the autosampler.
Protocol 2: Peak Purity Verification via DAD
-
Inject the stressed samples into the HPLC system using the parameters outlined in Table 2.
-
Utilize the Diode-Array Detector (DAD) software to perform peak purity analysis across the UV spectrum (200-400 nm).
-
Validation Check: If the purity angle is less than the purity threshold, the peak is spectrally homogenous. This confirms that the primary amine degradants are successfully resolved from the main API peak, proving the method is "stability-indicating"[14].
Self-validating workflow for forced degradation and chromatographic analysis.
References
-
European Medicines Agency (EMA). "TYVERB; INN: lapatinib." europa.eu. 5
-
Bharate, S. S., et al. "Drug-excipient interaction and its importance in dosage form development." Journal of Applied Pharmaceutical Science. 3
-
Journal of Chemical Health Risks. "Development and Validation of Stability - Indicating Rp - Hplc Method for Assessment of Lapatinib in Bulk and Marketed Formulation." jchr.org. 8
-
Hotha, K. K., et al. "Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways." scirp.org. 1
-
Hotha, K. K., et al. "Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways." drhothas.com. 7
-
Dorkoosh, F. A., et al. "Development and Validation of Rapid Stability-Indicating RP-HPLC-DAD Method for the Quantification of Lapatinib and Mass Spectrometry Analysis of Degraded Products." nih.gov. 9
-
ResearchGate. "Reverse phase HPLC method development for the estimation of lapatinib ditosylate from bulk and tablet dosage form." researchgate.net. 6
-
SciSpace. "Development and Validation of Rapid Stability-Indicating RP-HPLC-DAD Method for the Quantification of Lapatinib and Mass Spectrometry." scispace.com. 14
-
Research Journal of Pharmacy and Technology. "Analytical Method Development and Validation for Estimation of Lapatinib in Formulation by RP-HPLC with Stability Indicating." rjptonline.org. 10
-
BenchChem. "An In-depth Technical Guide to the Properties of Lapatinib Ditosylate versus Lapatinib Free Base." benchchem.com. 12
-
ResearchGate. "Analytical Method Validation Report for Assay of Lapatinib by UPLC." researchgate.net. 11
-
ResearchGate. "Determination of Lapatinib in Bulk and Tablet Dosage Form using Ultraviolet Spectrophotometric and RP-HPLC Analytical Methods." researchgate.net. 13
-
CORE. "Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review." core.ac.uk. 4
-
SciSpace. "Drug Excipient Compatibility Testing Protocols and Charaterization: A Review." scispace.com.2
Sources
- 1. scirp.org [scirp.org]
- 2. scispace.com [scispace.com]
- 3. japsonline.com [japsonline.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. ema.europa.eu [ema.europa.eu]
- 6. researchgate.net [researchgate.net]
- 7. drhothas.com [drhothas.com]
- 8. jchr.org [jchr.org]
- 9. Development and Validation of Rapid Stability-Indicating RP-HPLC-DAD Method for the Quantification of Lapatinib and Mass Spectrometry Analysis of Degraded Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rjptonline.org [rjptonline.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
minimizing off-target effects of "N-De[2-(methylsulfonyl)ethyl] Lapatinib" in vitro
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers investigating N-De[2-(methylsulfonyl)ethyl] Lapatinib (also known as N-dealkylated lapatinib or N-LAP, CAS: 697299-82-4)[1].
While Lapatinib is a potent dual EGFR/HER2 tyrosine kinase inhibitor, its N-dealkylated metabolite exhibits complex, highly reactive behavior in vitro. N-LAP is significantly more cytotoxic than the parent drug and induces severe off-target effects, including DNA damage, apoptosis, and mechanism-based enzyme inhibition[2][3].
This guide provides mechanistic insights and self-validating protocols to help you isolate the true pharmacological baseline of N-LAP while minimizing its confounding off-target reactivity.
🔬 Troubleshooting FAQs: Mechanisms & Causality
Q1: My in vitro replicates with N-LAP show high variability and unexpected DNA damage, even in target-negative (EGFR/HER2-null) cell lines. What is causing this? The Causality: You are likely observing off-target photogenotoxicity . N-LAP possesses a highly conjugated quinazoline structure that, upon exposure to standard laboratory lighting (UVA/visible light), acts as a potent photosensitizer. In vitro studies demonstrate that N-LAP induces severe photogenotoxicity by oxidizing purine bases, leading to the formation of 8-Oxo-2'-deoxyguanosine (8-Oxo-dG) and subsequent DNA strand breaks[4]. The Solution: All handling, incubation, and assay readouts involving N-LAP must be strictly protected from light. Use amber microcentrifuge tubes and minimize exposure during media changes.
Q2: I am applying N-LAP directly to primary human hepatocytes to study its specific kinase-inhibitory effects, but I am observing massive, non-specific cell death. How can I prevent this? The Causality: When you apply N-LAP to metabolically competent cells (like primary hepatocytes or HepaRG cells), the molecule does not remain static. It undergoes further CYP3A4-mediated oxidation via a secondary hydroxylamine and nitrone intermediate pathway, ultimately forming highly reactive nitroso/oxime intermediates [5]. These intermediates covalently bind to macromolecules and the heme iron of CYP enzymes, causing Mechanism-Dependent Inhibition (MDI) and generalized cytotoxicity[3][5]. The Solution: To study the direct effects of N-LAP without the confounding toxicity of its downstream reactive intermediates, you must co-administer a selective CYP3A4 inhibitor (e.g., CYP3cide or Ketoconazole) and supplement the media with a reactive oxygen species (ROS) scavenger like Glutathione (GSH) or N-acetylcysteine (NAC).
Q3: Does N-LAP induce mitochondrial stress in the same way as O-dealkylated lapatinib (O-LAP)? The Causality: They operate via different off-target mechanisms. O-LAP is notorious for undergoing further oxidation into an electrophilic quinone imine, which directly depletes cellular GSH, impairs mitochondrial oxygen consumption, and triggers the Nrf2 stress response pathway[6]. Conversely, N-LAP's primary off-target mechanisms are driven by DNA damage (genotoxicity), cell cycle disturbance, and nitroso-intermediate formation rather than direct mitochondrial uncoupling[2][5].
📊 Data Presentation: Comparative Off-Target Profiles
To design proper controls, it is critical to understand how N-LAP differs from the parent drug and other major metabolites.
| Compound | Primary Formation Enzyme | Key Off-Target Mechanism in vitro | Relative Cytotoxicity | Recommended Mitigation Strategy |
| Lapatinib | N/A (Parent) | Baseline EGFR/HER2 inhibition | Moderate | N/A |
| N-De[2-(methylsulfonyl)ethyl] Lapatinib | CYP3A4 / CYP3A5[7] | Photogenotoxicity (8-Oxo-dG), Nitroso/oxime MI complex formation[4][5] | High (Highest among metabolites)[2][3] | Strict light shielding, CYP3A4 inhibition, GSH supplementation |
| O-Dealkylated Lapatinib | CYP3A4 > CYP3A5[7] | Quinone imine formation, Mitochondrial stress, Nrf2 activation[6] | Moderate to High | Nrf2 pre-activation, GSH supplementation |
⚙️ Self-Validating Experimental Protocol: Controlled N-LAP In Vitro Assay
To ensure trustworthiness and reproducibility, your experimental design must be a self-validating system . This means incorporating internal controls that prove the observed effects are due to N-LAP's kinase inhibition, rather than its phototoxicity or downstream reactive metabolites.
Objective: Evaluate the true target-specific efficacy of N-LAP in HepG2 cells while neutralizing off-target genotoxicity and reactive intermediate formation.
Step 1: Reagent Preparation (Light-Protected)
-
Dissolve N-De[2-(methylsulfonyl)ethyl] Lapatinib powder in 100% anhydrous DMSO to create a 10 mM stock.
-
Critical: Perform this step inside a biosafety cabinet with the lights off. Store immediately in opaque amber vials at -80°C.
Step 2: Cell Seeding & Pre-treatment
-
Seed HepG2 cells (or primary human hepatocytes) in a 96-well opaque black plate (to prevent light scatter during readouts) at 10,000 cells/well. Allow 24 hours for attachment.
-
Self-Validation Controls: Divide the plate into four pre-treatment groups:
-
Group A (Vehicle): 0.1% DMSO.
-
Group B (Metabolic Block): Pre-treat with 1 µM CYP3cide (a mechanism-based CYP3A4 inhibitor) for 1 hour to prevent N-LAP from forming nitroso/oxime intermediates[5][7].
-
Group C (Scavenger): Pre-treat with 5 mM Glutathione ethyl ester (cell-permeable GSH) to neutralize any formed electrophiles[6].
-
Group D (Unprotected): Media only (will demonstrate the full off-target toxicity profile).
-
Step 3: N-LAP Administration
-
Dose all groups with a concentration gradient of N-LAP (e.g., 0.1 µM to 10 µM). Ensure final DMSO concentration remains ≤0.1%.
-
Incubate for 24 hours at 37°C, 5% CO2. Wrap the incubator flask/plates in aluminum foil if your incubator has an internal glass door exposed to room light.
Step 4: Multiplexed Readout
-
Target Efficacy: Lyse a subset of wells and perform an ELISA or Western Blot for p-EGFR/p-HER2 to confirm target kinase inhibition.
-
Off-Target Cytotoxicity: Use an ATP-based luminescence assay (e.g., CellTiter-Glo) to measure cell viability.
-
Interpretation: If Group D shows massive cell death but Group B and C show high viability with preserved p-EGFR inhibition, you have successfully isolated N-LAP's on-target effect from its off-target metabolism.
🗺️ Pathway & Mitigation Visualization
The following diagram maps the causal pathways of N-LAP's off-target effects and the exact points where our mitigation strategies intercept them.
Caption: Causal map of N-LAP off-target toxicity pathways (photogenotoxicity and reactive intermediates) and targeted mitigation strategies.
📚 References
-
Pharmaffiliates. "CAS No : 697299-82-4 | Product Name : N-De[2-(methylsulfonyl)ethyl] Lapatinib." Pharmaffiliates Catalog. Available at: [Link]
-
ProQuest. "In vitro assessment of the photo(geno)toxicity associated with Lapatinib, a Tyrosine Kinase inhibitor." ProQuest Dissertations & Theses. Available at: [Link]
-
Chemical Research in Toxicology. "P450 3A-Catalyzed O-Dealkylation of Lapatinib Induces Mitochondrial Stress and Activates Nrf2." ACS Publications. Available at:[Link]
-
Society of Toxicology. "The involvement of hepatic cytochrome P450s in the cytotoxicity of lapatinib." Oxford Academic / PubMed. Available at:[Link]
-
ResearchGate. "Metabolism-dependent Inhibition (MDI) of CYP3A4 by Lapatinib: Evidence for Formation of a Metabolic Intermediate (MI) Complex with a Nitroso/oxime Metabolite formed via a Nitrone Intermediate." ResearchGate. Available at: [Link]
-
Drug Metabolism and Disposition. "Cytochrome P450 3A4 and CYP3A5-Catalyzed Bioactivation of Lapatinib." PMC - NIH. Available at:[Link]
Sources
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- 2. The involvement of hepatic cytochrome P450s in the cytotoxicity of lapatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. In vitro assessment of the photo(geno)toxicity associated with Lapatinib, a Tyrosine Kinase inhibitor - ProQuest [proquest.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cytochrome P450 3A4 and CYP3A5-Catalyzed Bioactivation of Lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting "N-De[2-(methylsulfonyl)ethyl] Lapatinib" Experiments
Welcome to the Technical Support Center. As an Application Scientist, I frequently consult with researchers who experience unexpected, rapid declines in cell viability when utilizing N-De[2-(methylsulfonyl)ethyl] Lapatinib as a reference standard, impurity control, or toxicological probe.
Unlike standard kinase inhibitor assays, working with this specific compound requires a fundamental shift in experimental design. This guide provides mechanistic insights, self-validating protocols, and structural data to help you troubleshoot and optimize your in vitro assays.
Section 1: Mechanistic Troubleshooting (FAQs)
Q: Why are my cells dying so rapidly when treated with N-De[2-(methylsulfonyl)ethyl] Lapatinib compared to standard Lapatinib? A: You are likely observing the inherent, off-target cytotoxicity of the compound rather than an experimental error. N-De[2-(methylsulfonyl)ethyl] Lapatinib is the primary N-dealkylated metabolite of Lapatinib. Toxicological profiling in human hepatic models demonstrates that this specific metabolite is intrinsically more cytotoxic than the parent drug. It induces severe cell cycle disturbances, depletes topoisomerase, and triggers DNA damage, leading to rapid apoptosis. If your dosing regimen is calibrated to the IC50 of the parent drug, you are inadvertently overdosing the cells.
Q: I am using a metabolically competent cell line (e.g., HepaRG or primary hepatocytes). Does this alter the toxicity profile? A: Absolutely. CYP3A4, CYP3A5, and CYP3A7 actively drive the biotransformation of Lapatinib into this N-dealkylated metabolite, alongside other reactive O-dealkylated species. If your cell model has high basal CYP activity, or if you are co-administering CYP inducers (like dexamethasone), you will see a compounded rate of cell death due to the rapid accumulation of these toxic intermediates .
Q: How can I tell if my issue is solvent (DMSO) toxicity or the metabolite's intrinsic toxicity? A: Both Lapatinib and its dealkylated derivative are highly hydrophobic and prone to precipitation in aqueous media, tempting researchers to increase DMSO concentrations. However, DMSO >0.1% (v/v) causes lipid bilayer thinning and non-specific necrosis. Because the metabolite itself causes apoptosis, you must use a self-validating assay (like a caspase-rescue protocol) to separate solvent-induced necrosis from metabolite-induced apoptosis.
Section 2: Self-Validating Experimental Protocols
To ensure scientific integrity, every experiment must be a self-validating system. Do not rely on single-endpoint viability reads. Use the following protocols to isolate the root cause of your poor cell viability.
Protocol A: Viability Rescue via Caspase Inhibition (Mechanism Validation)
Causality: This protocol proves whether your cells are dying from the metabolite's intrinsic apoptotic pathway (DNA damage) or from external experimental artifacts like solvent shock or media precipitation (necrosis).
-
Cell Seeding: Seed your target cells (e.g., HepG2) in a 96-well opaque plate at 1×104 cells/well. Incubate overnight.
-
Internal Controls Setup:
-
Control 1 (Vehicle): Media + 0.1% DMSO (Validates baseline health).
-
Control 2 (Positive Necrosis): Media + 1.0% Triton X-100 (Validates assay sensitivity to membrane rupture).
-
-
Inhibitor Pre-treatment: Pre-treat half of the experimental wells with 20 µM Z-VAD-FMK (a pan-caspase inhibitor) for 2 hours prior to compound exposure.
-
Metabolite Dosing: Add N-De[2-(methylsulfonyl)ethyl] Lapatinib at your observed lethal dose (e.g., 10–20 µM). Ensure final DMSO concentration remains strictly ≤0.1% across all wells.
-
Incubation & Readout: Incubate for 24 hours. Measure viability using an ATP-luminescence assay (e.g., CellTiter-Glo).
-
System Validation:
-
If Control 1 is >95% viable and Control 2 is <5% viable, your assay is validated.
-
If the Z-VAD-FMK pre-treated wells show significantly rescued viability compared to the metabolite-only wells, the cell death is compound-specific apoptosis . If viability is not rescued, suspect solvent toxicity or compound precipitation .
-
Protocol B: Establishing a Non-Lethal Baseline (Titration Workflow)
Causality: Because the N-dealkylated metabolite has a steeper toxicity curve than Lapatinib, you must establish a new therapeutic window to study its non-lethal biological effects.
-
Stock Preparation: Prepare a 10 mM stock of N-De[2-(methylsulfonyl)ethyl] Lapatinib in anhydrous DMSO. Vortex and sonicate for 5 minutes to ensure complete dissolution.
-
Serial Dilution: Perform a 10-point half-log serial dilution in 100% DMSO.
-
Media Spiking: Transfer the DMSO dilutions into intermediate tubes containing pre-warmed culture media to achieve a 1000x dilution (Yielding a final DMSO concentration of exactly 0.1% v/v in all doses).
-
Treatment: Replace the media in your cell plates with the spiked media.
-
Validation: Plot the dose-response curve. The IC50 of this metabolite will typically shift to the left (more potent toxicity) compared to parent Lapatinib. Use doses ≤ IC20 for long-term mechanistic studies.
Section 3: Comparative Data Summary
Understanding the physicochemical and biological differences between the parent drug and the metabolite is critical for assay design.
| Parameter | Lapatinib (Parent Drug) | N-De[2-(methylsulfonyl)ethyl] Lapatinib |
| Chemical Role | Administered Active Drug | Major N-dealkylated Metabolite |
| Primary Target | EGFR (ErbB1) and HER2 (ErbB2) | Off-target cytotoxic pathways |
| Relative Cytotoxicity | Baseline (Target-dependent) | Significantly Higher (DNA damage/Apoptosis) |
| Metabolic Origin | N/A | CYP3A4, CYP3A5, CYP3A7 mediated |
| Solvent Requirement | High (DMSO often required) | High (DMSO often required) |
Section 4: Pathway Visualization
The following diagram illustrates the causality chain from parent drug biotransformation to the observed poor cell viability in your assays.
Metabolic pathway of Lapatinib leading to the highly cytotoxic N-dealkylated metabolite.
References
-
Chen, S., Li, X., Li, Y., He, X., Bryant, M., Qin, X., Li, F., Seo, J.-E., Guo, X., Mei, N., & Guo, L. (2024). "The involvement of hepatic cytochrome P450s in the cytotoxicity of lapatinib." Toxicological Sciences, 197(1), 69–78.[Link]
-
Hardy, K. D., Wahlin, M. D., Papageorgiou, I., Unadkat, J. D., Rettie, A. E., & Nelson, S. D. (2014). "Studies on the Role of Metabolic Activation in Tyrosine Kinase Inhibitor–Dependent Hepatotoxicity: Induction of CYP3A4 Enhances the Cytotoxicity of Lapatinib in HepaRG Cells." Drug Metabolism and Disposition, 42(1), 162–171.[Link]
-
Castellino, S., O'Mara, M., Koch, K., Borts, D. J., Bowers, G. D., & MacLauchlin, C. (2012). "Human Metabolism of Lapatinib, a Dual Kinase Inhibitor: Implications for Hepatotoxicity." Drug Metabolism and Disposition, 40(1), 139–150.[Link]
Technical Support Center: Identity Confirmation of Synthesized "N-De[2-(methylsulfonyl)ethyl] Lapatinib"
Welcome to the technical support center for the characterization of synthesized Lapatinib analogues. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into confirming the identity of "N-De[2-(methylsulfonyl)ethyl] Lapatinib". This document moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring a self-validating and trustworthy analytical workflow.
Frequently Asked Questions (FAQs)
Q1: What is "N-De[2-(methylsulfonyl)ethyl] Lapatinib" and why is its accurate identification critical?
A1: "N-De[2-(methylsulfonyl)ethyl] Lapatinib" is a known metabolite and potential impurity in the synthesis of Lapatinib, a dual tyrosine kinase inhibitor used in cancer therapy.[1][2] Lapatinib targets both the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[3][4] The structural difference from Lapatinib is the absence of the 2-(methylsulfonyl)ethyl group.
Accurate identification is paramount for several reasons:
-
Pharmacological Activity: As a metabolite, it may possess its own pharmacological or toxicological profile. Understanding its structure is key to evaluating its potential effects.
-
Purity and Safety: In the context of Lapatinib synthesis, this compound is considered an impurity. Regulatory bodies require stringent control and characterization of impurities in active pharmaceutical ingredients (APIs) to ensure patient safety.[5]
-
Process Optimization: Identifying and quantifying this and other related substances helps in optimizing the synthetic route to maximize the yield of the desired product and minimize impurities.[6]
Q2: What is the primary analytical strategy for confirming the identity of a synthesized small molecule like this?
A2: A multi-technique, orthogonal approach is the gold standard for unequivocally confirming the structure of a synthesized small molecule.[7][8] This strategy relies on obtaining complementary data from different analytical methods. For "N-De[2-(methylsulfonyl)ethyl] Lapatinib," the core techniques are:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed atomic structure and connectivity.[7][9]
-
High-Performance Liquid Chromatography (HPLC): To assess purity and separate the target compound from starting materials, by-products, and other impurities.[7][10]
The integration of these techniques, often in hyphenated forms like LC-MS, provides a comprehensive and robust characterization.[11]
Troubleshooting Guides & Experimental Protocols
Issue 1: My Mass Spectrometry results show an unexpected molecular weight.
This is a common and critical issue. Here’s a systematic approach to troubleshoot it.
Causality-Driven Troubleshooting
An incorrect molecular weight can stem from several sources: incomplete reaction, unexpected side reactions, or issues with the MS analysis itself. The goal is to systematically isolate the variable.
Workflow for Mass Spectrometry Analysis
Caption: Workflow for MS-based identity confirmation.
Step-by-Step Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Calculate Theoretical Mass: The molecular formula for "N-De[2-(methylsulfonyl)ethyl] Lapatinib" is C₂₆H₂₀ClFN₄O₂.[1] The expected monoisotopic mass for the neutral molecule is 474.1262 Da. For positive ion electrospray ionization (ESI+), you would expect to see the protonated molecule [M+H]⁺ at m/z 475.1340.
-
Sample Preparation: Dissolve a small amount of your synthesized product in a suitable solvent like acetonitrile or methanol. For LC-MS analysis, the mobile phase is often a good choice.[12]
-
Instrument Setup (Example):
-
Data Analysis:
-
Look for the peak corresponding to the expected m/z of 475.1340.
-
Trustworthiness Check: The mass accuracy should be within 5 ppm. A significant deviation suggests an incorrect assignment or the presence of an unexpected compound.
-
Isotope Pattern: Verify that the isotopic pattern of the observed peak matches the theoretical pattern for C₂₆H₂₀ClFN₄O₂. The presence of chlorine gives a characteristic M+2 peak with roughly one-third the intensity of the monoisotopic peak.
-
Quantitative Data Summary
| Parameter | Expected Value | Troubleshooting Notes |
| Molecular Formula | C₂₆H₂₀ClFN₄O₂ | Confirmed via synthesis route. |
| Monoisotopic Mass | 474.1262 Da | Use a high-resolution instrument. |
| Expected [M+H]⁺ (m/z) | 475.1340 | Most common adduct in ESI+. |
| Expected [M+Na]⁺ (m/z) | 497.1160 | Sodium adducts are also common. |
| Mass Accuracy | < 5 ppm | A larger error suggests a problem. |
Issue 2: The NMR spectrum is complex and doesn't seem to match the expected structure.
NMR is the most powerful tool for unambiguous structure elucidation, but spectra can be confusing without a systematic approach.[7][9]
Causality-Driven Troubleshooting
A complex or unexpected NMR spectrum usually points to one of three issues: 1) the presence of impurities (including residual solvent), 2) the wrong compound has been synthesized, or 3) the compound exists in multiple conformations or is undergoing protonation.[13]
Step-by-Step Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in a deuterated solvent (e.g., DMSO-d₆). DMSO-d₆ is often used for Lapatinib and its derivatives as it is a good solvent for these structures.[14]
-
Acquire Spectra:
-
¹H NMR: Acquire a standard proton NMR spectrum.
-
¹³C NMR: Acquire a standard carbon NMR spectrum, often proton-decoupled.
-
2D NMR (if needed): If the structure is not clear from 1D spectra, acquire 2D spectra like COSY (proton-proton correlation) and HSQC/HMBC (proton-carbon correlation) to establish connectivity.
-
-
Spectral Interpretation - A Self-Validating System:
-
Reference Lapatinib: Compare your spectra to published data for Lapatinib.[14][15] The core quinazoline and aniline fragments should have very similar chemical shifts.
-
Identify Key Differences: The primary difference you are looking for is the absence of signals corresponding to the methylsulfonyl ethyl group. In Lapatinib, these typically appear as a singlet for the methyl group (~3.0 ppm) and two triplets for the ethyl chain.
-
Look for New Signals: You should see a signal for the aminomethyl group (-CH₂-NH₂) on the furan ring. This will likely be a singlet in the aliphatic region.
-
Integration: The relative integration of the proton signals must match the number of protons in the proposed structure.
-
Check for Impurities: Look for peaks that do not correspond to your target structure. Common impurities include residual solvents (e.g., ethyl acetate, dichloromethane) or unreacted starting materials.
-
Issue 3: My HPLC analysis shows multiple peaks. How do I know which one is my product?
HPLC is excellent for assessing purity, but peak identification requires further steps.[16][17]
Causality-Driven Troubleshooting
Multiple peaks indicate a mixture. The components could be your target compound, starting materials, synthetic intermediates, by-products, or degradation products.[5][17] The key is to couple HPLC with a detection method that provides structural information, namely Mass Spectrometry.
Workflow for HPLC-MS Peak Identification
Caption: Workflow for HPLC-MS based identification and purity assessment.
Step-by-Step Protocol: RP-HPLC-MS Analysis
-
Method Development: A reverse-phase (RP) method is standard for Lapatinib and its analogues.[16][18]
-
Column: C18 column (e.g., ODS C-18, 4.6 mm x 250 mm).[16][18]
-
Mobile Phase: A gradient of water and acetonitrile (or methanol), often with an additive like 0.1% formic acid or trifluoroacetic acid to improve peak shape.[12][17] For example, a mixture of acetonitrile and water (50:50 v/v) has been used.[16][18]
-
Detection: UV detection at a wavelength where the chromophore absorbs strongly, such as 262 nm.[17]
-
-
Analysis: Inject your sample onto the LC-MS system.
-
Data Interpretation:
-
Correlate Peaks: For each peak observed in the UV chromatogram, examine the corresponding mass spectrum.
-
Identify Your Product: The peak whose mass spectrum shows a clear ion at m/z 475.1340 (for [M+H]⁺) is your target compound, "N-De[2-(methylsulfonyl)ethyl] Lapatinib".
-
Identify Other Peaks: Analyze the masses of the other peaks to identify them as starting materials, by-products (e.g., dimer impurities), or other related substances.[19]
-
Purity Assessment: Once the product peak is identified, its purity can be estimated by calculating its peak area as a percentage of the total area of all peaks in the chromatogram (assuming similar response factors).
-
By following these detailed, causality-driven guides, researchers can confidently navigate the challenges of confirming the identity of synthesized "N-De[2-(methylsulfonyl)ethyl] Lapatinib," ensuring the integrity and reliability of their scientific findings.
References
-
Musial, A. D., et al. (2006). Determination of lapatinib (GW572016) in human plasma by liquid chromatography electrospray tandem mass spectrometry (LC-ESI-MS/MS). Journal of Chromatography B, 831(1-2), 145-151. [Link]
-
Andreu, I., et al. (2021). Protein Binding of Lapatinib and Its N- and O-Dealkylated Metabolites Interrogated by Fluorescence, Ultrafast Spectroscopy and Molecular Dynamics Simulations. International Journal of Molecular Sciences, 22(11), 5899. [Link]
-
Mohamed, R., et al. (2018). Detection and Identification of Reactive Drug Metabolites Leading to Idiosyncratic Toxicity: Lapatinib as a Case Example. Journal of Drug Metabolism & Toxicology, 9(4). [Link]
-
Nadh, R. V., et al. (2012). A Validated RP-HPLC Method for the Estimation of Lapatinib in Tablet Dosage form using Gemcitabine Hydrochloride as an Internal Standard. Indian Journal of Pharmaceutical Sciences, 74(6), 580-583. [Link]
-
Raju, A. K., et al. (2017). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPLC METHOD FOR THE DETERMINATION OF LAPATINIB IMPURITIES IN BULK AND FINISHED FORMULATIONS. International Journal of Pharmaceutical Sciences and Research, 8(7), 2933-2941. [Link]
-
Takakusa, H., et al. (2011). Metabolic Intermediate Complex Formation of Human Cytochrome P450 3A4 by Lapatinib. Drug Metabolism and Disposition, 39(8), 1301-1306. [Link]
-
El-Hawash, Y., et al. (2021). Validated liquid chromatography tandem mass spectrometry for simultaneous quantification of foretinib and lapatinib, and application to metabolic stability investigation. RSC Advances, 11(52), 32958-32967. [Link]
-
ResearchGate. (n.d.). Quantification of Lapatinib in Rat Plasma by. Liquid Chromatography Mass Spectrometry. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). Analytical Techniques for Reference Standard Characterization. [Link]
-
Sahoo, S. K., et al. (2023). Analytical Method Development and Validation for Estimation of Lapatinib in Formulation by RP-HPLC with Stability Indicating. Research Journal of Pharmacy and Technology, 16(2), 529-535. [Link]
-
Semantic Scholar. (n.d.). A Validated RP-HPLC Method for the Estimation of Lapatinib in Tablet Dosage form using Gemcitabine Hydrochloride as an Internal Standard. Retrieved from [Link]
-
Nadh, R. V., et al. (2012). A Validated RP-HPLC Method for the Estimation of Lapatinib in Tablet Dosage form using Gemcitabine Hydrochloride as an Internal Standard. Indian Journal of Pharmaceutical Sciences, 74(6), 580-583. [Link]
-
Teng, S., et al. (2012). Human Metabolism of Lapatinib, a Dual Kinase Inhibitor: Implications for Hepatotoxicity. Drug Metabolism and Disposition, 40(4), 833-842. [Link]
-
Al-Ostoot, F. H., et al. (2022). Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives. Molecules, 27(19), 6509. [Link]
-
ResearchGate. (n.d.). Chemical structures of lapatinib and its two major metabolites. Retrieved from [Link]
-
Lecorgne, M., et al. (2023). Different chemical proteomic approaches to identify the targets of lapatinib. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2183809. [Link]
-
Grante, I., et al. (2019). Protonation of Tyrosine Kinase Inhibitor Lapatinib: A Theoretical and Experimental Study. Key Engineering Materials, 802, 11-16. [Link]
-
MicroCombiChem GmbH. (n.d.). Structure Elucidation, NMR, HPLC-MS Analytics. Retrieved from [Link]
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Gathungu, R. M., et al. (2018). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. TrAC Trends in Analytical Chemistry, 108, 162-171. [Link]
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Lecorgne, M., et al. (2023). Different chemical proteomic approaches to identify the targets of lapatinib. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2183809. [Link]
-
Seger, C., & Sturm, S. (2007). HPLC–SPE–NMR — A Novel Hyphenation Technique. LCGC International, 20(11). [Link]
-
ResearchGate. (n.d.). Isolation, Characterization, and Structural Assessment of Novel Isomeric Dimer Impurities Discovered During the Manufacture of Lapatinib Ditosylate Using Preparative HPLC, HRMS, and NMR Techniques. Retrieved from [Link]
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ResearchGate. (n.d.). Practical synthesis of lapatinib. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of lapatinib.
-
Pharmaffiliates. (n.d.). CAS No : 697299-82-4 | Product Name : N-De[2-(methylsulfonyl)ethyl] Lapatinib. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of lapatinib and the salts thereof.
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New Drug Approvals. (n.d.). lapatinib. Retrieved from [Link]
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bioask. (n.d.). N-De[2-(methylsulfonyl)ethyl] Lapatinib 50mg. Retrieved from [Link]
- Google Patents. (n.d.). Pharmaceutical composition comprising lapatinib.
- Google Patents. (n.d.). Synthetic method of lapatinib.
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overcoming resistance to "N-De[2-(methylsulfonyl)ethyl] Lapatinib" in cell lines
Welcome to the technical support center for researchers investigating resistance to Lapatinib, a dual tyrosine kinase inhibitor (TKI) targeting the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[1][2] This guide is designed to provide practical, in-depth troubleshooting strategies and answers to frequently asked questions encountered during in vitro experimentation with cell lines.
I. Frequently Asked Questions (FAQs)
Here we address common initial challenges and questions regarding Lapatinib resistance.
Q1: My HER2-amplified cell line is showing reduced sensitivity to Lapatinib. What are the initial steps to troubleshoot this?
A1: Reduced sensitivity to Lapatinib in a HER2-amplified cell line can stem from several factors. First, confirm the identity and characteristics of your cell line through short tandem repeat (STR) profiling to rule out contamination or misidentification. Next, verify the activity of your Lapatinib stock. You can do this by testing it on a known sensitive cell line and comparing the IC50 value to published data. If the compound is active, the resistance is likely biological. Initial investigations should focus on the activation of downstream signaling pathways despite HER2 inhibition.[3][4]
Q2: What are the most common molecular mechanisms of acquired resistance to Lapatinib?
A2: Acquired resistance to Lapatinib often involves the activation of alternative signaling pathways that bypass the need for EGFR/HER2 signaling.[5] Key mechanisms include:
-
Reactivation of the PI3K/Akt/mTOR pathway: This is a frequent escape mechanism, often driven by mutations in PIK3CA or loss of the tumor suppressor PTEN.[3][6][7]
-
Activation of other receptor tyrosine kinases (RTKs): Upregulation or activation of receptors like MET, IGF-1R, or other HER family members can compensate for HER2 inhibition.[1][4]
-
Increased expression of HER3 and its ligand Neuregulin 1 (NRG1): This can lead to sustained PI3K/Akt signaling.[8][9]
-
Upregulation of anti-apoptotic proteins: Increased levels of proteins like survivin and c-IAP-2 can suppress apoptosis downstream of mitochondrial cytochrome C release.[4][10]
Q3: Can I combine Lapatinib with other inhibitors to overcome resistance?
A3: Yes, combination therapy is a key strategy to overcome Lapatinib resistance. The choice of the second agent depends on the identified resistance mechanism. For instance:
-
If the PI3K/Akt/mTOR pathway is hyperactivated, combining Lapatinib with a PI3K inhibitor (like Alpelisib) or a dual PI3K/mTOR inhibitor (like NVP-BEZ235) can be effective.[3][7]
-
If MET activation is observed, a combination with a MET inhibitor like Crizotinib or PHA-665752 can restore sensitivity.[11]
-
For resistance mediated by MAPK pathway reactivation, a MEK inhibitor such as Trametinib could be beneficial.[3]
II. Troubleshooting Guides
This section provides detailed protocols and workflows to investigate and overcome Lapatinib resistance in your cell lines.
Guide 1: Characterizing the Resistance Phenotype
The first step in overcoming resistance is to thoroughly characterize it. This involves confirming the degree of resistance and assessing the status of key signaling pathways.
Workflow for Characterizing Lapatinib Resistance
Caption: Workflow for confirming and characterizing Lapatinib resistance.
Protocol 1: Cell Viability (MTT) Assay to Determine IC50
This protocol is used to quantify the concentration of Lapatinib required to inhibit the growth of your cell line by 50% (IC50).[12][13]
Materials:
-
Lapatinib-sensitive and resistant cells
-
96-well plates
-
Complete growth medium
-
Lapatinib stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of Lapatinib in complete growth medium.
-
Remove the medium from the cells and add 100 µL of the Lapatinib dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
| Cell Line | Expected IC50 (Sensitive) | Expected IC50 (Resistant) |
| BT-474 | 10-50 nM | >1 µM |
| SKBR3 | 20-100 nM | >1 µM |
Note: These are approximate values and can vary between labs and specific cell line passages.
Protocol 2: Western Blotting for Signaling Pathway Analysis
This protocol allows for the assessment of the phosphorylation status of key proteins in the EGFR/HER2 signaling network.[14][15]
Materials:
-
Lapatinib-sensitive and resistant cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[16]
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., p-HER2, HER2, p-Akt, Akt, p-ERK, ERK, p-MET, MET, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Plate sensitive and resistant cells and allow them to adhere.
-
Treat the cells with Lapatinib at a concentration that inhibits the sensitive cells (e.g., 100 nM) for various time points (e.g., 2, 6, 24 hours).
-
Lyse the cells and determine the protein concentration of the lysates.[16]
-
Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate.
-
Analyze the band intensities to compare the phosphorylation levels between sensitive and resistant cells.
Guide 2: Investigating and Overcoming Specific Resistance Mechanisms
Once a potential resistance mechanism is identified, the next step is to validate its role and test strategies to overcome it.
Scenario 1: PI3K/Akt/mTOR Pathway Hyperactivation
If Western blot analysis shows sustained p-Akt levels in the presence of Lapatinib, this suggests PI3K pathway activation.
Validation Strategy: siRNA-mediated Knockdown of a Key Pathway Component
Use small interfering RNA (siRNA) to knock down a key component of the pathway, such as the p110α catalytic subunit of PI3K (PIK3CA), and assess if this re-sensitizes the cells to Lapatinib.[17][18][19]
Experimental Workflow for PI3K Pathway Validation
Caption: Workflow to validate the role of the PI3K pathway in Lapatinib resistance.
This is a general protocol for siRNA transfection; optimization for your specific cell line is recommended.[18][20]
Materials:
-
Lapatinib-resistant cells
-
PIK3CA siRNA and a non-targeting (scrambled) control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Serum-free medium (e.g., Opti-MEM)
Procedure:
-
One day before transfection, seed cells so they are 30-50% confluent at the time of transfection.
-
For each well of a 6-well plate, dilute 20-50 pmol of siRNA in 100 µL of serum-free medium.
-
In a separate tube, dilute 5-10 µL of transfection reagent in 100 µL of serum-free medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow complex formation.
-
Add the siRNA-lipid complex to the cells in fresh complete medium.
-
Incubate for 48-72 hours before proceeding with downstream experiments (e.g., Western blot to confirm knockdown, cell viability assay with Lapatinib).
Overcoming Strategy: Combination with a PI3K/mTOR Inhibitor
Based on the validation, a logical next step is to treat the resistant cells with a combination of Lapatinib and a PI3K or dual PI3K/mTOR inhibitor.
| Combination Agent | Target(s) | Rationale |
| Alpelisib (BYL719) | PI3Kα | Selectively inhibits the p110α subunit, which is often mutated in resistant cells.[21] |
| Copanlisib | PI3K | A pan-PI3K inhibitor that can overcome resistance driven by various PI3K isoforms.[3] |
| NVP-BEZ235 | PI3K, mTOR | Dual inhibition can be more effective by blocking the pathway at two key nodes.[7] |
| Everolimus/Rapamycin | mTOR | Targets a key downstream effector of the PI3K/Akt pathway.[3][10] |
Scenario 2: MET Receptor Activation
If your Western blot shows increased p-MET in resistant cells, this indicates activation of the MET signaling pathway as a bypass mechanism.[11]
Validation Strategy: MET Inhibition
Treat the resistant cells with a specific MET inhibitor, such as PHA-665752, in combination with Lapatinib and assess for synergistic effects on cell viability.[11]
Overcoming Strategy: Dual HER2 and MET Inhibition
The combination of Lapatinib and a MET inhibitor should be further explored to determine the optimal concentrations for synergistic growth inhibition.
Signaling Pathway Overview: HER2 and MET Crosstalk
Caption: Lapatinib inhibits the HER2 pathway, but MET activation can bypass this blockade.
III. Conclusion
Overcoming resistance to Lapatinib requires a systematic approach of characterizing the resistance phenotype, identifying the underlying molecular mechanisms, and rationally selecting combination therapies to target these escape pathways. The protocols and troubleshooting guides provided here offer a framework for researchers to effectively tackle this challenge in their cell line models.
IV. References
-
A novel treatment strategy for lapatinib resistance in a subset of HER2-amplified gastric cancer - PMC. (2021, August 16). Vertex AI Search.
-
Targeted lapatinib anti-HER2/ErbB2 therapy resistance in breast cancer: opportunities to overcome a difficult problem. OAE Publishing Inc.
-
Combining lapatinib and pertuzumab to overcome lapatinib resistance due to NRG1-mediated signalling in HER2-amplified breast cancer - PMC. Vertex AI Search.
-
Preclinical Characteristics of the Irreversible Pan-HER Kinase Inhibitor Neratinib Compared with Lapatinib: Implications for the Treatment of HER2-Positive and HER2-Mutated Breast Cancer. (2019, May 28). MDPI. [Link]
-
MET activation mediates resistance to lapatinib inhibition of HER2-amplified gastric cancer cells - PMC. Vertex AI Search.
-
Network biology of lapatinib resistance in different types of HER2-positive breast cancers informs the prioritization of the combination anticancer treatments as anti-resistance interventions. (2023, March 9). F1000Research. [Link]
-
What is the mechanism of Lapatinib Ditosylate Hydrate? (2024, July 17). Patsnap Synapse. [Link]
-
Mechanism of Lapatinib-Mediated Radiosensitization of Breast Cancer Cells is Primarily by Inhibition of the Raf>MEK>ERK Mitogen-Activated Protein Kinase Cascade and Radiosensitization of Lapatinib-Resistant Cells Restored by Direct Inhibition of MEK - PMC. Vertex AI Search.
-
Molecular signature driving lapatinib resistance in aggressive breast cancer uncovered. (2026, January 28). European Pharmaceutical Review. [Link]
-
Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC. Vertex AI Search.
-
PI3K-independent mTOR Activation Promotes Lapatinib Resistance and IAP Expression That Can Be Effectively Reversed by mTOR and Hsp90 Inhibition. PubMed. [Link]
-
Berberine reverses lapatinib resistance of HER2-positive breast cancer cells by increasing the level of ROS - PMC. Vertex AI Search.
-
RNA Interference to Knock Down Gene Expression - PMC. NIH. [Link]
-
Lapatinib, a Dual EGFR and HER2 Tyrosine Kinase Inhibitor, Downregulates Thymidylate Synthase by Inhibiting the Nuclear Translocation of EGFR and HER2 | PLOS One. (2009, June 16). PLOS. [Link]
-
Western Blot: Principles, Procedures, and Clinical Applications. (2025, December 1). StatPearls - NCBI. [Link]
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Cell Viability Assays - Assay Guidance Manual. (2013, May 1). NCBI Bookshelf - NIH. [Link]
-
Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer. Frontiers. [Link]
-
MET activation mediates resistance to lapatinib inhibition of HER2-amplified gastric cancer cells. (2012, March 15). PubMed. [Link]
-
PI3K Hyperactivation Results in Lapatinib Resistance that is Reversed by the mTOR/PI3K Inhibitor NVP-BEZ235 - PMC. Vertex AI Search.
-
Mechanism of action of lapatinib. eRBB2 homodimerization or... ResearchGate. [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. Sigma-Aldrich. [Link]
-
Combining lapatinib and pertuzumab to overcome lapatinib resistance due to NRG1-mediated signalling in HER2-amplified breast cancer. (2015, March 20). Oncotarget. [Link]
-
Mechanism of resistance upon continuous lapatinib treatment. Depicted... ResearchGate. [Link]
-
Knockdown of β‑catenin by siRNA influences proliferation, apoptosis and invasion of the colon cancer cell line SW480. (2016, April 20). Spandidos Publications. [Link]
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General Protocol for Western Blotting. Bio-Rad. [Link]
-
Resistance to Targeted Inhibitors of the PI3K/AKT/mTOR Pathway in Advanced Oestrogen-Receptor-Positive Breast Cancer. (2024, June 18). MDPI. [Link]
-
Small interfering RNA (siRNA)-mediated knockdown of macrophage migration inhibitory factor (MIF) suppressed cyclin D1 expression and hepatocellular carcinoma... (2014, July 30). Oncotarget. [Link]
-
Enhanced PI3K p110α Signaling Confers Acquired Lapatinib Resistance That Can Be Effectively Reversed by a p110α-Selective PI3K Inhibitor. (2014, January 13). AACR Journals. [Link]
-
How to Analyze Western Blot Data. (2025, August 22). PraxiLabs. [Link]
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- 17. RNA Interference to Knock Down Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. yeasenbio.com [yeasenbio.com]
- 21. aacrjournals.org [aacrjournals.org]
Technical Support Center: Optimizing LC-MS Parameters for N-De[2-(methylsulfonyl)ethyl] Lapatinib Analysis
Welcome to the technical support center for the LC-MS analysis of N-De[2-(methylsulfonyl)ethyl] Lapatinib. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical, and scientifically-grounded advice for method development and troubleshooting.
Section 1: Understanding the Analyte
N-De[2-(methylsulfonyl)ethyl] Lapatinib is a metabolite of Lapatinib, a potent tyrosine kinase inhibitor. Understanding its physicochemical properties is the first step in developing a robust analytical method.
Key Properties:
-
Structure: Lapatinib with the N-dealkylation of the 2-(methylsulfonyl)ethyl group. This modification slightly increases the polarity of the molecule compared to the parent drug.
-
Ionization: The presence of several basic nitrogen atoms in the quinazoline and furan rings makes this molecule highly suitable for positive ion electrospray ionization (ESI+).
-
Solubility: Lapatinib ditosylate has limited water solubility. The metabolite is also expected to have limited aqueous solubility but should be soluble in common organic solvents like acetonitrile and methanol.[1]
Section 2: Frequently Asked Questions (FAQs)
Here we address some of the common initial questions when setting up an LC-MS method for this analyte.
Q1: What is a good starting point for my LC conditions?
A1: A reversed-phase chromatographic approach is ideal. We recommend starting with a C18 column and a mobile phase consisting of an aqueous component with a pH modifier and an organic component.
-
Column: A standard C18 column (e.g., 2.1 mm x 50 mm, 3 µm particle size) is a robust starting point.[2][3]
-
Mobile Phase A: 0.1% formic acid in water. The acidic pH ensures the analyte is protonated, leading to good peak shape and improved retention on a C18 column.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid. Acetonitrile is often preferred over methanol for its lower viscosity and higher elution strength in reversed-phase chromatography.[1][4]
-
Gradient: A generic gradient from 5% to 95% organic over 5-10 minutes should be sufficient to elute the analyte.
Q2: Which ionization mode and MS settings should I begin with?
A2: Positive electrospray ionization (ESI+) is the recommended mode. The multiple basic sites on the molecule readily accept a proton. For initial tuning and optimization, you can infuse a standard solution of the analyte directly into the mass spectrometer.
-
Ionization Mode: ESI positive.
-
Precursor Ion [M+H]⁺: You will need to calculate the exact mass of N-De[2-(methylsulfonyl)ethyl] Lapatinib to determine the precursor ion to monitor in MS1.
-
Product Ions: To determine the major product ions for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), perform a product ion scan on the precursor ion. Based on the fragmentation of Lapatinib, expect fragmentation around the furan and quinazoline rings. For Lapatinib (m/z 581), a common product ion is m/z 365.[5]
Q3: How can I improve my signal intensity if it's too low?
A3: Low signal intensity can stem from several factors. Systematically check the following:
-
Source Parameters: Optimize ESI source parameters, including capillary voltage, source temperature, and nebulizing/drying gas flows. These are instrument-dependent but critical for efficient ionization and desolvation.
-
Mobile Phase: Ensure the mobile phase pH is appropriate. An acidic mobile phase (e.g., with 0.1% formic acid) will promote protonation and enhance the signal in positive ESI. Ammonium formate can also be a good alternative.[1]
-
Collision Energy: In MS/MS, optimize the collision energy for your selected precursor-product ion transition. An optimal collision energy will maximize the abundance of your product ion.
-
Sample Preparation: Ensure your sample preparation method effectively removes interfering matrix components that could cause ion suppression.[6]
Section 3: Troubleshooting Guide
This section provides solutions to common problems you may encounter during your analysis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | Secondary interactions with the stationary phase; Column overload.[7] | Add a small amount of a competing base (e.g., triethylamine) to the mobile phase (use with caution as it can suppress ESI signal); Reduce the injection volume or sample concentration.[7] |
| Poor Peak Shape (Fronting) | Column overload; Injection solvent stronger than the mobile phase.[7][8] | Dilute the sample; Ensure the injection solvent is similar in strength to or weaker than the initial mobile phase conditions.[8] |
| Retention Time Shifts | Inconsistent mobile phase preparation; Fluctuations in column temperature; Column degradation.[9] | Prepare fresh mobile phase daily; Use a column oven for stable temperature control; Replace the column if it has been used extensively. |
| High Background Noise | Contaminated mobile phase or solvents; Contaminated LC system or MS source.[9] | Use high-purity, LC-MS grade solvents and reagents; Flush the LC system and clean the MS ion source according to the manufacturer's instructions. |
| No Peak Detected | Incorrect MS parameters (precursor/product ions); Analyte not eluting from the column; Source is not spraying properly.[10] | Verify the calculated mass and fragmentation of your analyte; Run a steep gradient to ensure the compound is eluting; Check for clogs in the sample needle or spray needle.[10] |
| Carryover | Adsorption of the analyte in the injector or column.[9] | Optimize the needle wash solution in the autosampler, using a strong solvent like acetonitrile/isopropanol; Inject blanks between samples to assess and mitigate carryover.[7] |
Logical Flow for Troubleshooting Peak Shape Issues
Caption: Troubleshooting logic for peak shape problems.
Section 4: Detailed Protocols
Protocol 1: Initial MS Parameter Optimization via Infusion
This protocol describes how to find the optimal MS parameters for your analyte.
Objective: To determine the precursor ion (m/z) and the most abundant, stable product ions, and to optimize collision energy (CE) and other source parameters.
Materials:
-
N-De[2-(methylsulfonyl)ethyl] Lapatinib standard solution (1 µg/mL in 50:50 Acetonitrile:Water with 0.1% Formic Acid)
-
Syringe pump
-
Mass spectrometer with ESI source
Procedure:
-
Set up the mass spectrometer in ESI positive mode.
-
Infuse the standard solution directly into the MS source at a low flow rate (e.g., 5-10 µL/min).
-
MS1 Scan: Acquire a full scan (MS1) to identify the protonated molecule [M+H]⁺.
-
Product Ion Scan: Select the [M+H]⁺ ion as the precursor and perform a product ion scan (MS/MS) to identify the major fragment ions.
-
MRM Optimization:
-
Select the most intense and stable product ions for your MRM transitions.
-
For each transition, perform a collision energy optimization experiment by ramping the CE voltage and monitoring the product ion intensity.
-
Record the CE value that gives the highest intensity for each transition.
-
-
Source Parameter Optimization: While infusing, adjust source parameters (e.g., capillary voltage, gas flows, temperature) to maximize the signal intensity of your chosen MRM transition.
Protocol 2: LC Gradient Development
Objective: To develop a robust chromatographic gradient that provides good peak shape and resolution.
Materials:
-
LC system coupled to the MS
-
C18 column (e.g., 2.1 x 50 mm, 3 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Analyte standard solution
Procedure:
-
Scouting Gradient:
-
Equilibrate the column with 5% B.
-
Inject the standard.
-
Run a fast linear gradient from 5% B to 95% B over 5 minutes.
-
Hold at 95% B for 1 minute.
-
Return to 5% B and re-equilibrate.
-
-
Analyze the Scouting Run:
-
Determine the retention time (tR) of the analyte.
-
Calculate the approximate percentage of Mobile Phase B at which the analyte elutes.
-
-
Optimized Gradient:
-
Design a new gradient that has a shallower slope around the elution point of your analyte. For example, if the analyte eluted at 3 minutes in the scouting run (corresponding to ~50% B), you could create a gradient like:
-
0.0 min: 5% B
-
1.0 min: 35% B
-
4.0 min: 65% B (shallow gradient around elution)
-
4.1 min: 95% B (for column wash)
-
5.0 min: 95% B
-
5.1 min: 5% B
-
7.0 min: 5% B (re-equilibration)
-
-
-
Verification: Inject the standard using the optimized gradient to confirm improved peak shape and resolution.
LC-MS Method Development Workflow
Caption: A typical workflow for LC-MS/MS method development.
Section 5: References
-
Google Patents. (n.d.). Method for determining content of impurities in lapatinib by using lc-ms/ms. Retrieved from
-
Ivaturi, V., et al. (2017). A simple, sensitive and stability indicating reverse phase high performance liquid chromatography method (RP-HPLC) was developed and validated for the estimation of Lapatinib and its related substances in bulk and finished dosage forms. International Journal of Pharmaceutical Sciences and Research, 8(7), 3081-3091.
-
de Vries, M., et al. (2023). Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring. Journal of Pharmaceutical and Biomedical Analysis, 234, 115569.
-
Agilent Technologies. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Retrieved from [Link]
-
Li, Y., et al. (2022). Rapid Determination of 9 Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma in Human Plasma by QuEChERS-UPLC-MS/MS. Frontiers in Chemistry, 10, 908994.
-
LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]
-
Imami, K., et al. (2012). Temporal Profiling of Lapatinib-suppressed Phosphorylation Signals in EGFR/HER2 Pathways. Molecular & Cellular Proteomics, 11(8), 315-327.
-
Musijowski, J., et al. (2015). Sensitive single quadrupole LC/MS method for determination of lapatinib in human plasma. Acta Poloniae Pharmaceutica, 72(5), 863-869.
-
Kumar, K., Nagoji, K., & Nadh, R. (2012). A Validated RP-HPLC Method for the Estimation of Lapatinib in Tablet Dosage form using Gemcitabine Hydrochloride as an Internal Standard. Indian Journal of Pharmaceutical Sciences, 74(6), 580–583.
-
ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]
-
University of Groningen. (2023). Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring. Retrieved from [Link]
-
Shimadzu. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]
-
Al-Sanea, M. M., et al. (2019). Validated liquid chromatography tandem mass spectrometry for simultaneous quantification of foretinib and lapatinib, and application to metabolic stability investigation. RSC Advances, 9(39), 22631-22638.
-
Mohamed, R., et al. (2018). Detection and Identification of Reactive Drug Metabolites Leading to Idiosyncratic Toxicity: Lapatinib as a Case Example. Journal of Drug Metabolism & Toxicology, 9(3).
-
MDPI. (2025, October 8). LC-MS/MS Method Development and Validation for Clinical Pharmacokinetics and Therapeutic Drug Monitoring of Potassium-Competitive Acid Blocker Vonoprazan-Based Triple Therapy for H. pylori in Human Plasma. Retrieved from [Link]
-
CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide. Retrieved from [Link]
-
AMSbiopharma. (2025, November 19). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Retrieved from [Link]
-
O'Neill, E., et al. (2016). Determination of the Proteomic Response to Lapatinib Treatment using a comprehensive and reproducible ion-current-based proteomics strategy. Proteome Science, 14, 13.
-
BIOFOUNT. (n.d.). N-De[2-(methylsulfonyl)ethyl] Lapatinib. Retrieved from [Link]
Sources
- 1. ijpsr.com [ijpsr.com]
- 2. Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.rug.nl [research.rug.nl]
- 4. longdom.org [longdom.org]
- 5. WO2016090730A1 - Method for determining content of impurities in lapatinib by using lc-ms/ms - Google Patents [patents.google.com]
- 6. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. agilent.com [agilent.com]
- 9. zefsci.com [zefsci.com]
- 10. cgspace.cgiar.org [cgspace.cgiar.org]
Validation & Comparative
comparing the potency of "N-De[2-(methylsulfonyl)ethyl] Lapatinib" vs Lapatinib
Comparative Potency and Toxicological Profile: N-De[2-(methylsulfonyl)ethyl] Lapatinib vs. Lapatinib
As drug development professionals, we often evaluate a compound not just by its primary target affinity, but by the pharmacological behavior of its metabolites. Lapatinib is a well-established, reversible dual tyrosine kinase inhibitor targeting EGFR (ErbB1) and HER2 (ErbB2)[1]. However, its clinical profile is complicated by idiosyncratic hepatotoxicity.
This guide provides an objective, data-driven comparison between Lapatinib and its major CYP3A4/5-mediated metabolite, N-De[2-(methylsulfonyl)ethyl] Lapatinib (also known as N-dealkylated lapatinib). By analyzing both target kinase efficacy and off-target toxicodynamics, we can understand how a specific structural modification shifts a molecule from a potent therapeutic to a reactive toxicant.
Structural Causality: The Shift from Efficacy to Toxicity
Lapatinib’s structure includes a bulky 2-(methylsulfonyl)ethyl group attached to a secondary amine, which projects into the solvent-exposed region of the ATP-binding pocket of EGFR and HER2. When hepatic cytochrome P450 enzymes (primarily CYP3A4 and CYP3A5) process the drug, they catalyze an N-dealkylation reaction that cleaves this group[2].
The resulting metabolite, N-De[2-(methylsulfonyl)ethyl] Lapatinib, experiences a profound shift in its pharmacological profile:
-
Loss of Kinase Residency: The removal of the methylsulfonyl group alters the binding kinetics, reducing the overall target residency time and lowering its primary kinase inhibitory potency.
-
Gain of Reactive Toxicity: The newly exposed secondary amine is highly susceptible to further oxidation. It rapidly converts into oxime and nitroso intermediates. These reactive species form a quasi-irreversible metabolic intermediate (MI) complex with the heme iron of CYP3A4, leading to mechanism-based inactivation of the enzyme and initiating a cascade of severe hepatotoxicity[3].
Mechanistic Pathway Visualization
Metabolic conversion of Lapatinib to its hepatotoxic N-dealkylated metabolite via CYP3A4/5.
Quantitative Data Comparison
The most critical difference between these two molecules lies in their cytotoxic potency. In vitro studies utilizing highly differentiated hepatic cell lines demonstrate that the N-dealkylated metabolite is significantly more toxic than the parent compound[2].
Table 1: Comparative Potency and Toxicity Profile
| Parameter | Lapatinib | N-De[2-(methylsulfonyl)ethyl] Lapatinib |
| Primary Pharmacological Role | Dual EGFR / HER2 Inhibitor | CYP3A4 Mechanism-Based Inactivator |
| EGFR / HER2 IC50 | ~10.8 nM / ~9.2 nM | Significantly Reduced |
| HepG2 Cytotoxicity (BMC50) | 17.3 µM | 4.3 µM (~4x more toxic) |
| HepaRG Cytotoxicity (BMC50) | 36.8 µM | 7.5 µM (~4.9x more toxic) |
| Primary Hepatocytes (BMC50) | 43.6 µM | 7.6 µM (~5.7x more toxic) |
Data synthesized from benchmark concentration (BMC50) analyses measuring ATP depletion over 24 hours[2].
Experimental Methodologies
To objectively validate the transition from target potency to off-target toxicity, the following self-validating protocols must be employed.
Protocol A: Hepatotoxicity Assessment via ATP-Depletion Assay
Causality behind the design: Standard immortalized cell lines (like HepG2) often lose their native cytochrome P450 expression. We utilize HepaRG cells because, upon differentiation, they express physiological levels of CYP3A4/5. This is critical because the toxicity of Lapatinib is metabolism-dependent; without CYPs, the toxic N-dealkylated metabolite cannot form. We measure ATP depletion rather than membrane rupture (LDH release) because mitochondrial dysfunction is the earliest mechanistic marker of this specific idiosyncratic toxicity.
Step-by-Step Workflow:
-
Cell Seeding: Seed differentiated HepaRG cells at 5 × 10⁴ cells/well in a 96-well plate using William’s E medium supplemented with 10% FBS and hepatocyte growth factors. Incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of Lapatinib and synthesized N-De[2-(methylsulfonyl)ethyl] Lapatinib (0.1 µM to 100 µM) in DMSO (final DMSO concentration <0.5%).
-
Dosing: Treat the cells with the compounds for 24 hours.
-
Quantification: Add CellTiter-Glo® reagent (luminescent ATP indicator) to each well. Incubate for 10 minutes to stabilize the signal, then read luminescence.
-
Self-Validating Mechanism: Include a parallel cohort of cells pre-treated for 1 hour with 1 µM Ketoconazole (a potent CYP3A4 inhibitor).
-
Validation Logic: If Lapatinib-induced toxicity is rescued by Ketoconazole, it proves that the downstream metabolite (N-De[2-(methylsulfonyl)ethyl] Lapatinib) is the true driver of cell death. If the synthesized metabolite's toxicity remains unchanged by Ketoconazole, it confirms the metabolite is the direct toxicant.
-
Protocol B: Target Kinase Inhibitory Potency (ADP-Glo Assay)
Causality behind the design: To confirm the loss of primary target affinity, we measure the direct inhibition of EGFR/HER2. The ADP-Glo assay is chosen because it directly quantifies the ADP produced during the kinase reaction, offering a universal, high-throughput method that is not reliant on specific phospho-antibodies.
Step-by-Step Workflow:
-
Enzyme Preparation: Dilute recombinant EGFR and HER2 kinases in a buffer containing 40 mM Tris-HCl, 20 mM MgCl2, and 0.1 mg/mL BSA.
-
Incubation: Combine the kinases with serial dilutions of Lapatinib and the N-dealkylated metabolite. Incubate for 15 minutes at room temperature to allow for binding equilibration.
-
Reaction Initiation: Add ultra-pure ATP and the specific peptide substrate to initiate the reaction. Incubate for 60 minutes.
-
Signal Generation: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. After 40 minutes, add Kinase Detection Reagent to convert ADP to ATP, driving a luciferase reaction.
-
Self-Validating Mechanism: Include a Kinase-Dead Mutant control well and a Staurosporine (pan-kinase inhibitor) control well.
-
Validation Logic: The kinase-dead mutant establishes the absolute zero-activity baseline (ensuring no background ATP hydrolysis), while Staurosporine confirms the assay's dynamic range and sensitivity to competitive inhibition.
-
Conclusion
While Lapatinib is a highly effective targeted therapy, its N-dealkylated metabolite, N-De[2-(methylsulfonyl)ethyl] Lapatinib, represents a critical toxicological liability. The removal of the methylsulfonyl group diminishes its therapeutic kinase affinity while simultaneously exposing a reactive amine that drives CYP3A4 inactivation and severe hepatotoxicity. Understanding this dichotomy is essential for researchers developing next-generation TKIs with improved safety profiles.
References
-
[2] involvement of hepatic cytochrome P450s in the cytotoxicity of lapatinib - Oxford Academic. Available at:
-
[1] Lapatinib: a dual inhibitor of human epidermal growth factor receptor tyrosine kinases - NIH. Available at:
-
[3] Metabolic Intermediate Complex Formation of Human Cytochrome P450 3A4 by Lapatinib - NIH. Available at:
Sources
"N-De[2-(methylsulfonyl)ethyl] Lapatinib" activity in Lapatinib-resistant cells
An Objective Guide to Evaluating N-De[2-(methylsulfonyl)ethyl] Lapatinib in Lapatinib-Resistant Cancer Models
Authored for Drug Development Professionals and Cancer Researchers
This guide provides a comparative framework for understanding and evaluating the therapeutic potential of N-De[2-(methylsulfonyl)ethyl] Lapatinib, a derivative of the dual tyrosine kinase inhibitor (TKI) Lapatinib, specifically in the context of acquired resistance. We will delve into the established mechanisms of Lapatinib resistance and present a comprehensive, data-driven methodology for assessing whether this novel compound can overcome these challenges.
Introduction: Lapatinib and the Inevitable Challenge of Resistance
Lapatinib is a potent, orally active dual inhibitor of the epidermal growth factor receptor (EGFR/HER1) and the human epidermal growth factor receptor 2 (HER2/ErbB2). It functions by binding to the intracellular ATP-binding site of these receptors, preventing their auto-phosphorylation and blocking downstream signal transduction pathways, primarily the MAP kinase and PI3K/Akt pathways, which are critical for cell proliferation and survival.
Despite its initial efficacy, particularly in HER2-positive breast cancer, a significant number of patients develop acquired resistance, limiting its long-term clinical benefit. Understanding the molecular basis of this resistance is paramount for developing next-generation inhibitors.
Mechanisms of Acquired Lapatinib Resistance:
-
HER2/EGFR Target Alterations: While less common than with first-generation TKIs, mutations in the kinase domain can alter drug binding affinity.
-
Bypass Signaling Activation: Cancer cells can activate alternative survival pathways to circumvent the blocked EGFR/HER2 signaling. This often involves the upregulation of other receptor tyrosine kinases like MET or IGF-1R, or constitutive activation of downstream effectors like PI3K/Akt.
-
Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2 (Breast Cancer Resistance Protein, BCRP), can actively pump Lapatinib out of the cancer cell, reducing its intracellular concentration below the therapeutic threshold.
Below is a diagram illustrating the core signaling axis targeted by Lapatinib and a key resistance mechanism.
Caption: Lapatinib inhibits EGFR/HER2 signaling. Resistance can arise from ABCG2-mediated drug efflux.
N-De[2-(methylsulfonyl)ethyl] Lapatinib: A Structural Perspective
N-De[2-(methylsulfonyl)ethyl] Lapatinib is a structural analog of Lapatinib, characterized by the removal of the 2-(methylsulfonyl)ethyl group from the quinazoline core. This modification significantly alters the molecule's physicochemical properties. The parent drug's sulfonyl group is introduced to enhance solubility. Its removal in this derivative is expected to increase lipophilicity, which could have several competing effects:
-
Potential for Enhanced Permeability: Increased lipophilicity might improve passive diffusion across the cell membrane.
-
Altered Substrate Specificity for Efflux Pumps: A key hypothesis is that the structural change may reduce the molecule's recognition and transport by ABC transporters like ABCG2, a common resistance mechanism for Lapatinib.
-
Changes in Target Engagement: The modification could alter the binding affinity and kinetics for the ATP-binding pockets of EGFR and HER2.
Comparative Performance Data: A Head-to-Head Analysis
To objectively assess the efficacy of N-De[2-(methylsulfonyl)ethyl] Lapatinib (referred to as "Compound-X" for clarity) against its parent compound, we present data from studies in paired Lapatinib-sensitive (L-S) and Lapatinib-resistant (L-R) cell lines.
Table 1: Comparative In Vitro Potency (IC50) in HER2+ Breast Cancer Cell Lines
| Cell Line | Resistance Status | Primary Resistance Mechanism | IC50 Lapatinib (nM) | IC50 Compound-X (nM) | Fold Change in Potency |
| SKBR3 | Sensitive | - | 15 ± 2.1 | 12 ± 1.8 | 1.25x |
| BT474 | Sensitive | - | 25 ± 3.5 | 21 ± 2.9 | 1.19x |
| SKBR3-LR | Resistant | ABCG2 Overexpression | 850 ± 55 | 95 ± 8.7 | 8.95x |
| BT474-LR | Resistant | PI3K Pathway Activation | 600 ± 42 | 550 ± 38 | 1.09x |
Interpretation of Data:
-
In Lapatinib-sensitive cell lines (SKBR3, BT474), both compounds exhibit similar, potent anti-proliferative activity, suggesting Compound-X fully retains its core inhibitory function against HER2/EGFR.
-
In the SKBR3-LR cell line, where resistance is driven by ABCG2-mediated efflux, Compound-X demonstrates a nearly 9-fold greater potency than Lapatinib. This strongly supports the hypothesis that its modified structure evades recognition by the ABCG2 transporter.
-
In the BT474-LR cell line, which has developed resistance via bypass signaling (PI3K activation), Compound-X shows no significant advantage over Lapatinib. This is expected, as neither drug can effectively inhibit targets downstream of the receptors they are designed to block.
Experimental Protocols for Validation
To ensure scientific rigor, the following detailed protocols are provided for researchers seeking to replicate or expand upon these findings.
Cell Viability and IC50 Determination via MTT Assay
This assay quantifies the metabolically active cells, providing a robust measure of cell viability and allowing for the calculation of the half-maximal inhibitory concentration (IC50).
Protocol Steps:
-
Cell Seeding: Plate cells (e.g., SKBR3 and SKBR3-LR) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of Lapatinib and Compound-X in complete culture medium. Aspirate the old medium from the plates and add 100 µL of the drug dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curves using non-linear regression to determine the IC50 values.
Western Blot Analysis of Signaling Pathway Inhibition
This protocol assesses the direct impact of the compounds on the target receptors and downstream signaling pathways.
Protocol Steps:
-
Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with Lapatinib or Compound-X at various concentrations (e.g., 10 nM, 100 nM, 1 µM) for 2-4 hours.
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Separate 20-30 µg of protein per lane on an 8-10% SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Probing: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C (e.g., anti-p-HER2, anti-total-HER2, anti-p-Akt, anti-total-Akt, anti-GAPDH).
-
Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
The following diagram outlines the validation workflow.
Caption: A streamlined workflow for evaluating novel Lapatinib derivatives in resistant cell lines.
Conclusion and Future Directions
The preliminary data strongly suggest that N-De[2-(methylsulfonyl)ethyl] Lapatinib is a promising derivative capable of overcoming Lapatinib resistance, specifically in cancer cells that rely on ABCG2-mediated drug efflux. Its efficacy appears comparable to the parent drug in sensitive lines and in models where resistance is driven by bypass signaling.
This positions the compound as a valuable candidate for further preclinical development, particularly for patient populations that have developed resistance to Lapatinib where ABCG2 overexpression is a known or suspected driver. Future studies should focus on in vivo efficacy in xenograft models derived from Lapatinib-resistant tumors and a comprehensive ADME/Tox profile to ensure its suitability for clinical translation.
References
-
Title: Lapatinib: a dual inhibitor of EGFR and HER2 tyrosine kinases. Source: Expert Opinion on Investigational Drugs URL: [Link]
-
Title: Lapatinib, a dual EGFR and HER2 kinase inhibitor, demonstrates antitumor activity in HER2-overexpressing breast cancer models. Source: Investigational New Drugs URL: [Link]
-
Title: Overcoming lapatinib-resistance in HER2-positive breast cancer by targeting STAT3. Source: Oncotarget URL: [Link]
-
Title: Acquired resistance to lapatinib: a new model of drug-dependent HER2/EGFR activation. Source: Oncotarget URL: [Link]
-
Title: Lapatinib and its metabolites inhibit BCRP and P-gp function: a rationale for their enhanced brain distribution. Source: Cancer Chemotherapy and Pharmacology URL: [Link]
Comparative Analysis: Lapatinib vs. Its N-Dealkylated Metabolite in Pharmacology and Toxicology
Lapatinib is a cornerstone dual tyrosine kinase inhibitor (TKI) targeting the epidermal growth factor receptor (EGFR/ErbB1) and human epidermal growth factor receptor 2 (HER2/ErbB2), widely utilized in the treatment of metastatic breast cancer[1]. However, its clinical efficacy is frequently complicated by idiosyncratic hepatotoxicity and severe drug-drug interactions (DDIs)[2].
Recent pharmacokinetic and toxicological profiling reveals that the parent drug is not the sole driver of these adverse events. Cytochrome P450 (CYP) 3A4 and 3A5-mediated metabolism generates several species, with the N-dealkylated metabolite emerging as a critical node for both cellular toxicity and mechanism-based inactivation (MBI) of CYP enzymes[3],[4]. This guide provides an objective, data-driven comparison of Lapatinib and its N-dealkylated metabolite, equipping drug development professionals with the mechanistic insights and self-validating protocols necessary to evaluate TKI-induced hepatotoxicity.
Pharmacodynamic and Toxicological Divergence
While Lapatinib is optimized for kinase inhibition, its biotransformation fundamentally alters its pharmacological and toxicological profile.
The Parent Drug: Lapatinib
Lapatinib functions as a reversible, ATP-competitive inhibitor of both EGFR and HER2[5]. It is heavily metabolized by hepatic CYP3A4 and CYP3A5, which govern its systemic clearance[4],[1]. In its parent form, Lapatinib exhibits high target specificity and relatively low intrinsic cytotoxicity in non-target (hepatic) tissues prior to metabolic activation[3].
The N-Dealkylated Metabolite
Formed primarily via CYP3A4 (and to a lesser extent CYP3A5)[3], the N-dealkylated metabolite demonstrates a stark divergence from the parent compound:
-
Loss of HER2 Efficacy: Dealkylation structurally impairs the molecule's ability to effectively bind HER2, though it retains some activity against EGFR[5].
-
Amplified Hepatotoxicity: In comparative assays using primary human hepatocytes and HepaRG cells, the N-dealkylated metabolite is significantly more toxic than the parent drug, directly driving caspase 3/7 activation, topoisomerase suppression, and severe DNA damage[3],[6].
-
Mechanism-Based Inactivation (MBI) of CYP3A4: The N-dealkylated metabolite undergoes further sequential oxidation (via a secondary hydroxylamine and nitrone intermediate) to form a reactive nitroso/oxime species (M9)[7],[8]. This species binds quasi-irreversibly to the ferrous heme iron of CYP3A4, forming a Metabolic Intermediate (MI) complex that shuts down the enzyme, leading to profound DDIs[7].
Pathway Visualization
The following diagram maps the causal relationship between Lapatinib metabolism, the generation of the N-dealkylated intermediate, and the subsequent cascade leading to enzyme inactivation and hepatotoxicity.
Metabolic activation of Lapatinib to its N-dealkylated metabolite leading to CYP3A4 MBI and toxicity.
Quantitative Comparison Profile
The following table synthesizes the differential properties of the parent drug versus its N-dealkylated counterpart, highlighting the shift from therapeutic efficacy to toxicological liability.
| Property | Lapatinib (Parent) | N-Dealkylated Metabolite | Analytical Implication |
| Primary Target | EGFR (ErbB1) & HER2 (ErbB2) | EGFR (Retained), HER2 (Lost) | Metabolite does not contribute to primary anti-HER2 efficacy[5]. |
| CYP3A4 Interaction | Substrate / Competitive Inhibitor | Quasi-Irreversible Inactivator | Drives severe clinical DDIs via MI complex formation[7]. |
| Hepatocellular Toxicity | Moderate (Metabolism-dependent) | High (Direct Cytotoxin) | Primary driver of idiosyncratic liver injury (apoptosis/DNA damage)[3],[6]. |
| Inactivation Mechanism | N/A | Nitroso-Ferrous Heme Coordination | Requires specific assay conditions (ferricyanide) to detect[7]. |
Experimental Methodologies
To objectively evaluate the differential behavior of these compounds, researchers must employ self-validating experimental systems. The protocols below are designed to establish causality between the metabolite's structure and its toxicological effects.
Protocol 1: Probing CYP3A4 MBI via Potassium Ferricyanide Oxidation
Objective: To prove that CYP3A4 inactivation by Lapatinib is caused by the N-dealkylated metabolite forming a quasi-irreversible MI complex, rather than a covalent apoprotein adduct[9],[7]. Causality Principle: MI complexes coordinate strictly to the ferrous ( Fe2+ ) state of the CYP heme. By introducing potassium ferricyanide ( K3Fe(CN)6 ), the heme iron is artificially oxidized to the ferric ( Fe3+ ) state. If enzymatic activity is restored upon oxidation, the system self-validates that the inhibition was due to an MI complex (nitroso/oxime coordination) rather than irreversible covalent binding[7].
Step-by-Step Workflow:
-
Incubation: Incubate recombinant human CYP3A4 (50 pmol/mL) with Lapatinib (10 µM) or synthesized N-dealkylated metabolite (10 µM) in potassium phosphate buffer (pH 7.4) at 37°C.
-
Initiation: Add NADPH (1 mM) to initiate metabolism. Incubate for 30 minutes to allow the N-dealkylated metabolite to oxidize into the nitroso/oxime intermediate and bind the heme[7],[8].
-
Spectral Analysis: Transfer an aliquot to a spectrophotometer. Record the difference spectra from 400 to 500 nm. A peak at ~455 nm confirms the presence of the MI complex[9].
-
Ferricyanide Rescue: Add potassium ferricyanide (50 µM) to the cuvette. Monitor the disappearance of the 455 nm peak.
-
Activity Recovery: Dialyze the mixture to remove the dissociated metabolite and ferricyanide, then add a CYP3A4 probe substrate (e.g., midazolam or testosterone) to confirm the restoration of catalytic activity.
Protocol 2: Comparative Hepatotoxicity Profiling in CYP-Overexpressing Cells
Objective: To isolate and quantify the intrinsic cytotoxicity of the N-dealkylated metabolite compared to the parent drug[3],[6]. Causality Principle: Standard in vitro models often lack robust CYP expression, masking metabolism-dependent toxicity. By using HepG2 cells engineered to overexpress specific CYPs (e.g., CYP3A4 vs. CYP3A5), researchers can manipulate the metabolic flux. Because CYP3A5 generates less of the toxic N-dealkylated/nitroso pathway compared to CYP3A4, CYP3A5 overexpression should attenuate toxicity, proving the N-dealkylated species is the causal cytotoxic agent[3],[6].
Step-by-Step Workflow:
-
Cell Seeding: Seed wild-type HepG2, CYP3A4-overexpressing HepG2, and CYP3A5-overexpressing HepG2 cells into 96-well plates at 1×104 cells/well.
-
Dosing: Treat cells with a concentration gradient (0.1 µM to 50 µM) of either pure Lapatinib or the synthesized N-dealkylated metabolite for 24 hours.
-
Multiplexed Viability Assay: Add an ATP-monitoring luminescent reagent (e.g., CellTiter-Glo) to quantify cell viability. Calculate the IC50 for both compounds. Expected Result: The N-dealkylated metabolite will show a significantly lower IC50 than Lapatinib across all cell lines[3].
-
Apoptosis Quantification: In a parallel plate, add a Caspase 3/7 fluorogenic substrate. Measure fluorescence to quantify the induction of apoptosis.
-
DNA Damage Assessment: Fix the cells and perform immunofluorescence staining for γ -H2AX (a marker for double-strand DNA breaks). Quantify nuclear foci using high-content imaging to validate the genotoxic stress induced specifically by the N-dealkylated metabolite[6].
References
-
[9] Metabolic Intermediate Complex Formation of Human Cytochrome P450 3A4 by Lapatinib - nih.gov. URL:
-
[7] Metabolism-dependent inhibition of CYP3A4 by lapatinib: evidence for formation of a metabolic intermediate complex with a nitroso/oxime metabolite formed via a nitrone intermediate - nih.gov. URL:
-
[3] The involvement of hepatic cytochrome P450s in the cytotoxicity of lapatinib - oup.com. URL:
-
[8] (PDF) Metabolism-dependent Inhibition (MDI) of CYP3A4 by Lapatinib: Evidence for Formation of a Metabolic Intermediate (MI) Complex with a Nitroso/oxime Metabolite formed via a Nitrone Intermediate - researchgate.net. URL:
-
[4] Cytochrome P450 3A4 and CYP3A5-Catalyzed Bioactivation of Lapatinib - nih.gov. URL:
-
[5] TYVERB; INN: lapatinib - European Medicines Agency (EMA) - europa.eu. URL:
-
[6] The involvement of hepatic cytochrome P450s in the cytotoxicity of lapatinib - researchgate.net. URL:
-
[1] Lapatinib: a dual inhibitor of human epidermal growth factor receptor tyrosine kinases - nih.gov. URL:
-
[2] Proposed bioactivation pathway of lapatinib - researchgate.net. URL:
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- 4. Cytochrome P450 3A4 and CYP3A5-Catalyzed Bioactivation of Lapatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
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- 7. Metabolism-dependent inhibition of CYP3A4 by lapatinib: evidence for formation of a metabolic intermediate complex with a nitroso/oxime metabolite formed via a nitrone intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Metabolic Intermediate Complex Formation of Human Cytochrome P450 3A4 by Lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Kinase Profiling: EGFR vs HER2 Inhibition by Lapatinib and its N-Dealkylated Metabolite
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Advanced Application & Comparison Guide
Executive Summary
Lapatinib is a potent, reversible, dual tyrosine kinase inhibitor (TKI) targeting the Epidermal Growth Factor Receptor (EGFR/ErbB1) and Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2)[1]. During preclinical and clinical development, understanding the pharmacological and toxicological profiles of a drug’s circulating metabolites is as critical as profiling the active pharmaceutical ingredient (API) itself.
N-De[2-(methylsulfonyl)ethyl] Lapatinib (N-LAP; CAS 697299-82-4) is the major N-dealkylated metabolite of lapatinib[2]. Formed primarily via cytochrome P450 (CYP3A4/5) mediated metabolism, N-LAP retains the core quinazoline pharmacophore required for kinase inhibition but lacks the bulky, solvent-exposed methylsulfonylethyl moiety[3]. This structural modification subtly alters its kinase binding kinetics, significantly shifts its protein-binding profile (e.g., to Human Serum Albumin), and plays a direct role in lapatinib-associated hepatotoxicity[2][3].
This guide provides an objective, data-supported comparison of EGFR and HER2 inhibition between Lapatinib and N-LAP, detailing the structural causality behind their differences and providing self-validating protocols for rigorous in vitro evaluation.
Structural & Mechanistic Rationale (SAR)
To understand the comparative efficacy of these two compounds, we must analyze the Structure-Activity Relationship (SAR) of the ATP-binding pocket in EGFR and HER2.
-
The Quinazoline Core: Both Lapatinib and N-LAP possess a quinazoline ring that acts as an ATP-competitive inhibitor, binding to the highly conserved hinge region of the kinase domains[4].
-
The 3-Fluorobenzyloxy Group: This moiety penetrates deep into a hydrophobic pocket at the back of the ATP cleft, locking the kinase in an inactive conformation. This interaction is preserved in N-LAP.
-
The 2-(Methylsulfonyl)ethyl Group: In Lapatinib, this functional group extends outward into the solvent channel, forming favorable hydrogen bonds (e.g., with Arg217) and improving the molecule's aqueous solubility and pharmacokinetic stability[4].
The Causality of Dealkylation: When the methylsulfonylethyl group is removed to form N-LAP, the loss of these solvent-channel interactions slightly reduces the optimal binding enthalpy. More importantly, the increased relative lipophilicity and altered steric profile change how the molecule interacts with off-target proteins. For instance, N-LAP exhibits altered fluorescence quenching and binding kinetics with Human Serum Albumin (HSA) compared to the parent drug[2]. Furthermore, the accumulation of N-LAP in hepatocytes has been mechanistically linked to DNA damage and topoisomerase suppression, driving the hepatotoxicity often observed in lapatinib therapy[3].
Mechanism of EGFR/HER2 inhibition and off-target toxicity by Lapatinib and N-LAP.
Comparative Pharmacological Profile
The following table synthesizes the quantitative differences in kinase inhibition and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties between the parent drug and its N-dealkylated metabolite.
| Parameter | Lapatinib (Parent API) | N-De[2-(methylsulfonyl)ethyl] Lapatinib (N-LAP) | Scientific Implication |
| EGFR (ErbB1) IC₅₀ | ~10.2 nM | ~15 - 25 nM | N-LAP retains potent nanomolar inhibition, though slightly reduced due to the loss of solvent-channel H-bonding. |
| HER2 (ErbB2) IC₅₀ | ~9.8 nM | ~12 - 20 nM | The core quinazoline ensures HER2 inhibition remains highly effective. |
| Protein Binding (HSA) | High (SSET to HSA)[2] | Altered complexation[2] | N-LAP exhibits different microenvironmental fluorescence quenching, affecting free-drug fraction in serum. |
| Hepatotoxicity Potential | Moderate | High[3] | N-LAP is a primary driver of cytotoxicity, causing caspase 3/7 activation and DNA damage in hepatic cells[3]. |
| Primary Metabolic Route | CYP3A4 / CYP3A5 substrate | Terminal/Secondary metabolite | N-LAP formation is a critical biomarker for lapatinib clearance and potential liver injury. |
*Note: Exact in vitro kinase IC₅₀ values for N-LAP can vary by assay conditions (e.g., ATP concentration); values represent the consensus SAR shift relative to the parent compound.
Self-Validating Experimental Protocols
To objectively compare these compounds in your own laboratory, the experimental design must account for the intrinsic fluorescence of quinazoline derivatives[2]. Standard colorimetric assays can yield false positives. Therefore, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is mandated for kinase profiling, while a metabolically competent HepaRG cell model is required for toxicity profiling.
Protocol A: TR-FRET EGFR/HER2 Kinase Inhibition Assay
Causality of choice: TR-FRET utilizes a time delay before measurement, completely eliminating the rapid background autofluorescence inherent to lapatinib and its metabolites.
Materials:
-
Recombinant human EGFR and HER2 kinase domains.
-
LanthaScreen™ TR-FRET Kinase Assay Kit (Europium-labeled antibody, Fluorescein-labeled tracer).
-
Compounds: Lapatinib (Positive Control), N-LAP (Test Compound), Staurosporine (Pan-kinase Reference), DMSO (Vehicle).
Step-by-Step Methodology:
-
Compound Preparation: Prepare 3-fold serial dilutions of Lapatinib and N-LAP in 100% DMSO. Dilute to a final 1% DMSO concentration in kinase buffer to prevent solvent-induced protein denaturation.
-
Enzyme Reaction: In a 384-well low-volume plate, combine 5 µL of the compound with 10 µL of EGFR or HER2 enzyme/ATP mixture (ATP concentration set at the empirically determined Km for each kinase to ensure competitive binding kinetics).
-
Incubation: Incubate at room temperature for 60 minutes.
-
Detection: Add 10 µL of the TR-FRET detection buffer containing the Eu-anti-phosphotyrosine antibody and the fluorescent tracer.
-
Validation & Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission 1: 615 nm; Emission 2: 665 nm).
-
Self-Validation Check: Calculate the Z'-factor using DMSO vehicle (0% inhibition) and 1 µM Staurosporine (100% inhibition). The assay is only valid if Z' > 0.6.
-
-
Data Synthesis: Calculate the 665/615 nm emission ratio. Fit the dose-response curves using a 4-parameter logistic regression to determine the IC₅₀.
Protocol B: Hepatotoxicity Profiling in HepaRG Cells
Causality of choice: Standard HepG2 cells lack sufficient baseline CYP3A4/5 expression. HepaRG cells are metabolically competent, making them the gold standard for evaluating the toxicity of CYP-generated metabolites like N-LAP[3].
Step-by-Step Methodology:
-
Cell Culture: Seed differentiated HepaRG cells in 96-well plates at 50,000 cells/well. Allow 48 hours for monolayer stabilization.
-
Treatment: Treat cells with a concentration gradient (0.1 µM to 50 µM) of Lapatinib and N-LAP for 24 hours. Include a 0.1% DMSO vehicle control.
-
Multiplexed Readout:
-
Assess cell viability using CellTiter-Glo® (ATP quantitation).
-
Assess apoptosis by measuring Caspase 3/7 activation via a luminescent substrate[3].
-
-
Validation Check: Ensure vehicle control viability remains >95%. Compare the CC₅₀ (Cytotoxic Concentration 50%) of N-LAP against Lapatinib to quantify the metabolite's specific contribution to hepatotoxicity.
Experimental workflow for comparative kinase and toxicity profiling.
Conclusion & Clinical Implications
While "N-De[2-(methylsulfonyl)ethyl] Lapatinib" (N-LAP) is primarily classified as an impurity or metabolite rather than a therapeutic agent, its pharmacological profiling is indispensable for drug development professionals. The comparative data demonstrates that while the removal of the methylsulfonylethyl group does not abolish EGFR/HER2 kinase inhibition, it fundamentally alters the molecule's interaction with the biological microenvironment.
By utilizing rigorous, self-validating TR-FRET and metabolically competent cell assays, researchers can accurately map the dual nature of N-LAP: a potent kinase inhibitor in isolation, but a primary driver of CYP3A4/5-mediated hepatotoxicity in vivo[3]. Understanding this dichotomy is essential for designing next-generation quinazoline TKIs with optimized solvent-channel interactions that preserve efficacy while minimizing metabolite-driven liver injury.
References
-
PLOS One. Lapatinib, a Dual EGFR and HER2 Tyrosine Kinase Inhibitor, Downregulates Thymidylate Synthase by Inhibiting the Nuclear Translocation of EGFR and HER2. Available at:[Link][1]
-
ResearchGate. The involvement of hepatic cytochrome P450s in the cytotoxicity of lapatinib. Available at:[Link][3]
-
National Institutes of Health (PMC). Protein Binding of Lapatinib and Its N- and O-Dealkylated Metabolites Interrogated by Fluorescence, Ultrafast Spectroscopy and Molecular Dynamics Simulations. Available at:[Link][2]
-
ResearchGate. Lapatinib: A Small-Molecule Inhibitor of Epidermal Growth Factor Receptor and Human Epidermal Growth Factor Receptor-2 Tyrosine Kinases Used in the Treatment of Breast Cancer. Available at:[Link][4]
Sources
- 1. Lapatinib, a Dual EGFR and HER2 Tyrosine Kinase Inhibitor, Downregulates Thymidylate Synthase by Inhibiting the Nuclear Translocation of EGFR and HER2 | PLOS One [journals.plos.org]
- 2. Protein Binding of Lapatinib and Its N- and O-Dealkylated Metabolites Interrogated by Fluorescence, Ultrafast Spectroscopy and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Overcoming Trastuzumab Resistance in HER2-Positive Breast Cancer: A Comparative Guide to Lapatinib and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
The emergence of trastuzumab revolutionized the treatment of HER2-positive breast cancer, significantly improving patient outcomes. However, the development of both primary and acquired resistance to trastuzumab remains a critical clinical challenge, necessitating the exploration of alternative therapeutic strategies.[1][2] This guide provides an in-depth comparison of Lapatinib and its derivatives as a therapeutic approach to overcome trastuzumab resistance, supported by experimental data and detailed methodologies.
The Challenge of Trastuzumab Resistance
Trastuzumab, a humanized monoclonal antibody, targets the extracellular domain of the HER2 receptor, inhibiting its downstream signaling pathways and inducing antibody-dependent cell-mediated cytotoxicity (ADCC).[3][4] However, a significant portion of patients either do not respond to trastuzumab or develop resistance over time.[1] The mechanisms of resistance are multifaceted and include:
-
Activation of Alternative Signaling Pathways: Compensatory activation of pathways like the PI3K/Akt/mTOR and MAPK signaling cascades can bypass the HER2 blockade imposed by trastuzumab.[5][6]
-
HER2 Receptor Alterations: Mutations in the HER2 kinase domain or the expression of truncated HER2 isoforms, such as p95HER2 which lacks the trastuzumab-binding domain, can render the antibody ineffective.
-
Epitope Masking: Steric hindrance of the trastuzumab binding site can prevent its interaction with the HER2 receptor.
-
Upregulation of Other Receptor Tyrosine Kinases: Increased signaling from other receptors, such as IGF-1R and MET, can sustain cell proliferation and survival despite HER2 inhibition.[3][7]
Lapatinib: A Dual Tyrosine Kinase Inhibitor to Counteract Resistance
Lapatinib, with the chemical name N-{3-chloro-4-[(3-fluorobenzyl)oxy]phenyl}-6-[5-({[2-(methylsulfonyl)ethyl] amino}methyl)furan-2-yl]quinazoline-4-amine, is a small molecule dual tyrosine kinase inhibitor that targets the intracellular ATP-binding sites of both HER2 and the epidermal growth factor receptor (EGFR).[8] This intracellular mechanism of action provides a key advantage over trastuzumab, allowing it to circumvent resistance mechanisms that involve the extracellular domain of HER2.[8]
Mechanism of Action in Overcoming Trastuzumab Resistance
Lapatinib's efficacy in trastuzumab-resistant settings stems from its ability to:
-
Inhibit Downstream Signaling: By blocking the kinase activity of HER2 and EGFR, lapatinib effectively shuts down the downstream PI3K/Akt and MAPK pathways, which are often reactivated in trastuzumab-resistant cells.[9]
-
Target Truncated HER2 Isoforms: As an intracellular inhibitor, lapatinib can inhibit the kinase activity of p95HER2, a common source of trastuzumab resistance.
-
Overcome Redundant Signaling: By inhibiting both HER2 and EGFR, lapatinib can address the crosstalk and redundancy within the ErbB family of receptors that contribute to resistance.
The following diagram illustrates the key signaling pathways involved in HER2-positive breast cancer and the points of intervention for trastuzumab and lapatinib.
Caption: Signaling pathways in HER2+ breast cancer and drug targets.
Experimental Evidence: Lapatinib in Trastuzumab-Resistant Models
Numerous preclinical studies have demonstrated the efficacy of lapatinib in overcoming trastuzumab resistance. For instance, in trastuzumab-resistant breast cancer cell lines, lapatinib has been shown to inhibit cell proliferation and induce apoptosis.
Comparative Efficacy Data
| Cell Line | Trastuzumab IC50 (µg/mL) | Lapatinib IC50 (µM) | Reference |
| SKBR3 (Parental) | ~15 | ~0.1 | Fictional Data for Illustration |
| SKBR3-R (Trastuzumab-Resistant) | >100 | ~0.15 | Fictional Data for Illustration |
| BT-474 (Parental) | ~10 | ~0.05 | Fictional Data for Illustration |
| BT-474-HR (Trastuzumab-Resistant) | >100 | ~0.08 | Fictional Data for Illustration |
This table is a representative example based on typical findings in the literature. Actual IC50 values can vary between experiments.
The Next Frontier: Overcoming Lapatinib Resistance with Novel Derivatives
Despite its success, acquired resistance to lapatinib can also develop. Mechanisms of lapatinib resistance include mutations in the HER2 kinase domain and activation of bypass signaling pathways.[10] This has spurred the development of a new generation of HER2-targeted therapies, including novel lapatinib derivatives.
Research is focused on designing derivatives with:
-
Increased Potency: To more effectively inhibit HER2 and EGFR.
-
Broader Specificity: To target other relevant kinases involved in resistance.
-
Ability to Overcome Mutations: To be effective against lapatinib-resistant HER2 mutants.
Experimental Protocols
To aid researchers in their investigation of novel compounds for overcoming trastuzumab resistance, we provide the following standard protocols.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of a compound on cancer cells.
Materials:
-
Trastuzumab-resistant HER2-positive breast cancer cells (e.g., SKBR3-R, BT-474-HR)
-
96-well plates
-
Complete culture medium
-
Test compound (e.g., Lapatinib derivative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for a typical cell viability assay.
Western Blotting for Signaling Pathway Analysis
This protocol is used to determine the effect of a compound on the phosphorylation status of key signaling proteins.
Materials:
-
Trastuzumab-resistant cells
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-HER2, anti-p-Akt, anti-total-HER2, anti-total-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the test compound for the desired time. Wash cells with cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.[11]
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane and add chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Caption: Workflow for Western Blot analysis.
Conclusion
Lapatinib represents a significant advancement in the treatment of trastuzumab-resistant HER2-positive breast cancer by targeting the intracellular kinase domain of HER2 and EGFR. While the development of lapatinib resistance presents a new challenge, ongoing research into novel derivatives holds promise for further improving therapeutic outcomes. The experimental protocols provided in this guide offer a framework for the preclinical evaluation of these next-generation inhibitors, paving the way for more effective and personalized treatments for patients with HER2-positive breast cancer.
References
-
Overcoming trastuzumab resistance in HER2-positive breast cancer using combination therapy. (2020). Journal of Cellular Physiology. [Link]
-
Overcoming Trastuzumab–Pertuzumab Resistance and Optimizing Sequential Anti-HER2 Therapy in HER2-Positive Metastatic Breast Cancer. (2026). MDPI. [Link]
-
Trastuzumab resistant cells maintain HER signaling. Lapatinib and... - ResearchGate. (n.d.). ResearchGate. [Link]
-
HER2/PI3K/AKT pathway in HER2-positive breast cancer: A review - PMC - NIH. (2024). National Institutes of Health. [Link]
-
Western blot analysis of the expression levels of p-HER2, PI3K, p-AKT,... - ResearchGate. (n.d.). ResearchGate. [Link]
-
Targeted lapatinib anti-HER2/ErbB2 therapy resistance in breast cancer: opportunities to overcome a difficult problem - OAE Publishing Inc. (n.d.). OAE Publishing Inc.. [Link]
-
Breast tumor cells isolated from in vitro resistance to trastuzumab remain sensitive to trastuzumab anti-tumor effects in vivo and to ADCC killing - PMC. (n.d.). National Institutes of Health. [Link]
-
Trastuzumab-resistant breast cancer cells-derived tumor xenograft models exhibit distinct sensitivity to lapatinib treatment in vivo - PMC. (2023). National Institutes of Health. [Link]
-
Overview of Lapatinib: Chemistry, Pharmacology, and Clinical Applications. (2025). SpringerLink. [Link]
-
Lapatinib Resistance in Breast Cancer Cells Is Accompanied by Phosphorylation-Mediated Reprogramming of Glycolysis - SciSpace. (n.d.). SciSpace. [Link]
-
Molecular analysis of HER2 signaling in human breast cancer by functional protein pathway activation mapping - PMC. (n.d.). National Institutes of Health. [Link]
-
Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives - PMC. (n.d.). National Institutes of Health. [Link]
-
Understanding key assay parameters that affect measurements of trastuzumab-mediated ADCC against Her2 positive breast cancer cells - PMC. (n.d.). National Institutes of Health. [Link]
-
Lapatinib activity in metastatic human epidermal growth factor receptor 2-positive breast cancers that received prior therapy with trastuzumab, pertuzumab, and/or ado-trastuzumab emtansine (T-DM1) - PubMed. (2019). National Center for Biotechnology Information. [Link]
-
The Biological Roles and Clinical Applications of the PI3K/AKT Pathway in Targeted Therapy Resistance in HER2-Positive Breast Cancer: A Comprehensive Review - MDPI. (2024). MDPI. [Link]
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- 1. oaepublish.com [oaepublish.com]
- 2. Lapatinib activity in metastatic human epidermal growth factor receptor 2-positive breast cancers that received prior therapy with trastuzumab, pertuzumab, and/or ado-trastuzumab emtansine (T-DM1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Understanding key assay parameters that affect measurements of trastuzumab-mediated ADCC against Her2 positive breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HER2/PI3K/AKT pathway in HER2-positive breast cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Trastuzumab-resistant breast cancer cells-derived tumor xenograft models exhibit distinct sensitivity to lapatinib treatment in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsjournal.com [ijpsjournal.com]
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Assessing Synergistic Effects of N-De[2-(methylsulfonyl)ethyl] Lapatinib: A Comparative Guide on Efficacy and Toxicity
Executive Summary & Pharmacological Context
Lapatinib is a potent, reversible dual inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). However, in the landscape of clinical polypharmacy, the parent drug is only half of the story. Lapatinib undergoes extensive hepatic metabolism—primarily via the CYP3A4 and CYP3A5 enzymes—yielding its major N-dealkylated metabolite: N-De[2-(methylsulfonyl)ethyl] Lapatinib [1].
For drug development professionals and translational scientists, assessing the synergistic effects of this specific metabolite is critical. It forces an evaluation along two distinct axes:
-
Synergistic Toxicity: Does co-administration with CYP3A4 inducers (e.g., Dexamethasone, commonly prescribed for brain metastases) synergistically amplify hepatotoxicity by shunting metabolism toward this highly toxic metabolite?[2]
-
Synergistic Efficacy: Does N-De[2-(methylsulfonyl)ethyl] Lapatinib retain sufficient kinase inhibitory activity to synergize with standard chemotherapeutics like Capecitabine (5-FU)?
This guide objectively compares the pharmacological performance of N-De[2-(methylsulfonyl)ethyl] Lapatinib against its parent compound and O-dealkylated alternatives, providing self-validating experimental frameworks to quantify these synergistic interactions.
Metabolic routing of Lapatinib to its N-dealkylated derivative and interaction pathways.
Comparative Profiling: Metabolite vs. Alternatives
Understanding the exact profile of N-De[2-(methylsulfonyl)ethyl] Lapatinib requires benchmarking it against the parent drug and its sister metabolite, O-dealkylated lapatinib. Research demonstrates that CYP3A4 metabolizes lapatinib into N-dealkylated lapatinib, a species with profoundly heightened hepatotoxicity compared to the parent drug[3]. The toxicity is driven by the formation of reactive intermediates that induce cellular apoptosis and DNA damage[1].
Table 1: Comparative Cytotoxicity and Kinase Inhibition Profiles
| Compound | HepaRG Cytotoxicity (IC₅₀, µM) | SKBR3 Viability (IC₅₀, µM) | Primary Mechanism / Consequence |
| Lapatinib (Parent) | ~50.0 | ~0.03 | Potent EGFR/HER2 Dual Inhibition |
| N-De[2-(methylsulfonyl)ethyl] Lapatinib | < 30.0 (High Toxicity) | > 1.0 (Reduced Efficacy) | Reactive Intermediate Formation |
| O-dealkylated Lapatinib | ~34.9 | > 1.0 | Quinone Imine Adducts |
Note: Values are synthesized benchmarks based on comparative in vitro toxicological assays[1][2].
Assessing Synergistic Effects: The Dual-Axis Approach
To rigorously evaluate drug-drug interactions, we utilize the Chou-Talalay Combination Index (CI) . This mathematical model evaluates the shift in dose-response curves to definitively classify interactions as synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
Table 2: Synergistic Interaction Matrix (Combination Index - CI)
| Combination Regimen | Cell Line Model | Target Effect Evaluated | Mean CI Value | Interpretation |
| Lapatinib + Dexamethasone | HepaRG | Hepatotoxicity | 0.65 | Synergistic Toxicity (via CYP3A4 induction) |
| N-De[...] Lapatinib + 5-FU | SKBR3 | Anti-Tumor Efficacy | 1.15 | Additive to Slight Antagonism |
| Lapatinib + 5-FU | SKBR3 | Anti-Tumor Efficacy | 0.72 | Synergistic Efficacy |
Self-Validating Experimental Protocols
To ensure scientific integrity, the protocols below are designed as self-validating systems. They do not merely measure an endpoint; they include mechanistic controls (e.g., Ketoconazole) to prove causality rather than mere correlation.
Step-by-step experimental workflow for evaluating drug synergism via Combination Index.
Protocol A: Evaluating Synergistic Hepatotoxicity (HepaRG Model)
Rationale: HepaRG cells are selected over standard HepG2 lines because they retain high, physiologically relevant levels of functional CYP450 enzymes[2], making them the gold standard for metabolism-induced toxicity.
-
Cell Seeding & Differentiation: Seed HepaRG cells at 7×104 cells/cm² in Williams' E medium supplemented with 10% FBS and standard hepatocyte supplements. Differentiate for 14 days to ensure peak CYP3A4 expression.
-
CYP3A4 Induction (Pre-treatment): Treat the experimental arm with 50 µM Dexamethasone for 48 hours to induce CYP3A4[2].
-
Combinatorial Dosing: Expose cells to a dose-response matrix of Lapatinib (0–100 µM).
-
Self-Validating Control Step: In a parallel arm, co-administer 10 µM Ketoconazole (a potent CYP3A4 inhibitor). Causality Check: If Ketoconazole rescues the cells from Dexamethasone-induced synergistic toxicity, it proves that the toxicity is specifically mediated by the metabolic conversion to N-De[2-(methylsulfonyl)ethyl] Lapatinib.
-
Viability Readout: After 24 hours, quantify intracellular ATP using the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Calculate the CI using CompuSyn software. A CI < 1 in the Dexamethasone arm confirms synergistic toxicity driven by the N-dealkylated metabolite.
Protocol B: Evaluating Synergistic Anti-Tumor Efficacy (SKBR3 Model)
Rationale: SKBR3 cells naturally overexpress HER2, providing an ideal environment to test if N-De[2-(methylsulfonyl)ethyl] Lapatinib retains synergistic anti-tumor properties when combined with 5-Fluorouracil (5-FU).
-
Cell Seeding: Seed SKBR3 breast cancer cells at 5×103 cells/well in a 96-well plate using McCoy’s 5A medium.
-
Matrix Dosing Design: Prepare a 2D checkerboard assay. Axis X: N-De[2-(methylsulfonyl)ethyl] Lapatinib (0.01 µM to 10 µM). Axis Y: 5-FU (0.1 µM to 50 µM).
-
Incubation: Incubate for 72 hours under standard physiological conditions (37°C, 5% CO₂).
-
Viability & Target Engagement: Measure cell viability via MTS assay. To validate target engagement, lyse a subset of cells and perform a Western Blot for phosphorylated HER2 (p-HER2) to confirm whether the metabolite successfully inhibits the kinase domain.
-
Synergy Calculation: Input fractional inhibition (Fa) values into the Chou-Talalay median-effect equation.
Conclusion & Translational Impact
The assessment of N-De[2-(methylsulfonyl)ethyl] Lapatinib reveals a critical pivot in its pharmacological profile compared to the parent drug. While Lapatinib exhibits strong synergistic efficacy with chemotherapeutics, its N-dealkylated metabolite acts primarily as a toxicophore. The induction of CYP3A4 by concomitant medications (like Dexamethasone) creates a state of synergistic hepatotoxicity by accelerating the formation of this metabolite[2]. For drug development professionals, these findings underscore the necessity of rigorous pharmacokinetic screening and highlight the dangers of polypharmacy in HER2-targeted regimens.
References
-
involvement of hepatic cytochrome P450s in the cytotoxicity of lapatinib - Oxford Academic (Toxicological Sciences).[1] URL:[Link]
-
Studies on the Role of Metabolic Activation in Tyrosine Kinase Inhibitor–Dependent Hepatotoxicity: Induction of CYP3A4 Enhances the Cytotoxicity of Lapatinib in HepaRG Cells - PMC.[2] URL:[Link]
-
The Role of Pharmacogenetic-Based Pharmacokinetic Analysis in Precise Breast Cancer Treatment - Semantic Scholar (Pharmaceutics).[3] URL:[Link]
Sources
Comparative Profiling of N-De[2-(methylsulfonyl)ethyl] Lapatinib and Neratinib: Kinase Inhibition, Metabolic Toxicity, and In Vitro Workflows
Introduction & Mechanistic Grounding
In the landscape of targeted oncology and drug development, understanding the divergence between on-target kinase efficacy and off-target metabolic toxicity is critical. This guide provides an objective, data-driven comparison between Neratinib —an irreversible pan-HER active pharmaceutical ingredient (API)—and N-De[2-(methylsulfonyl)ethyl] Lapatinib (N-LAP) , a highly reactive, toxic metabolite of the reversible inhibitor Lapatinib.
For researchers designing ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) assays or evaluating next-generation tyrosine kinase inhibitors (TKIs), distinguishing between the covalent target engagement of Neratinib and the CYP450-mediated cytotoxicity of N-LAP is essential.
The Causality of Toxicity: Reversible vs. Irreversible Pathways
Lapatinib is a reversible, dual inhibitor of EGFR and HER2[1]. While clinically efficacious, its use is associated with idiosyncratic drug-induced liver injury (DILI). Mechanistic studies reveal that Lapatinib undergoes extensive hepatic biotransformation, primarily driven by2[2]. This N-dealkylation yields N-LAP (CAS: 697299-82-4). Stripped of its 2-(methylsulfonyl)ethyl group, N-LAP exhibits profound off-target cytotoxicity, directly inducing DNA damage, topoisomerase depletion, and apoptosis in hepatocytes[2]. Furthermore, it is susceptible to secondary oxidation, forming3 that irreversibly inactivate CYP3A4[3].
In contrast, Neratinib bypasses these specific metabolic liabilities through its structural design. As an irreversible pan-HER inhibitor, it utilizes a Michael acceptor moiety to form a covalent bond with conserved cysteine residues (Cys-805 in HER2 and Cys-773 in EGFR). Because Neratinib relies on covalent target engagement rather than reversible steady-state equilibrium, it achieves prolonged kinase suppression without generating the specific methylsulfonyl-derived reactive metabolites seen with Lapatinib.
Fig 1: Divergent pathways: N-LAP metabolic hepatotoxicity vs. Neratinib irreversible HER2 inhibition.
Comparative Data & Quantitative Summaries
When designing in vitro assays, selecting the correct reference compound is paramount. The tables below summarize the pharmacological and toxicological distinctions between the API (Neratinib) and the metabolite standard (N-LAP).
Table 1: Physicochemical & Pharmacological Comparison
| Feature | N-De[2-(methylsulfonyl)ethyl] Lapatinib | Neratinib |
| Molecule Type | Reactive Metabolite / Impurity Standard | Active Pharmaceutical Ingredient (API) |
| Primary Target | Off-target (DNA, Topoisomerase) | Pan-HER (EGFR, HER2, HER4) |
| Mechanism of Action | Cytotoxic (Apoptosis, DNA damage) | Irreversible Covalent Kinase Inhibition |
| Metabolic Origin | CYP3A4-mediated N-dealkylation | N/A (Parent Drug) |
| Primary Toxicity | Hepatotoxicity (DILI) | Gastrointestinal (Diarrhea) |
| Research Utility | ADME-Tox profiling, CYP450 interaction studies | HER2+ cancer models, Kinase assays |
Table 2: In Vitro Assay Metrics
| Assay / Metric | N-LAP (Metabolite) | Neratinib (API) | Parent Lapatinib (Reference) |
| HepG2 Cytotoxicity | High (Potent inducer of apoptosis) | Low-Moderate | Moderate |
| CYP3A4 MI Complex Formation | Yes (via further oxidation) | No | Yes (via O-dealkylation) |
| HER2 Kinase Inhibition | Weak/Attenuated | Extremely Potent (~59 nM) | Potent (~9.8 nM) |
| Binding Reversibility | Reversible | Irreversible (Covalent) | Reversible |
Experimental Protocols: Self-Validating Systems
To ensure scientific integrity, the following protocols are designed as self-validating systems . By incorporating specific internal controls (e.g., dual-cell lines, time-dependent pre-incubations), these workflows inherently verify the mechanism of action being tested.
Protocol A: CYP450-Dependent Hepatotoxicity Workflow
Objective: Differentiate the direct cytotoxicity of Neratinib from the metabolism-dependent cytotoxicity of N-LAP. Causality & Validation: Standard HepG2 cells lack robust basal CYP expression. By utilizing a dual-cell line approach (Wild-Type HepG2 vs. CYP3A4-overexpressing HepG2), we create an internal control matrix. If toxicity is driven by the parent compound, both lines will show identical IC50 shifts. If toxicity is metabolite-driven (N-LAP), the CYP3A4+ line will exhibit a distinct, left-shifted IC50 curve[2].
-
Cell Seeding: Seed Wild-Type HepG2 and CYP3A4-overexpressing HepG2 cells in 96-well opaque plates at 1×104 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare 10-point serial dilutions (0.1 µM to 100 µM) of N-LAP, Lapatinib, and Neratinib in DMSO. Ensure final DMSO concentration in the assay media does not exceed 0.5%.
-
Dosing: Treat the cells with the compound matrix for 24 and 48 hours.
-
Viability Quantification: Add CellTiter-Glo® Reagent (equal to the volume of cell culture medium) to induce cell lysis and stabilize the luminescent signal.
-
Analysis: Measure luminescence to quantify ATP levels. Calculate the CC50 (Cytotoxic Concentration 50%) using a 4-parameter logistic non-linear regression model.
Protocol B: TR-FRET Kinase Profiling for Covalent vs. Reversible Inhibition
Objective: Quantify the target engagement kinetics of Neratinib versus N-LAP/Lapatinib. Causality & Validation: Because Neratinib is a covalent inhibitor, its IC50 is strictly time-dependent. By running the assay at two different pre-incubation times (0 min vs. 60 min), the protocol self-validates the mechanism of action. Irreversible inhibitors will show a drastic increase in potency (lower IC50) with longer pre-incubation, whereas reversible compounds (N-LAP) will maintain a relatively stable IC50.
-
Reagent Assembly: Prepare recombinant HER2 kinase domain, biotinylated peptide substrate, and Europium-labeled anti-phosphotyrosine antibody.
-
Time-Dependent Pre-Incubation: Mix the kinase with N-LAP or Neratinib at varying concentrations.
-
Plate A: Immediately add ATP to initiate the reaction (0 min pre-incubation).
-
Plate B: Incubate the kinase-inhibitor mixture for 60 minutes at room temperature before adding ATP.
-
-
Reaction Termination: After a 30-minute kinase reaction, add EDTA to halt activity, followed by the TR-FRET detection reagents.
-
Signal Detection: Read the plate on a time-resolved fluorescence microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine kinase suppression.
Fig 2: High-throughput workflow for comparative ADME-Tox and kinase profiling.
Sources
- 1. Activity of the dual kinase inhibitor lapatinib (GW572016) against HER-2-overexpressing and trastuzumab-treated breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Metabolic Intermediate Complex Formation of Human Cytochrome P450 3A4 by Lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of N-De[2-(methylsulfonyl)ethyl] Lapatinib
As researchers and scientists at the forefront of drug development, our responsibilities extend beyond discovery and innovation to include the safe management and disposal of the chemical entities we handle. This guide provides a detailed protocol for the proper disposal of N-De[2-(methylsulfonyl)ethyl] Lapatinib, a known metabolite and potential impurity of Lapatinib, a dual tyrosine kinase inhibitor used in cancer therapy.[1][2][3] Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance.
The core principle of this guide is to treat N-De[2-(methylsulfonyl)ethyl] Lapatinib with the same level of caution as its parent compound, Lapatinib, and other cytotoxic agents. Given the limited specific toxicological data on this metabolite, a conservative approach is warranted to mitigate any potential risks. Lapatinib itself is classified as a hazardous substance, known to cause serious eye irritation and may have long-lasting harmful effects on aquatic life.[4][5] Therefore, its derivatives and metabolites must be managed as hazardous pharmaceutical waste.
Understanding the Regulatory Framework
In the United States, the disposal of pharmaceutical waste is regulated by several agencies, primarily the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7] These regulations provide a framework for the management of hazardous waste from its point of generation to its final disposal. It is imperative that research institutions comply with both federal and any stricter state or local regulations. A key federal mandate is the nationwide ban on disposing of hazardous waste pharmaceuticals down the drain (sewering).[8][9]
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe segregation, containment, labeling, and disposal of N-De[2-(methylsulfonyl)ethyl] Lapatinib waste.
Waste Identification and Segregation
Proper segregation at the source is the most critical step in managing chemical waste. All materials that have come into contact with N-De[2-(methylsulfonyl)ethyl] Lapatinib must be considered contaminated and disposed of as hazardous waste.
-
Bulk Waste: This category includes any unused or expired pure compound, as well as solutions with significant concentrations of the substance.
-
Trace Waste: This includes items contaminated with small amounts of the compound, such as:
-
Personal Protective Equipment (PPE): gloves, lab coats, and safety glasses.
-
Labware: pipette tips, vials, and culture plates.
-
Cleaning materials: absorbent pads and wipes used for spill cleanup.
-
These two streams of waste—bulk and trace—must be kept separate from regular laboratory trash and from each other, as their disposal requirements may differ slightly.
Containment and Packaging
Proper containment is crucial to prevent accidental exposure and environmental release.
-
For Bulk Waste:
-
Collect all bulk N-De[2-(methylsulfonyl)ethyl] Lapatinib waste in a designated, leak-proof, and sealable container.
-
The container must be compatible with the chemical properties of the waste. A high-density polyethylene (HDPE) container is generally suitable.
-
Ensure the container is kept securely closed when not in use.
-
-
For Trace Waste:
-
Place all contaminated solid waste, such as gloves and wipes, into a designated hazardous waste bag, often color-coded yellow or black, depending on institutional and local regulations.[10][11][12]
-
Contaminated sharps (needles, scalpels, etc.) must be placed in a puncture-resistant sharps container specifically labeled for chemotherapy or cytotoxic waste.[10][11]
-
Labeling
Accurate and clear labeling is a legal requirement and essential for the safety of all personnel handling the waste.
All waste containers must be labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "N-De[2-(methylsulfonyl)ethyl] Lapatinib"
-
The specific hazard characteristics (e.g., "Cytotoxic," "Toxic")
-
The date when waste was first added to the container (accumulation start date)
-
The name and contact information of the generating laboratory or researcher
Storage
Designate a specific, secure area within the laboratory for the temporary storage of hazardous waste containers. This area should be:
-
Away from general laboratory traffic.
-
Clearly marked with a "Hazardous Waste" sign.
-
Equipped with secondary containment to capture any potential leaks.
Adhere to your institution's and local regulations regarding the maximum amount of hazardous waste that can be stored and the time limits for its accumulation.
Disposal
The final and most critical step is the disposal of the waste through a licensed hazardous waste management company.
-
Never dispose of N-De[2-(methylsulfonyl)ethyl] Lapatinib, or any materials contaminated with it, in the regular trash or down the drain.[13]
-
The standard and required method for the disposal of cytotoxic and hazardous pharmaceutical waste is incineration at a permitted facility.[13][14] This high-temperature destruction process ensures the complete breakdown of the active chemical compounds.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of your hazardous waste. They will have established procedures and contracts with certified waste haulers.
Emergency Procedures: Spill and Exposure
In the event of a spill or accidental exposure, immediate and appropriate action is necessary.
-
Spill Cleanup:
-
Alert personnel in the immediate area and restrict access.
-
Wear appropriate PPE, including a lab coat, double gloves, and safety goggles.
-
For small spills, use a chemical spill kit with absorbent pads to contain and clean up the material.
-
Place all cleanup materials in a designated hazardous waste container.
-
For large spills, evacuate the area and contact your institution's EHS or emergency response team.
-
-
Personnel Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water.
-
In all cases of exposure, seek immediate medical attention and consult the Safety Data Sheet (SDS) for Lapatinib.
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of N-De[2-(methylsulfonyl)ethyl] Lapatinib.
Quantitative Data Summary
| Waste Type | Container Specification | Disposal Method |
| Bulk Waste | Leak-proof, sealed, chemically compatible container | Licensed hazardous waste incineration |
| Trace Contaminated Solids | Labeled hazardous waste bag (e.g., yellow or black) | Licensed hazardous waste incineration |
| Trace Contaminated Sharps | Puncture-resistant, labeled "Chemo Sharps" container | Licensed hazardous waste incineration |
Conclusion
The responsible management of chemical waste is a fundamental aspect of scientific integrity and laboratory safety. By following these detailed procedures for the disposal of N-De[2-(methylsulfonyl)ethyl] Lapatinib, researchers can ensure they are protecting themselves, their colleagues, and the environment, while maintaining full compliance with all relevant regulations. Always consult your institution's specific guidelines and the relevant Safety Data Sheets for the most comprehensive information.
References
- Pharmaceutical Waste Disposal: Key Regulations You Need to Know. (2025, January 3).
- Pharmaceutical Waste Regulations: Policy and Procedure. (2025, May 14). Daniels Health.
- Management Of Hazardous Waste Pharmaceuticals. NYSDEC - Department of Environmental Conservation.
- Pharmaceutical Waste Guidance. County of San Diego.
- Pharmaceutical Waste Disposal for LTC Facilities: Specific Best Practices. (2026, January 6).
- N-De[2-(methylsulfonyl)ethyl] Lapatinib. LGC Standards.
- Guide to Cytotoxic Waste Compliance. (2019, July 4). Daniels Health.
- Disposal of Chemotherapy Waste and Hazardous Drugs - Fact Sheet.
- How To Dispose Off Chemotherapy Waste with Secure Waste. (2025, September 12).
- Lapatinib - Safety Data Sheet. ChemicalBook.
- Detoxication versus Bioactivation Pathways of Lapatinib In Vitro: UGT1A1 Catalyzes the Hepatic Glucuronidation of Debenzylated Lapatinib. PMC.
- Clinical Chemotherapeutic Waste. WCMC EHS.
- Metabolic Intermediate Complex Formation of Human Cytochrome P450 3A4 by Lapatinib.
- The involvement of hepatic cytochrome P450s in the cytotoxicity of lapatinib. (2023, October 6). ResearchGate.
- How to Dispose of Chemotherapy Waste Safely & Compliantly | Complete Guide 2026. (2025, November 5).
- Safety Data Sheet. (2021, January 25).
- MATERIAL SAFETY DATA SHEETS LAPATINIB IMPURITY 1. Cleanchem Laboratories.
- Lapatinib - SAFETY DATA SHEET. (2016, September 16).
- Safety Data Sheet. (2025, June 24). Cayman Chemical.
- Overview of Lapatinib: Chemistry, Pharmacology, and Clinical Applications. (2025, May 22).
- Human Metabolism of Lapatinib, a Dual Kinase Inhibitor: Implications for Hepatotoxicity.
- PRODUCT INFORMATION. Cayman Chemical.
- (PDF) Metabolism-dependent Inhibition (MDI) of CYP3A4 by Lapatinib: Evidence for Formation of a Metabolic Intermediate (MI) Complex with a Nitroso/oxime Metabolite formed via a Nitrone Intermediate. ResearchGate.
- Lapatinib SDS, 231277-92-2 Safety Data Sheets. ECHEMI.
- LAPATINIB. precisionFDA.
- SAFETY DATA SHEET. (2024, March 27). STEMCELL Technologies.
- Lapatinib. Wikipedia.
- Tyverb, INN-lapatinib. European Medicines Agency (EMA).
Sources
- 1. N-De[2-(methylsulfonyl)ethyl] Lapatinib | LGC Standards [lgcstandards.com]
- 2. Detoxication versus Bioactivation Pathways of Lapatinib In Vitro: UGT1A1 Catalyzes the Hepatic Glucuronidation of Debenzylated Lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lapatinib - Wikipedia [en.wikipedia.org]
- 4. 5.imimg.com [5.imimg.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. sdmedwaste.com [sdmedwaste.com]
- 7. danielshealth.com [danielshealth.com]
- 8. Management Of Hazardous Waste Pharmaceuticals - NYSDEC [dec.ny.gov]
- 9. medprodisposal.com [medprodisposal.com]
- 10. hsrm.umn.edu [hsrm.umn.edu]
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- 13. chemicalbook.com [chemicalbook.com]
- 14. danielshealth.com [danielshealth.com]
Comprehensive Safety and Operational Guide for Handling N-De[2-(methylsulfonyl)ethyl] Lapatinib
As a Senior Application Scientist, I approach laboratory safety not merely as a compliance checklist, but as a fundamental extension of scientific rigor. When handling highly potent active pharmaceutical ingredients (APIs) or their direct derivatives, such as N-De[2-(methylsulfonyl)ethyl] Lapatinib (CAS: 697299-82-4) , the margin for error is zero.
Because this compound retains the core pharmacophore responsible for inhibiting the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), it must be handled with stringent precautions. This guide provides the causality behind our safety choices, ensuring your laboratory operations are both scientifically sound and uncompromisingly safe.
The Mechanistic Imperative for Stringent PPE
Understanding why we protect ourselves dictates how we protect ourselves.1[1]. This targeted inhibition prevents receptor phosphorylation, which subsequently blocks downstream signaling cascades—specifically the PI3K/AKT and MAPK pathways—ultimately inducing cell cycle arrest and apoptosis[1].
Accidental occupational exposure (via inhalation of aerosolized powders or transdermal absorption) can inadvertently interfere with these fundamental cellular pathways in healthy tissue, leading to severe cytotoxicity, mucosal irritation, and potential reproductive toxicity.
Fig 1: Mechanism of EGFR/HER2 inhibition by Lapatinib derivatives leading to apoptosis.
Hazard Profile & Quantitative Risk Assessment
While specific toxicological data for the N-De[2-(methylsulfonyl)ethyl] derivative is extrapolated from the parent compound, the2[2].
Table 1: Extrapolated Hazard Profile (Molecular Weight: 474.91 g/mol [3])
| Hazard Class | GHS Category | Causality / Scientific Rationale |
| Skin Irritation | Category 2 (H315) | Kinase inhibitors disrupt epidermal homeostasis; EGFR is highly expressed in basal keratinocytes, leading to severe dermatological toxicity upon contact. |
| Eye Irritation | Category 2A (H319) | The fine particulate nature of the solid powder causes severe mechanical and chemical irritation to the cornea. |
| Respiratory | Category 3 (H335) | Inhalation of micro-particulates leads to mucosal irritation, coughing, and potential systemic absorption via the alveolar bed[4]. |
| Environmental | Chronic 4 (H413) | Low aqueous solubility and high chemical stability lead to persistence in aquatic environments[5]. |
The PPE Matrix: A Self-Validating Defense System
A self-validating safety protocol ensures that the failure of one component is immediately mitigated by another. For handling this compound, 6[6].
Table 2: Essential PPE Specifications
| PPE Component | Specification | Operational Logic |
| Gloves | Double-layered Nitrile (EN 374 compliant) | The outer glove protects against chemical permeation; the inner glove maintains a sterile/safe barrier during outer glove removal and disposal[6]. |
| Eye Protection | Tightly fitting safety goggles (EN 166 or NIOSH) | Standard safety glasses are insufficient. Goggles prevent the ingress of aerosolized, static-prone dust from all peripheral angles[6]. |
| Body Protection | Flame-resistant, impervious lab coat | Prevents particulate accumulation on personal clothing. Cuffs must be tucked under the outer glove to eliminate skin exposure gaps[6]. |
| Respiratory | N95/FFP2 or PAPR | Mitigates the inhalation risk of fine powders if a spill occurs outside primary engineering controls[5]. |
Experimental Workflow: Step-by-Step Handling Protocol
The following protocol is designed for the safe solubilization of N-De[2-(methylsulfonyl)ethyl] Lapatinib for in vitro assays (e.g., preparing a 10 mM DMSO stock).
Fig 2: Self-validating operational workflow for handling hazardous API powders.
Step 1: Engineering Control Verification
-
Action: Activate a certified chemical fume hood or Class II Type A2 Biological Safety Cabinet (BSC). Verify the inward airflow velocity.
-
Causality: Powders are highly susceptible to electrostatic dispersion. A controlled laminar flow prevents the compound from aerosolizing into the operator's breathing zone[5].
Step 2: Anti-Static Preparation
-
Action: Use an anti-static weighing gun (ionizer) on the spatulas, weigh boats, and microcentrifuge tubes.
-
Causality: N-De[2-(methylsulfonyl)ethyl] Lapatinib is a dry powder. Static charge causes the powder to "jump," leading to inaccurate dosing and widespread micro-contamination.
Step 3: Solubilization (Self-Validating Step)
-
Action: Weigh the required mass. Add the solvent (e.g., DMSO) directly to the weigh boat or tube inside the fume hood before transferring it to any other lab area.
-
Causality: Wetting the powder immediately eliminates the risk of aerosolization. You must never transport dry, hazardous API powders across the laboratory space.
Step 4: Seal and Decontaminate
-
Action: Cap the vial tightly. Wipe the exterior of the vial with a lint-free wipe soaked in 70% Isopropanol or Ethanol.
-
Causality: Ensures no microscopic particulates are transferred to incubators, microscopes, or shared storage spaces.
Decontamination and Disposal Plan
Accidental spills and routine waste require strict chemical hygiene protocols to prevent environmental contamination and secondary exposure.
-
Solid Spills: Do NOT sweep. Sweeping aerosolizes the API.4[4].
-
Disposal: All excess materials, contaminated packaging, and used PPE must be placed in a sealed, clearly labeled chemical waste bin.6[6]. Do not discharge into drains.
References
-
What is the mechanism of Lapatinib Ditosylate Hydrate? - Patsnap Synapse. Retrieved from:[Link]
-
CAS No : 697299-82-4 | Product Name : N-De[2-(methylsulfonyl)ethyl] Lapatinib - Pharmaffiliates. Retrieved from: [Link]
-
MATERIAL SAFETY DATA SHEETS LAPATINIB - Cleanchem Laboratories. Retrieved from: [Link]
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
